Bis-PEG4-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O12/c23-15-1-2-16(24)21(15)33-19(27)5-7-29-9-11-31-13-14-32-12-10-30-8-6-20(28)34-22-17(25)3-4-18(22)26/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKLYYHZOLCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134949 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314378-11-4 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-PEG4-NHS Ester: A Homobifunctional Crosslinker for Advanced Bioconjugation
Introduction: Architecting Molecular Bridges
In the intricate landscape of bioconjugation, the ability to covalently link biological macromolecules with precision and control is paramount. This necessity has driven the development of a sophisticated toolbox of chemical crosslinkers, among which Bis-PEG4-NHS ester has emerged as a cornerstone reagent. This guide provides an in-depth technical exploration of Bis-PEG4-NHS ester, moving beyond simple protocols to elucidate the fundamental principles that govern its application. We will delve into its chemical architecture, reaction mechanisms, and strategic implementation in key research and development areas, including protein crosslinking, antibody-drug conjugate (ADC) development, and surface functionalization.
Bis-PEG4-NHS ester is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—in this case, N-hydroxysuccinimide (NHS) esters.[1][2] These reactive moieties are separated by a hydrophilic polyethylene glycol (PEG) spacer.[2][3] This seemingly simple structure is, in fact, a highly engineered tool designed to bridge amine-containing molecules, offering a unique combination of reactivity, solubility, and biocompatibility.[4][] The discrete tetra-ethylene glycol (PEG4) linker is not merely a spacer; it is a critical component that imparts favorable physicochemical properties to the resulting conjugate, such as enhanced aqueous solubility and reduced immunogenicity.[4][][6]
Core Principles: Understanding the Chemistry of Bis-PEG4-NHS Ester
A mastery of Bis-PEG4-NHS ester necessitates a thorough understanding of its constituent parts and their interplay during a conjugation reaction.
The N-Hydroxysuccinimide (NHS) Ester: A Gateway to Amine Reactivity
The workhorse of this crosslinker is the NHS ester. This functional group is one of the most widely used for targeting primary amines (–NH₂) due to its high reactivity and the formation of a stable, covalent amide bond.[7][8] Primary amines are abundant in biological systems, most notably as the ε-amine of lysine residues and the N-terminus of proteins.[2]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[9][10] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form the stable amide bond and release N-hydroxysuccinimide as a byproduct.[7][9]
Caption: Mechanism of NHS ester reaction with a primary amine.
The Critical Role of the PEG4 Linker
The polyethylene glycol spacer is a key determinant of the crosslinker's utility. The inclusion of a discrete PEG4 chain offers several distinct advantages:
-
Enhanced Solubility: PEG is highly hydrophilic, and its incorporation into a conjugate can significantly improve the solubility of hydrophobic molecules in aqueous buffers.[4][6] This is particularly crucial when working with proteins that are prone to aggregation.
-
Reduced Immunogenicity: The PEG chain creates a hydration shell around the conjugate, which can mask immunogenic epitopes on the molecule's surface, thereby reducing the likelihood of an immune response.[4][11]
-
Steric Considerations: The flexible PEG4 linker provides spatial separation between the conjugated molecules, minimizing steric hindrance and helping to preserve their native conformation and biological activity.[][11]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which reduces renal clearance and extends their circulation half-life.[6]
Strategic Applications and Field-Proven Methodologies
The unique properties of Bis-PEG4-NHS ester lend it to a variety of applications in modern drug development and life science research.
Protein-Protein Crosslinking
Homobifunctional crosslinkers like Bis-PEG4-NHS ester are invaluable tools for studying protein-protein interactions, elucidating the quaternary structure of protein complexes, and creating stable protein conjugates.
Experimental Protocol: Crosslinking of Two Amine-Containing Proteins
Materials:
-
Protein A and Protein B (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Bis-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of Bis-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, prepare a concentrated stock solution (e.g., 10-250 mM) of the crosslinker in anhydrous DMSO or DMF.[2] Do not store aqueous solutions of NHS esters as they are prone to hydrolysis.[12]
-
-
Protein Solution Preparation:
-
Prepare a solution of your target proteins at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.[8][13] Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.[9][12]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis.[9]
-
Causality Behind Experimental Choices:
-
pH Control: The reaction pH is a critical parameter. While the rate of the desired aminolysis reaction increases with pH, so does the rate of the competing hydrolysis reaction of the NHS ester.[8][9] A pH range of 7.2-8.5 is generally optimal, representing a compromise between maximizing the reaction with primary amines and minimizing hydrolysis.[8][13]
-
Molar Excess: A molar excess of the crosslinker is used to drive the reaction towards the formation of the desired conjugate.[2] However, an excessive amount can lead to intramolecular crosslinking or the formation of large aggregates.
-
Anhydrous Solvent: The use of an anhydrous organic solvent for the stock solution is crucial to prevent premature hydrolysis of the highly moisture-sensitive NHS ester groups.[14][15]
Antibody-Drug Conjugate (ADC) Development
Bis-PEG4-NHS ester can serve as a non-cleavable linker in the synthesis of ADCs.[16] In this context, it connects a cytotoxic drug to an antibody, leveraging the antibody's specificity to deliver the drug to a target cell.[17]
Caption: Generalized workflow for ADC synthesis using Bis-PEG4-NHS ester.
Surface Functionalization
The ability of Bis-PEG4-NHS ester to react with primary amines makes it an excellent reagent for modifying surfaces, such as those of nanoparticles or biomaterials, to enhance their biocompatibility or to immobilize proteins.[][18]
Experimental Protocol: Surface Modification of Amine-Functionalized Nanoparticles
Procedure:
-
Nanoparticle Preparation:
-
Disperse amine-functionalized nanoparticles in an amine-free buffer (e.g., HEPES, PBS) at the desired pH (7.2-8.5).
-
-
Crosslinker Addition:
-
Prepare a fresh stock solution of Bis-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Add the crosslinker solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the linker relative to the estimated surface amine groups is a common starting point.[18]
-
-
Reaction and Quenching:
-
Incubate the mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction with an amine-containing buffer like Tris-HCl.
-
-
Washing:
-
Remove excess crosslinker and byproducts by repeated centrifugation and resuspension or by tangential flow filtration.
-
Quantitative Data and Physicochemical Properties
Precise experimental design requires an understanding of the quantitative aspects of Bis-PEG4-NHS ester.
| Property | Value/Description | Source(s) |
| Molecular Weight | 488.45 g/mol | [19][20] |
| Chemical Formula | C₂₀H₂₈N₂O₁₂ | [19][20] |
| Spacer Arm Length | 21.7 Å | - |
| Solubility | Soluble in DMSO, DMF, DCM. Limited solubility in water due to hydrolysis. | [][21] |
| Reactive Groups | N-hydroxysuccinimide (NHS) Ester | [3] |
| Target Functionality | Primary Amines (–NH₂) | [3][20] |
| Optimal Reaction pH | 7.2 - 8.5 | [8][13] |
Table 1: Physicochemical Properties of Bis-PEG4-NHS Ester
The stability of the NHS ester is highly dependent on pH. The following table provides a general guide to the hydrolytic stability of NHS esters.
| pH | Temperature (°C) | Approximate Half-life | Source(s) |
| 7.0 | 0 | 4-5 hours | [8][9] |
| 8.6 | 4 | 10 minutes | [8][9] |
| 9.0 | Room Temp | Minutes | [9] |
Table 2: pH-Dependent Hydrolytic Stability of NHS Esters
Storage and Handling: Ensuring Reagent Integrity
The utility of Bis-PEG4-NHS ester is contingent upon its chemical integrity. The NHS ester moieties are highly susceptible to hydrolysis.[12][15] Therefore, stringent storage and handling procedures are not merely best practices; they are essential for experimental success.
-
Storage: The reagent should be stored at -20°C, desiccated.[21][22]
-
Handling: Before opening the vial, it must be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the reagent.[2][12] It is advisable to blanket the vial with an inert gas like argon or nitrogen before resealing.[14] For frequent use, it is highly recommended to aliquot the reagent upon first opening to minimize repeated exposure of the bulk stock to moisture.[14]
Conclusion: A Versatile Tool for the Modern Scientist
Bis-PEG4-NHS ester is more than a simple molecule; it is a versatile and powerful tool that enables researchers to construct sophisticated biomolecular architectures. Its homobifunctional nature, combined with the beneficial properties of the PEG4 linker, provides a reliable and effective means of crosslinking proteins, developing targeted therapeutics, and functionalizing surfaces. A deep understanding of the underlying chemical principles, from the pH-dependent reactivity of the NHS ester to the crucial role of the PEG spacer, empowers scientists to move beyond rote protocol execution and towards rational, optimized experimental design. By adhering to the principles and methodologies outlined in this guide, researchers can confidently and effectively harness the full potential of Bis-PEG4-NHS ester in their endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols for SS-bis-amino-PEG4-NHS Ester: A Cleavable Crosslinker for Protein Immobilization on Surfaces.
- MedchemExpress.com. (n.d.). Bis-PEG4-NHS ester | PROTAC Linker.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- BOC Sciences. (n.d.). Bis-PEG4-NHS ester - (CAS 1314378-11-4) | ADC Linker.
- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.
- ChemPep. (n.d.). Overview of PEG Linkers.
- Benchchem. (n.d.). An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjugation.
- BroadPharm. (n.d.). Bis-sulfone-PEG4-NHS Ester, 2055047-19-1.
- Benchchem. (n.d.). Application Note: Protocol for Protein Conjugation with N-Mal-N-bis(PEG4-NHS ester).
- Biopharma PEG. (n.d.). Applications of PEG Linkers.
- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
- Benchchem. (n.d.). A Technical Guide to N-Mal-N-bis(PEG4-NHS ester): A Heterotrifunctional Linker for Advanced Bioconjugation.
- MedchemExpress.com. (n.d.). SS-bis-amino-PEG4-NHS ester | ADC Linker.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- AxisPharm. (n.d.). Bis-PEG-NHS.
- ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
- Analytical Methods (RSC Publishing). (2015, June 22). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). DOI:10.1039/C5AY00042D.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG4-PFP Ester.
- Benchchem. (n.d.). A Technical Guide to SS-bis-amino-PEG4-NHS Ester: A Cleavable Linker for Advanced Antibody-Drug Conjugates.
- BroadPharm. (n.d.). Bis-PEG4-NHS ester, 1314378-11-4.
- BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers.
- AxisPharm. (n.d.). Bis-PEG4-NHS ester, CAS 1314378-11-4.
- NIH. (n.d.). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY.
- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
- Creative Biolabs. (n.d.). N-Boc-N-bis(PEG4-NHS ester) (CAT#: ADC-L-M0633).
- MedKoo Biosciences. (n.d.). Bis-PEG4-NHS ester | CAS# 1314378-11-4 | Bis PEG Linker.
- BroadPharm. (n.d.). Bis-PEG-NHS, Amine reactive.
- BroadPharm. (n.d.). Methyltetrazine-amido-N-bis(PEG4-NHS ester).
- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester.
- Biopharma PEG. (n.d.). NHS-PEG4-NHS | CAS:1314378-11-4.
- Precise PEG. (n.d.). N-Mal-N-bis(PEG4-NHS ester).
- Click Chemistry Tools. (2016, July 14). Understanding Methyltetrazine-Peg4-Nhs Ester. Medium.
Sources
- 1. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. chempep.com [chempep.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. precisepeg.com [precisepeg.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]
- 20. medkoo.com [medkoo.com]
- 21. Bis-sulfone-PEG4-NHS Ester, 2055047-19-1 | BroadPharm [broadpharm.com]
- 22. NHS ester protocol for labeling proteins [abberior.rocks]
Bis-PEG4-NHS ester structure and properties
An In-depth Technical Guide to Bis-PEG4-NHS Ester: Structure, Properties, and Application in Bioconjugation
Introduction
Bis-PEG4-NHS ester is a homobifunctional crosslinking reagent that has become an indispensable tool in the fields of bioconjugation, diagnostics, and drug development. Its architecture, featuring two N-hydroxysuccinimide (NHS) ester groups at the termini of a discrete-length polyethylene glycol (PEG) spacer, provides a unique combination of reactivity, hydrophilicity, and defined spatial separation. This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the core principles governing the use of Bis-PEG4-NHS ester, moving beyond simple protocols to explain the causality behind experimental choices and empower users to optimize their conjugation strategies. We will explore its fundamental properties, reaction kinetics, and provide a self-validating framework for its practical application, particularly in the covalent linkage of proteins and other amine-containing biomolecules.
Core Physicochemical Properties
A thorough understanding of the molecular structure and physicochemical properties of Bis-PEG4-NHS ester is paramount for its successful application. These characteristics dictate its solubility, stability, and reactivity in aqueous environments.
Molecular Structure
The molecule is composed of three key components:
-
Two N-Hydroxysuccinimide (NHS) Esters: These are highly reactive functional groups that selectively target primary amines (–NH₂) to form stable amide bonds.[1][2]
-
A Central PEG4 Spacer: This hydrophilic linker consists of four ethylene glycol units. The PEG spacer is a critical feature, as it imparts increased water solubility to the reagent and the resulting conjugate, which can help reduce aggregation and immunogenicity.[][4][5] The defined length of the PEG chain provides precise control over the distance between the conjugated molecules.
-
Homobifunctional Nature: The presence of identical reactive groups (NHS esters) on both ends allows for the crosslinking of molecules bearing the same functional group (primary amines), making it ideal for protein-protein conjugation or intramolecular crosslinking studies.[6][7]
Caption: Reaction mechanism of an NHS ester with a primary amine.
The Competing Reaction: Hydrolysis
In aqueous solutions, water can also act as a nucleophile, attacking the NHS ester and leading to its hydrolysis. [1][8]This reaction consumes the reagent, reducing the efficiency of the desired conjugation. The rate of hydrolysis increases significantly with pH due to the higher concentration of hydroxide ions, which are stronger nucleophiles than water. [9][10]
Optimizing for Success: Aminolysis vs. Hydrolysis
The key to efficient conjugation is managing the reaction pH.
-
Low pH (<7.0): Primary amines are predominantly protonated (R-NH₃⁺), making them non-nucleophilic and thus unreactive. [1][10]* Optimal pH (7.2 - 8.5): This range provides a crucial balance. A sufficient concentration of primary amines is deprotonated and nucleophilic, allowing for an efficient reaction. [1][8]While the rate of hydrolysis also increases, the rate of aminolysis is more significantly accelerated, leading to a higher yield of the desired conjugate. [10]* High pH (>9.0): The hydrolysis reaction becomes extremely rapid, significantly shortening the half-life of the NHS ester and often leading to lower conjugation yields despite the high reactivity of the amines. [10] The following table summarizes the hydrolytic stability of NHS esters, underscoring the critical importance of pH control.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4-5 hours | [8][11][10] |
| 7.0 | Room Temp | ~7 hours | [10] |
| 8.0 | 4 | ~1 hour | [10] |
| 8.6 | 4 | 10 minutes | [8][11][10] |
| 9.0 | Room Temp | Minutes | [10] |
A Self-Validating Protocol for Protein Crosslinking
This section provides a detailed, field-proven methodology for protein conjugation using Bis-PEG4-NHS ester. Each step is designed to maximize conjugation efficiency while minimizing common pitfalls like reagent hydrolysis and protein aggregation.
Caption: General experimental workflow for protein conjugation.
Part A: Reagent Preparation & Handling
Rationale: Proper reagent preparation is the foundation of a reproducible experiment. The primary goals are to prevent premature hydrolysis of the crosslinker and ensure the protein is in an optimal state for conjugation.
Materials:
-
Bis-PEG4-NHS ester (stored at -20°C with desiccant) [6]* Protein or other amine-containing molecule
-
Anhydrous DMSO or DMF [12]* Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, borate) at pH 7.2-8.5. [6][12]Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction. [13][8]* Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine. [12]* Desalting columns or dialysis equipment for purification.
Protocol:
-
Equilibrate Reagents: Allow the vial of Bis-PEG4-NHS ester to warm to room temperature before opening. This is a critical step to prevent moisture from the air from condensing on the cold powder, which would initiate hydrolysis. [12][14]2. Prepare Conjugation Buffer: Ensure the chosen buffer is free of primary amines and the pH is accurately adjusted to the desired range (7.2-8.5). [12]3. Prepare Protein Solution: Dissolve the protein to be conjugated in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). [12]Higher protein concentrations can favor the desired bimolecular reaction over hydrolysis. [10]4. Prepare Crosslinker Stock Solution: Immediately before use, dissolve the required amount of Bis-PEG4-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). [1][12]Do not prepare aqueous stock solutions or store organic stock solutions for extended periods. [14][13]
Part B: The Conjugation Reaction
Rationale: This phase controls the extent of modification. The molar ratio of crosslinker to protein, incubation time, and temperature are key variables that must be optimized for each specific system.
Protocol:
-
Initiate Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. [6][15]The optimal molar ratio must be determined empirically. Start with a lower ratio (e.g., 20-fold) and analyze the output to avoid excessive modification or aggregation. [14]Ensure the final concentration of the organic solvent does not exceed 10% to maintain protein stability. [1][15]2. Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. [6][12]Longer incubation times at lower temperatures can improve conjugation efficiency while minimizing hydrolysis and preserving the stability of sensitive proteins. [16]3. Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. [12]The primary amines in the quenching buffer (e.g., Tris) will react with and consume any remaining unreacted NHS ester, preventing further modification of the protein. Incubate for 15-30 minutes at room temperature. [12][16]
Part C: Purification & Characterization
Rationale: It is essential to remove excess crosslinker and reaction byproducts (N-hydroxysuccinimide) from the final conjugate. Subsequent analysis validates the success of the conjugation.
Protocol:
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column (for rapid buffer exchange), dialysis, or size-exclusion chromatography (SEC). [12]2. Analysis and Confirmation:
-
SDS-PAGE: Compare the conjugated protein to the starting material. Successful crosslinking between two proteins will result in a new band at a higher molecular weight.
-
Mass Spectrometry (MS): Provides definitive confirmation of conjugation by measuring the mass of the final product. This is a key technique for characterizing the distribution of species in complex reactions like ADC synthesis. [17][18] * HPLC: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP-HPLC) can be used to assess the purity of the conjugate and separate different species. [17][19][20]
-
Key Applications in Research and Drug Development
The unique properties of Bis-PEG4-NHS ester make it a versatile tool for a variety of advanced applications.
-
Antibody-Drug Conjugates (ADCs): In ADC development, PEGylated linkers like Bis-PEG4-NHS ester are used to attach cytotoxic drugs to monoclonal antibodies. [][4][21]The PEG spacer enhances the solubility and stability of the ADC and can help modulate its pharmacokinetic properties. [][7]* Protein-Protein Conjugation: It is frequently used to create defined protein heterodimers or to study protein-protein interactions by covalently linking interacting partners. []* Surface Functionalization: The reagent can be used to immobilize proteins or peptides onto amine-functionalized surfaces, such as nanoparticles or biomaterials, which is crucial for developing biosensors, diagnostic assays, and biocompatible medical devices. [][5]* Drug Delivery Systems: By PEGylating small molecule drugs or drug carriers, this crosslinker can improve their solubility, circulation half-life, and biodistribution, leading to more effective and less toxic therapeutic agents. []
Conclusion
Bis-PEG4-NHS ester is a powerful and versatile homobifunctional crosslinker. Its value lies in the predictable reactivity of its NHS esters, the beneficial physicochemical properties imparted by its discrete PEG4 spacer, and its defined length. By understanding the fundamental principles of its reaction chemistry—particularly the competitive relationship between aminolysis and hydrolysis—and by implementing robust, self-validating protocols, researchers can effectively harness this reagent to construct complex bioconjugates for a wide array of applications in medicine and biotechnology.
References
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Protocol for Protein Conjugation with N-Mal-N-bis(PEG4-NHS ester). BenchChem.
- BenchChem. (2025). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. BenchChem.
- Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe Help Center.
- MedchemExpress. (n.d.). Bis-PEG4-NHS ester. MedchemExpress.com.
- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.
- BOC Sciences. (n.d.). Bis-PEG4-NHS ester. BOC Sciences.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- BenchChem. (2025). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. BenchChem.
- BenchChem. (2025).
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26.
- MedKoo Biosciences. (n.d.). Bis-PEG4-NHS ester. MedKoo Biosciences.
- BroadPharm. (n.d.). Bis-PEG4-NHS ester, 1314378-11-4. BroadPharm.
- Siwawannapong, K., Wu, Z., Ngo, Q.-T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Characterizing ADCs with Mal-PEG4-bis-PEG3-methyltetrazine. BenchChem.
- BOC Sciences. (n.d.). Bis-PEG4-NHS ester. BOC Sciences.
- BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers. BroadPharm.
- AxisPharm. (n.d.). Bis-PEG4-NHS ester, CAS 1314378-11-4. AxisPharm.
- Biopharma PEG. (n.d.). NHS-PEG4-NHS | CAS:1314378-11-4. Biopharma PEG.
- Cline, G. W., & Hanna, S. B. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 109(10), 3087-3091.
- Creative Biolabs. (n.d.). N-Boc-N-bis(PEG4-NHS ester).
- AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm.
- BenchChem. (2025). A Technical Guide to N-Mal-N-bis(PEG4-NHS ester)
- BroadPharm. (n.d.). Bis-sulfone-PEG4-NHS Ester, 2055047-19-1. BroadPharm.
- AxisPharm. (n.d.). Bis-PEG-NHS. AxisPharm.
- Click Chemistry Tools. (2016). Understanding Methyltetrazine-Peg4-Nhs Ester. Medium.
- BroadPharm. (n.d.). N-(TCO)-N-bis(PEG4-NHS ester). BroadPharm.
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011).
- BroadPharm. (n.d.). PEG NHS ester, Amine Reactive Reagent. BroadPharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 4. medkoo.com [medkoo.com]
- 5. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Bis-PEG-NHS | AxisPharm [axispharm.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. enovatia.com [enovatia.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
Introduction: Deconstructing the Homobifunctional Crosslinker
An In-depth Technical Guide to the Bis-PEG4-NHS Ester: Core Mechanism and Application
In the landscape of bioconjugation, the precise chemical tools used to link biomolecules are paramount to the success of downstream applications, from creating antibody-drug conjugates (ADCs) to developing novel diagnostic assays. The Bis-PEG4-NHS ester is a powerful and widely used homobifunctional crosslinker, valued for its specific reactivity and the advantageous properties imparted by its spacer arm.[1][][3] To fully grasp its mechanism of action, we must first dissect its nomenclature, as each component reveals a critical aspect of its function.
-
Bis- : This prefix signifies that the molecule possesses two identical functional groups, making it "homobifunctional."[3][4] In this case, it has two N-hydroxysuccinimide (NHS) esters, enabling it to crosslink two molecules that each present a primary amine.
-
PEG4 : This refers to the central spacer arm, composed of a discrete chain of four polyethylene glycol (PEG) units.[5][6] Unlike polydisperse PEGs, which are a mixture of different chain lengths, a discrete PEG (dPEG®) linker has a precisely defined molecular weight and length.[6] This is crucial for producing homogenous bioconjugates with reproducible pharmacological profiles.[6] The PEG spacer is hydrophilic, flexible, and biocompatible, offering significant advantages such as increased solubility for the conjugate, reduced steric hindrance during the reaction, and potentially lower immunogenicity of the final product.[6][7][8][9]
-
NHS ester : This is the reactive moiety of the molecule. The N-hydroxysuccinimide ester is a highly efficient functional group for targeting and covalently bonding with primary amines (-NH₂), such as those found on the side chains of lysine residues in proteins.[5][10][11]
This guide will provide a detailed exploration of the chemical mechanism underpinning the Bis-PEG4-NHS ester's function, the critical parameters that govern its reactivity, and a practical framework for its successful application in the laboratory.
The Core Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[12] The process is a highly selective and efficient way to form a stable, covalent amide bond, permanently linking the target molecules.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack : The reaction is initiated by the lone pair of electrons on the nitrogen of an unprotonated primary amine. This amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient, high-energy tetrahedral intermediate.[10][13]
-
Leaving Group Departure : The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed by expelling the N-hydroxysuccinimide (NHS) moiety, which is an excellent leaving group.[10][13]
The final result is the formation of a highly stable amide bond between the two molecules, with NHS released as a byproduct.[10][12]
Caption: General experimental workflow for bioconjugation.
Step-by-Step Methodology
-
Reagent Preparation
-
Allow the vial of Bis-PEG4-NHS ester to warm completely to room temperature before opening to prevent moisture condensation. [5] * Prepare a conjugation buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) and adjust the pH to the desired value (typically 8.3). [11][14]Ensure the buffer is free of primary amines. [12] * Dissolve the protein or biomolecule to be labeled in the conjugation buffer at a concentration of 1-10 mg/mL. [5][15] * Immediately before initiating the reaction, dissolve the required amount of Bis-PEG4-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). [5]
-
-
Conjugation Reaction
-
Add a calculated amount of the Bis-PEG4-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the ester over the protein is a common starting point to drive the reaction efficiently. [5] * Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. [5][12]Lower temperatures can help minimize hydrolysis and may be preferable for sensitive proteins.
-
-
Quenching the Reaction
-
Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris or glycine) to a final concentration of 50-100 mM. [5][12] * Incubate for an additional 15-30 minutes at room temperature. This step ensures that any unreacted NHS ester is consumed, preventing non-specific labeling in subsequent steps.
-
-
Purification of the Conjugate
Conclusion
The Bis-PEG4-NHS ester is a sophisticated chemical tool whose effectiveness is rooted in fundamental principles of organic chemistry. Its mechanism of action, a robust nucleophilic acyl substitution, provides a reliable method for creating stable amide linkages. However, the true mastery of this reagent lies in the rational control of the reaction environment. By carefully managing pH, buffer composition, and reaction time, researchers can harness the competing kinetics of aminolysis and hydrolysis to their advantage. The integral PEG4 spacer further enhances its utility, providing solubility and spatial benefits that are critical in the development of complex, next-generation biotherapeutics and diagnostics. This guide provides the foundational knowledge and practical framework necessary for the successful and reproducible application of Bis-PEG4-NHS ester in the field.
References
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
protocols.io. (2022). NHS-ester-protein-labeling. Retrieved from [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
- Pierce, L. A., & Zimmerman, L. M. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates (pp. 223-250). Humana, New York, NY.
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
AxisPharm. (n.d.). Bis-PEG-NHS. Retrieved from [Link]
-
Click Chemistry Tools. (2016). Understanding Methyltetrazine-Peg4-Nhs Ester. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. Bis-PEG-NHS | AxisPharm [axispharm.com]
- 4. Bis-PEG-NHS, Amine reactive | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. chempep.com [chempep.com]
- 9. precisepeg.com [precisepeg.com]
- 10. glenresearch.com [glenresearch.com]
- 11. biotium.com [biotium.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. NHS-ester-protein-labeling [protocols.io]
The Strategic Advantage of the PEG4 Spacer in Bis-PEG4-NHS Ester: An In-depth Technical Guide
For Immediate Release
In the intricate landscape of bioconjugation and drug development, the careful selection of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the resulting conjugate.[1] Among the vast arsenal of available tools, the Bis-PEG4-NHS ester has distinguished itself as a versatile and powerful homobifunctional crosslinker.[2][] At the core of its exceptional functionality is the discrete tetraethylene glycol (PEG4) spacer, a component that is far from a passive connector. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will elucidate the multifaceted role of the PEG4 spacer, providing a comprehensive understanding of its impact on bioconjugation strategies.
Core Concepts: Deconstructing the Bis-PEG4-NHS Ester
The Bis-PEG4-NHS ester is a chemical crosslinker characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a tetraethylene glycol (PEG4) spacer.[2][4] The NHS esters are highly reactive towards primary amines (-NH2), which are readily available on the surface of proteins and other biomolecules, such as the side chain of lysine residues and the N-terminus.[5][6] This reaction forms a stable and irreversible amide bond, covalently linking the target molecules.[7][8] The homobifunctional nature of this crosslinker allows for the indiscriminate linking of molecules possessing primary amines, making it a valuable tool for creating protein-protein conjugates, intramolecular crosslinks for structural studies, and for immobilizing proteins onto amine-functionalized surfaces.[9][10]
Caption: Chemical structure of Bis-PEG4-NHS ester.
The Pivotal Role of the PEG4 Spacer
The PEG4 spacer, a chain of four repeating ethylene glycol units, is the key to the superior performance of this crosslinker, imparting a unique set of properties that directly address common challenges in bioconjugation.
Enhanced Hydrophilicity and Solubility
A significant advantage of the PEG4 spacer is its inherent hydrophilicity.[1][11] The ether oxygen atoms in the polyethylene glycol backbone form hydrogen bonds with water molecules, which in turn creates a protective hydration shell.[12] This property is crucial when working with hydrophobic molecules, as it significantly enhances the water solubility of the crosslinker and the resulting conjugate.[][14] By mitigating the propensity for aggregation, the PEG4 spacer improves the handling, stability, and ultimately, the bioavailability of the bioconjugate.[12][14]
Reduction of Steric Hindrance
The defined length and flexible nature of the PEG4 spacer provide optimal spatial separation between the conjugated molecules.[1][15] This separation is critical for preserving the biological activity of proteins, antibodies, and other macromolecules by preventing the conjugated partner from sterically hindering their functional domains.[16][17] Inadequate spacing can lead to a loss of function, a common pitfall in bioconjugation. The PEG4 spacer acts as a flexible arm, allowing the conjugated molecules to maintain their native conformation and interact effectively with their targets.[18]
Minimized Immunogenicity
Polyethylene glycol is a well-established biocompatible polymer known for its low immunogenicity.[15][19] The PEG4 spacer can effectively mask the bioconjugate from the host's immune system, reducing the likelihood of an adverse immune response.[20][21] This "stealth" effect is particularly advantageous in the development of therapeutic agents, where a prolonged circulation half-life is desirable.[22][23]
Precise and Controlled Linkage
The discrete and defined length of the PEG4 spacer allows for precise control over the distance between the conjugated molecules.[1] This level of control is a significant advantage over polydisperse PEG linkers and is particularly important in applications where the spatial orientation of the linked molecules is critical for function.
Quantitative Insights: The Impact of the PEG4 Spacer
The properties conferred by the PEG4 spacer have a direct and measurable impact on the performance of bioconjugates. The following table summarizes these key advantages:
| Property | Advantage Conferred by PEG4 Spacer | Implication in Drug Development & Research |
| Hydrophilicity | Increased aqueous solubility of the conjugate.[1][14] | Prevents aggregation, improves formulation stability, and enhances bioavailability.[12][14] |
| Flexibility & Length | Reduces steric hindrance between conjugated molecules.[15][16] | Preserves the biological activity and binding affinity of proteins and antibodies.[17] |
| Biocompatibility | Low immunogenicity and toxicity.[19][24] | Reduces the risk of adverse immune reactions and improves the safety profile of therapeutics.[20] |
| Defined Structure | Precise and consistent spacer length.[1] | Allows for controlled and reproducible bioconjugation, leading to more homogenous products. |
Experimental Protocol: Protein-Protein Crosslinking using Bis-PEG4-NHS Ester
This section provides a detailed, step-by-step methodology for a typical protein-protein crosslinking experiment.
Materials and Reagents
-
Bis-PEG4-NHS ester
-
Protein A and Protein B (to be crosslinked)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[25]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers such as HEPES or borate.[7][26] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecules for reaction with the NHS ester.[6][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[27]
-
Desalting columns or dialysis equipment for purification.[7]
Workflow Diagram
Caption: Experimental workflow for protein crosslinking.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Equilibrate the vial of Bis-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.[27][28]
-
Prepare the Conjugation Buffer and ensure it is free of primary amines.[6]
-
Dissolve the proteins to be conjugated in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).[27]
-
Immediately before use, dissolve the required amount of Bis-PEG4-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[27]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Bis-PEG4-NHS ester stock solution to the protein solution.[7][27] The optimal molar ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is kept below 10% to avoid protein denaturation.[7][25]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7][27] Longer incubation times at lower temperatures can sometimes improve conjugation efficiency while minimizing hydrolysis of the NHS ester.[27]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Analysis and Characterization:
Mechanism of Action: The NHS Ester Reaction
The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[7] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[8] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[8] The efficiency of this reaction is highly dependent on the pH of the reaction buffer.[7]
Caption: NHS ester reaction with a primary amine.
The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[6][26] At a lower pH, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and slowing the reaction.[7] At a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis reaction.[7][26]
Conclusion
The Bis-PEG4-NHS ester is a highly effective and versatile crosslinking reagent, and its utility is significantly enhanced by the presence of the PEG4 spacer. By providing hydrophilicity, reducing steric hindrance, and minimizing immunogenicity, the PEG4 spacer addresses key challenges in bioconjugation, enabling the development of more stable, active, and biocompatible conjugates. A thorough understanding of the role of this spacer and the underlying reaction chemistry is paramount for researchers and drug development professionals seeking to leverage the full potential of this powerful bioconjugation tool.
References
- PurePEG. (2025, July 1).
- AxisPharm. (2024, September 24).
- Precise PEG.
- Benchchem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- Glen Research. (2022). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Benchchem.
- Benchchem.
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
- CellMosaic.
- AxisPharm. Bis-PEG4-NHS ester, CAS 1314378-11-4.
- Benchchem. The Pivotal Role of the PEG4 Spacer in BCN-PEG4-NHS Ester Functionality: An In-depth Technical Guide.
- Technology Networks.
- BOC Sciences.
- AxisPharm. (2023, February 9).
- BOC Sciences.
- Thermo Fisher Scientific. Polyethylene Glycol (PEG)
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- Benchchem.
- Benchchem. Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH.
- Biopharma PEG. (2022, February 10).
- Books. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
- Sigma-Aldrich.
- PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
- Wikipedia. Peptide therapeutics.
- Hunan Huateng Pharmaceutical Co., Ltd. (2021, November 20).
- How to Choose the Right PEG Linker for Your Research and Applic
- Interchim. PEGylation reagents (linkers, crosslinkers and labels).
- Creative Proteomics. Protocol for Chemical Cross-Linking.
- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
- PubMed. (2021).
- BOC Sciences. Bis-PEG4-NHS ester | CAS 1314378-11-4.
- BroadPharm. Bis-PEG4-NHS ester, 1314378-11-4.
- Thermo Fisher Scientific. crosslinking technology.
- Sigma-Aldrich. Crosslinkers Selection Guide.
- Benchchem. (2025, December).
- ChemPoint.com. The Chemistry of Polymer Cross-Linkers, Product Article.
- BroadPharm. Instructions for Bis-NHS-(PEG)n crosslinkers.
- Biopharma PEG. NHS-PEG4-NHS | CAS:1314378-11-4.
- NIH.
- Benchchem.
- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester.
- MedchemExpress.com. Bis-PEG4-NHS ester | PROTAC Linker.
- NIH. (2013, July 18).
- BroadPharm. Methyltetrazine-amido-N-bis(PEG4-NHS ester).
- BroadPharm. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8.
- AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents.
- Click Chemistry Tools. (2016, July 14). Understanding Methyltetrazine-Peg4-Nhs Ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]
- 4. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. purepeg.com [purepeg.com]
- 14. books.rsc.org [books.rsc.org]
- 15. precisepeg.com [precisepeg.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. precisepeg.com [precisepeg.com]
- 19. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 20. purepeg.com [purepeg.com]
- 21. Peptide therapeutics - Wikipedia [en.wikipedia.org]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 24. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. cellmosaic.com [cellmosaic.com]
- 30. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Bis-PEG4-NHS Ester for Bioconjugation
Introduction: The Molecular Architect's Tool for Bioconjugation
In the intricate world of drug development, diagnostics, and proteomics, the ability to precisely link biomolecules is paramount. This is the realm of bioconjugation, a field where molecular architects craft sophisticated constructs to enhance therapeutic efficacy, improve diagnostic sensitivity, or elucidate complex biological pathways.[1] Among the vast arsenal of chemical tools, the Bis-PEG4-NHS ester has emerged as a workhorse, offering a unique combination of reactivity, flexibility, and biocompatibility.[2][3]
This guide provides a comprehensive exploration of Bis-PEG4-NHS ester, delving into its core chemical principles, practical applications, and the rationale behind its use. We will move beyond simple protocols to provide a deeper understanding of the "why" behind each experimental step, empowering researchers to not only execute successful conjugations but also to innovate and troubleshoot with confidence.
I. Core Concepts: Deconstructing the Bis-PEG4-NHS Ester
The power of Bis-PEG4-NHS ester lies in its elegantly designed trifunctional architecture: two N-hydroxysuccinimide (NHS) esters flanking a central polyethylene glycol (PEG) spacer.[2][4] Let's dissect each component to understand its contribution to the bioconjugation process.
A. The Reactive Engine: N-Hydroxysuccinimide (NHS) Esters
At the heart of this crosslinker's reactivity are the two NHS ester groups. These are highly reactive moieties that specifically target primary amines (-NH₂), which are abundantly found on the surface of proteins and other biomolecules, most notably on the side chain of lysine residues and the N-terminus.[1][][6]
The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[][7] This results in the formation of a stable and effectively irreversible amide bond, with the release of N-hydroxysuccinimide as a benign byproduct.[1][7] The high selectivity and efficiency of this reaction under physiological conditions make NHS esters a preferred choice for bioconjugation.[]
Diagram 1: NHS Ester Reaction Mechanism
This diagram illustrates the nucleophilic attack of a primary amine on an NHS ester, leading to the formation of a stable amide bond.
III. The Benchtop Scientist's Guide: A Validated Protocol
The following protocol provides a robust framework for a successful bioconjugation reaction using Bis-PEG4-NHS ester. The key to success lies not just in following the steps, but in understanding the rationale behind each parameter.
A. Essential Materials and Reagents
-
Bis-PEG4-NHS ester: Stored at -20°C with desiccant. [8]* Biomolecule(s) with primary amines: (e.g., protein, antibody)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): For preparing the crosslinker stock solution. [7][8]* Conjugation Buffer: Amine-free buffer, pH 7.2-8.5. Common choices include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer. [6][9]Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester. [9][10]* Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine. To terminate the reaction. * Purification System: Size-exclusion chromatography (SEC) or dialysis system to remove excess crosslinker and byproducts. [11][12]
B. Step-by-Step Experimental Workflow
Diagram 3: Experimental Workflow for Bioconjugation
A flowchart outlining the key steps in a typical bioconjugation experiment using Bis-PEG4-NHS ester.
1. Preparation of the Biomolecule:
-
Rationale: The purity of the biomolecule and the composition of its buffer are critical for a successful conjugation. [10]Any primary amine-containing substances in the buffer will compete with the target biomolecule. [10]* Procedure:
-
Ensure the biomolecule is of high purity (>95%). [10] * If the biomolecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the chosen conjugation buffer (e.g., PBS, pH 7.4-8.0) using dialysis or a desalting column. [10] * Adjust the concentration of the biomolecule to a suitable level (e.g., 1-10 mg/mL). [4] 2. Preparation of the Crosslinker Stock Solution:
-
-
Rationale: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. [7][9]Therefore, the stock solution should be prepared fresh in an anhydrous organic solvent.
-
Procedure:
-
Allow the vial of Bis-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. [4] * Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). [4] 3. The Conjugation Reaction:
-
-
Rationale: The molar ratio of the crosslinker to the biomolecule is a key parameter that determines the degree of labeling. [1]A molar excess of the crosslinker is typically used to drive the reaction to completion. [1]The reaction pH is a delicate balance: a slightly alkaline pH (7.2-8.5) is optimal for the reaction with unprotonated primary amines, but a higher pH also increases the rate of hydrolysis of the NHS ester. [9][13]* Procedure:
-
Add a 10- to 20-fold molar excess of the Bis-PEG4-NHS ester stock solution to the biomolecule solution. [4]The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. [4]Lower temperatures can sometimes improve conjugation efficiency by minimizing hydrolysis. [4][6] 4. Quenching the Reaction:
-
-
Rationale: It is essential to stop the reaction to prevent further modification of the biomolecule and to consume any unreacted NHS ester.
-
Procedure:
-
Rationale: Removal of unreacted crosslinker, hydrolyzed byproducts, and quenching reagent is crucial for obtaining a pure and well-defined bioconjugate.
-
Procedure:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis. [11]SEC is generally preferred for its speed and efficiency in separating the larger conjugate from smaller molecules.
-
6. Characterization of the Conjugate:
-
Rationale: It is important to confirm the successful conjugation and to determine the extent of modification.
-
Procedure:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein on an SDS-PAGE gel. [14] * Mass Spectrometry (MS): For a precise determination of the number of crosslinkers attached to the biomolecule. [15] * Functional Assays: To ensure that the biological activity of the biomolecule is retained after conjugation.
-
C. Quantitative Data and Optimization Parameters
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. [9]Higher pH increases reaction rate but also hydrolysis. [9] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis and improve stability of sensitive biomolecules. [6] |
| Molar Excess of Crosslinker | 10:1 to 50:1 (Linker:Protein) | Higher ratios increase the degree of labeling but also the risk of protein precipitation and loss of activity. [1][16] |
| Reaction Time | 30 - 120 minutes | Longer incubation times may be necessary at lower temperatures. [16] |
| Buffer Composition | Phosphate, Borate, Bicarbonate, HEPES | Must be free of primary amines. [6][9] |
IV. Navigating Challenges: A Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Presence of primary amines in the buffer. - Hydrolysis of the NHS ester. - Insufficient molar excess of the crosslinker. - Incorrect pH. | - Perform buffer exchange to an amine-free buffer. [10] - Prepare the NHS ester stock solution fresh and use it immediately. - Increase the molar excess of the crosslinker. - Optimize the reaction pH within the 7.2-8.5 range. [17] |
| Protein Precipitation | - High degree of labeling leading to changes in protein properties. - High concentration of organic solvent from the crosslinker stock. | - Reduce the molar excess of the crosslinker. - Ensure the final concentration of DMSO or DMF is below 10%. [16] |
| Loss of Biological Activity | - Modification of primary amines in the active site of the protein. | - Reduce the molar excess of the crosslinker to achieve a lower degree of labeling. - Consider site-specific conjugation methods if available. |
| Poor Stability of Conjugate | - Improper storage conditions. | - Store the final conjugate in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. [1][10] |
V. Conclusion: A Versatile Tool for Innovation
Bis-PEG4-NHS ester stands as a testament to the power of thoughtful molecular design. Its combination of amine-reactive NHS esters and a hydrophilic PEG spacer provides a robust and versatile platform for creating a wide array of bioconjugates. [2][18]By understanding the fundamental principles of its chemistry and the rationale behind each experimental step, researchers can harness the full potential of this valuable tool to advance their work in drug discovery, diagnostics, and beyond.
VI. References
-
An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjugation. Benchchem.
-
Top 5 Applications of PEGylated Linkers in Bioconjugation. PurePEG.
-
NHS Esters for Antibody Labeling. BOC Sciences.
-
Application Note: Protocol for Protein Conjugation with N-Mal-N-bis(PEG4-NHS ester). Benchchem.
-
Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Korea Science.
-
How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
-
Overview of PEG Linkers. ChemPep.
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
-
introduction to bioconjugation with NHS esters. Benchchem.
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm.
-
Applications of PEG Linkers. Biopharma PEG.
-
A Deep Dive into PEG Linkers for Bioconjugation: A Technical Guide. Benchchem.
-
An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation. Benchchem.
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
-
Bis-PEG-NHS. AxisPharm.
-
A Technical Guide to N-Mal-N-bis(PEG4-NHS ester): A Heterotrifunctional Linker for Advanced Bioconjugation. Benchchem.
-
Bis-PEG4-NHS ester. BroadPharm.
-
N-Mal-N-bis(PEG4-NHS ester). BroadPharm.
-
Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
-
Troubleshooting Guides. Creative Biolabs.
-
Bis-PEG-NHS. AxisPharm.
-
A Step-by-Step Guide to Bioconjugation with PEG Linkers: Application Notes and Protocols. Benchchem.
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments.
-
NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
-
Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate.
-
NHS-PEG4-NHS. Biopharma PEG.
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube.
-
Instructions for Bis-NHS-(PEG)n crosslinkers. BroadPharm.
-
N-Boc-N-bis(PEG4-NHS ester). Creative Biolabs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bis-PEG-NHS | AxisPharm [axispharm.com]
- 3. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. enovatia.com [enovatia.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
Bis-PEG4-NHS ester chemical synthesis pathway
An In-depth Technical Guide to the Chemical Synthesis of Bis-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, homobifunctional crosslinkers are indispensable tools for building complex molecular architectures. Among these, the Bis-PEG4-NHS ester stands out for its utility in conjugating amine-containing molecules, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][] Its structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic four-unit polyethylene glycol (PEG) spacer. This PEG linker enhances solubility and provides spatial separation, which can be critical for maintaining the biological activity of the conjugated molecules.[][3]
This guide provides a detailed exploration of the chemical synthesis pathway for Bis-PEG4-NHS ester, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful outcome. We will dissect the synthesis into its two primary stages: the formation of a stable dicarboxylic acid precursor and its subsequent activation to the highly reactive, yet sensitive, bis-NHS ester.
The Synthetic Strategy: A Two-Act Play
The synthesis of Bis-PEG4-NHS ester is best understood as a two-part strategy. This approach is dictated by the chemical nature of the final product. The NHS ester functional group is highly reactive towards nucleophiles, especially primary amines, which is its intended purpose in bioconjugation.[4][] However, this reactivity also makes it highly susceptible to hydrolysis, where water acts as a nucleophile, converting the ester back to a carboxylic acid and rendering it inactive.[6][7]
Therefore, synthesizing and storing the compound in its stable dicarboxylic acid form is the most robust approach. The sensitive NHS ester is then generated in a final "activation" step immediately prior to use or as the last step before purification and careful, moisture-free storage.
Caption: Overall two-part synthesis strategy for Bis-PEG4-NHS ester.
Part 1: Synthesis of the Dicarboxylic Acid Precursor
The foundation of the synthesis is the creation of the dicarboxylic acid-terminated PEG4 linker. This molecule is stable, easily purified, and can be stored long-term. A common and efficient method involves the reaction of tetraethylene glycol with succinic anhydride.
In this reaction, the terminal hydroxyl groups of the tetraethylene glycol act as nucleophiles, attacking the electrophilic carbonyl carbon of the succinic anhydride ring. This opens the anhydride ring to form an ester on one side and a terminal carboxylic acid on the other. Since tetraethylene glycol has two hydroxyl groups, this reaction is performed with an excess of succinic anhydride to ensure both ends of the PEG chain are functionalized.
Experimental Protocol: Synthesis of 1,16-Dioxo-3,6,9,12-tetraoxa-1,17-heptadecanedioic acid (Bis-PEG4-dicarboxylic acid)
-
Reagent Preparation : In a round-bottom flask, dissolve tetraethylene glycol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Reaction Initiation : Add succinic anhydride (2.2 equivalents) and a catalytic amount of a base like pyridine or triethylamine (TEA) to the solution. The base acts as a catalyst to deprotonate the hydroxyl group, increasing its nucleophilicity.
-
Reaction Conditions : Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification : Dissolve the crude residue in a minimal amount of DCM and purify using silica gel column chromatography. The desired dicarboxylic acid product is typically more polar than the starting material and can be eluted with a gradient of methanol in DCM.
-
Characterization : Collect the relevant fractions, evaporate the solvent, and dry the product under vacuum. Confirm the structure and purity of the resulting white solid or viscous oil via ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Activation to Bis-PEG4-NHS Ester
This is the critical activation step. The dicarboxylic acid is converted into the highly amine-reactive bis-N-hydroxysuccinimide ester. This is a classic esterification reaction facilitated by a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[][8]
The carbodiimide activates the carboxylic acid group, making it susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide (NHS). The reaction forms a stable amide bond with the target amine, releasing NHS as a benign leaving group.[]
Crucial Consideration : All reagents, solvents, and glassware must be scrupulously anhydrous. Any moisture will lead to the hydrolysis of the NHS ester product and the carbodiimide reagent, significantly reducing the yield.[7][9]
Caption: Chemical reaction scheme for the synthesis of Bis-PEG4-NHS ester.
Experimental Protocol: Synthesis of Bis-PEG4-NHS ester
This protocol assumes the use of EDC as the coupling agent.
-
Setup : Under an inert atmosphere (e.g., argon or nitrogen), add the Bis-PEG4-dicarboxylic acid (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution : Add anhydrous dichloromethane (DCM) or dimethylformamide (DMF) via syringe and stir until all solids are dissolved. Cool the flask to 0 °C in an ice bath.[7]
-
Activation : In a separate flask, dissolve EDC hydrochloride (2.4 equivalents) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes.
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. A white precipitate (the urea byproduct if DCC is used, or other salts) may form.
-
Monitoring : Track the reaction's progress by TLC or HPLC, observing the consumption of the starting diacid.
-
Workup :
-
Filter the reaction mixture to remove the precipitated urea byproduct (if DCC is used).
-
Wash the organic filtrate sequentially with a cold, dilute acid (e.g., 5% HCl), water, and brine to remove unreacted EDC and NHS. Note : These aqueous washes must be performed quickly and at a low temperature to minimize hydrolysis of the product.
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).
-
Purification : The crude product can be purified by recrystallization or flash column chromatography on silica gel using a non-polar to polar solvent gradient (e.g., ethyl acetate in hexanes).
Summary of Synthesis Parameters
| Parameter | Precursor Synthesis (Diacid) | Activation Reaction (NHS Ester) |
| Key Reagents | Tetraethylene glycol, Succinic anhydride | Bis-PEG4-dicarboxylic acid, NHS, EDC/DCC |
| Stoichiometry | ~1 : 2.2 (Glycol : Anhydride) | ~1 : 2.2 : 2.4 (Diacid : NHS : EDC) |
| Solvent | Anhydrous DCM or Toluene | Anhydrous DCM or DMF |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 12 - 18 hours |
| Typical Yield | > 80% | 60 - 75% |
| Purity (Post-Purification) | > 95% | > 95% |
Purification, Characterization, and Storage
Final validation is essential for ensuring the crosslinker will perform as expected in sensitive bioconjugation experiments.
-
Purification : As mentioned, column chromatography is the gold standard for removing byproducts and unreacted starting materials.
-
Characterization :
-
¹H NMR : Will confirm the presence of the PEG backbone protons and the characteristic succinimidyl protons.
-
Mass Spectrometry (MS) : Verifies the correct molecular weight of the final product.
-
HPLC : Assesses the final purity of the compound.
-
-
Storage and Handling : The purified Bis-PEG4-NHS ester is highly moisture-sensitive.[9] It should be stored at -20°C or lower under an inert gas (argon or nitrogen) with a desiccant.[7][10] For use, always allow the container to warm to room temperature before opening to prevent moisture condensation.[7] Stock solutions should be prepared immediately before use in an anhydrous, amine-free solvent like DMSO or DMF.[7]
Caption: Experimental workflow for the activation and purification of Bis-PEG4-NHS ester.
Conclusion
The synthesis of Bis-PEG4-NHS ester is a well-defined process rooted in fundamental principles of organic chemistry. By employing a two-stage strategy—first creating a stable dicarboxylic acid intermediate and then performing a carefully controlled activation—researchers can reliably produce this valuable homobifunctional crosslinker. Success hinges on a meticulous approach, particularly the stringent exclusion of moisture during the final activation and purification steps. With this understanding, scientists and drug developers are well-equipped to synthesize and utilize Bis-PEG4-NHS ester to advance the frontiers of bioconjugation and therapeutic innovation.
References
-
AxisPharm. Bis-PEG-NHS. Available at: [Link]
-
ResearchGate. Reaction scheme of NHS–PEG conjugation. Available at: [Link]
-
PubMed Central. Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting. Available at: [Link]
-
AxisPharm. Bis-PEG-acid, PEG di(carboxylic acid). Available at: [Link]
-
ijrpr. Scalable Synthesis of Azido PEG NHS Esters and its Derivatives. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 6. α,ω-Bis-Succinamic Acid NHS Ester PEG [rapp-polymere.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Bis-PEG4-NHS Ester: A Homobifunctional Crosslinker for Bioconjugation
This guide provides a comprehensive technical overview of Bis-PEG4-NHS ester, a homobifunctional crosslinking reagent pivotal in modern bioconjugation, drug delivery systems, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs). We will delve into its core physicochemical properties, the mechanistic principles governing its reactivity, and provide field-proven protocols for its successful application.
Core Concepts: Structure, Molecular Formula, and Weight
Bis-PEG4-NHS ester is a chemical crosslinker characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer. This symmetrical design allows for the covalent linkage of two molecules that possess primary amine (-NH2) groups, forming stable amide bonds.
The central PEG4 spacer is a key feature, imparting several desirable properties. It enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly advantageous when working with biomolecules that are prone to aggregation in organic solvents. The flexibility and length of the PEG chain also help to minimize steric hindrance between the conjugated molecules, preserving their biological activity.
| Property | Value |
| Chemical Formula | C₂₀H₂₈N₂O₁₂ |
| Molecular Weight | 488.44 g/mol |
| CAS Number | 1314378-11-4 |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13-tetraoxahexadecanedioate |
| Appearance | White to off-white solid or viscous liquid |
The Chemistry of Conjugation: Mechanism of Action
The utility of Bis-PEG4-NHS ester lies in the reactivity of its terminal NHS esters towards primary amines. This reaction is a classic example of nucleophilic acyl substitution.
The Causality Behind the Reaction:
The lone pair of electrons on the nitrogen atom of a primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient and unstable tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond.
The efficiency of this conjugation is critically dependent on the pH of the reaction medium. At acidic pH (below ~7.0), primary amines are predominantly protonated (-NH₃⁺), which neutralizes their nucleophilicity and significantly slows down the desired reaction. Conversely, at highly alkaline pH (above ~9.0), the competing reaction of hydrolysis, where the NHS ester reacts with water, becomes increasingly rapid, reducing the yield of the desired conjugate. Therefore, the optimal pH for NHS ester conjugation is a carefully controlled balance, typically maintained between pH 7.2 and 8.5 .[1][2]
Caption: Reaction mechanism of NHS ester with a primary amine.
Synthesis of Bis-PEG4-NHS Ester: A General Overview
While specific, detailed synthesis protocols for Bis-PEG4-NHS ester are not widely published in peer-reviewed literature, the general approach for creating homobifunctional PEG-NHS esters involves a two-step process. This process starts with a commercially available polyethylene glycol dicarboxylic acid.
-
Activation of Carboxylic Acids: The terminal carboxylic acid groups of the PEG derivative are activated. A common method for this activation is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
-
Esterification: The activated carboxylic acid then reacts with N-hydroxysuccinimide to form the stable NHS ester. This reaction is typically carried out in an anhydrous organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
The final product is then purified, often using column chromatography, to remove any unreacted starting materials and byproducts.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Bis-PEG4-NHS ester is crucial for its effective use and storage.
Solubility
Due to the hydrophilic nature of the PEG4 spacer, Bis-PEG4-NHS ester exhibits some solubility in aqueous buffers.[3] However, for creating stock solutions, it is best practice to dissolve the reagent in a dry, water-miscible organic solvent immediately before use. This is to minimize premature hydrolysis of the reactive NHS esters.
| Solvent | Solubility Recommendation |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble. Recommended for stock solutions. |
| Dimethylformamide (DMF) | Readily Soluble. Ensure it is anhydrous and amine-free. |
| Water / Aqueous Buffers | Limited. Not recommended for long-term storage. |
Stability and Storage
The stability of Bis-PEG4-NHS ester is primarily dictated by the moisture sensitivity of the NHS ester groups.
-
Solid Form: The solid reagent is hygroscopic and should be stored at -20°C in a desiccated environment to prevent degradation.[3]
-
In Solution: Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, though fresh preparation is always recommended for optimal reactivity. Aqueous solutions should be used immediately.
The hydrolytic stability of the NHS ester is highly pH-dependent.
| pH | Half-life of NHS Ester (at 4°C) |
| 7.0 | 4-5 hours |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
Experimental Protocols: A Guide to Application
The following protocols provide a framework for using Bis-PEG4-NHS ester in common bioconjugation applications. It is imperative to note that these are starting points, and optimization for each specific system is highly recommended.
General Protein Crosslinking
This protocol outlines the general steps for crosslinking proteins in a solution.
Materials:
-
Bis-PEG4-NHS ester
-
Protein(s) of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze the protein(s) into an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the Bis-PEG4-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM).
-
Initiate Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. The optimal incubation time may need to be determined empirically.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[1]
-
Purify the Conjugate: Remove unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer for the downstream application.
Caption: General workflow for protein crosslinking.
Application in Antibody-Drug Conjugate (ADC) Development
Bis-PEG4-NHS ester can be utilized as a linker in the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. In this context, it often acts as a non-cleavable linker. The general principle involves the conjugation of the linker to both the antibody and the drug, though more complex multi-step syntheses are common.
A key consideration in ADC development is the drug-to-antibody ratio (DAR). The use of a homobifunctional crosslinker requires careful control of reaction conditions to avoid unwanted antibody-antibody crosslinking. Strategies to manage this include using a large excess of a drug-linker conjugate to react with the antibody or performing the conjugation in a stepwise manner if the drug molecule also contains a primary amine.
Troubleshooting and Key Considerations
Issue: Low conjugation efficiency. Potential Causes & Solutions:
-
Hydrolyzed Crosslinker: Ensure the Bis-PEG4-NHS ester is stored properly and that stock solutions are prepared fresh.
-
Presence of Amines in Buffer: Dialyze the protein into an amine-free buffer like PBS or HEPES.
-
Incorrect pH: Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.
Issue: Protein precipitation or aggregation. Potential Causes & Solutions:
-
High Crosslinker Concentration: Reduce the molar excess of the crosslinker.
-
Solvent Concentration: Ensure the final concentration of organic solvent is low (typically <10%).
-
Over-crosslinking: Decrease the reaction time or temperature.
Issue: Unwanted polymer formation. Potential Causes & Solutions:
-
Stoichiometry: Carefully control the molar ratio of the crosslinker to the protein. For intramolecular crosslinking, a lower crosslinker concentration is favored. For intermolecular crosslinking, higher protein concentrations can be beneficial.
Conclusion
Bis-PEG4-NHS ester is a versatile and valuable tool for researchers in drug development, diagnostics, and fundamental biological research. Its bifunctional nature, coupled with the advantageous properties of the PEG4 spacer, allows for the creation of well-defined and soluble bioconjugates. A thorough understanding of its chemical reactivity, particularly the influence of pH, and careful optimization of reaction conditions are paramount to achieving successful and reproducible results.
References
- BenchChem. (2025). Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions.
- BenchChem. (2025).
-
JenKem Technology. (n.d.). Homobifunctional PEG. Retrieved from [Link]
- BroadPharm. (2022). Protocol for PEG NHS Ester.
- BenchChem. (2025).
- BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers.
-
JenKem Technology USA. (2025). Homobifunctional PEG Derivatives. Retrieved from [Link]
- BenchChem. (2025). Common issues with amine-reactive crosslinkers and solutions.
- National Center for Biotechnology Information. (2023).
-
Rapp Polymere. (n.d.). α,ω-Bis-Succinamic Acid NHS Ester PEG. Retrieved from [Link]
- Royal Society of Chemistry. (2013). Iterative synthesis of monodisperse PEG homostars and linear heterobifunctional PEG. Polymer Chemistry.
Sources
An In-depth Technical Guide to Bis-PEG4-NHS Ester for Protein Labeling
This guide provides a comprehensive technical overview of Bis-PEG4-NHS ester, a homobifunctional crosslinker, for researchers, scientists, and drug development professionals. We will delve into the core principles of its application in protein labeling, offering field-proven insights and detailed protocols to ensure reproducible and efficient conjugation.
Foundational Principles: Understanding the Tool
Bis-PEG4-NHS ester is a powerful reagent for covalently linking molecules containing primary amines.[1][2][3][4][5][6] Its structure is key to its function, consisting of two N-hydroxysuccinimide (NHS) ester groups at either end of a polyethylene glycol (PEG) spacer.[1][3][4][7] This design allows it to crosslink two different amine-containing molecules or create intramolecular crosslinks within a single protein.
The Engine: NHS Ester Chemistry
The workhorse of this reagent is the N-hydroxysuccinimide (NHS) ester.[8][9] NHS esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[7][10][11][12] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct.[13][14][15][16] This chemistry is highly selective for primary amines under specific pH conditions, making it a cornerstone of bioconjugation.[8][10][15]
The Advantageous Spacer: The Role of PEGylation
The "PEG4" in the name signifies a hydrophilic spacer arm composed of four repeating ethylene glycol units.[3][7] This PEG linker is not merely a passive connector; it imparts several significant advantages to the labeling process and the final conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG spacer increases the water solubility of the crosslinker and the resulting protein conjugate, which is particularly beneficial for proteins that are prone to aggregation.[1][2][3][7][][18][19][20][21]
-
Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise interfere with the protein's biological activity.[3][]
-
Decreased Immunogenicity: The PEGylation process can shield antigenic sites on the protein, potentially reducing its immunogenicity.[][19][20][22][23]
-
Improved Pharmacokinetics: For therapeutic proteins, PEGylation can increase the hydrodynamic size, leading to a longer circulation half-life by reducing renal clearance.[][19][20][22][24][25]
The Reaction Mechanism: A Step-by-Step Look
The labeling of a protein with Bis-PEG4-NHS ester is a well-defined chemical process. Understanding the causality behind each step is crucial for optimizing the reaction and achieving the desired outcome.
The reaction is initiated by the nucleophilic attack of a deprotonated primary amine on one of the electrophilic carbonyl carbons of the NHS ester.[11][15] This forms a tetrahedral intermediate, which then collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable amide bond.[15] The second NHS ester group can then react with another primary amine, either on a separate protein molecule (intermolecular crosslinking) or on the same protein (intramolecular crosslinking).
A critical competing reaction is the hydrolysis of the NHS ester by water.[8][13][15][26] The rate of hydrolysis increases significantly with pH.[8][13] Therefore, the choice of reaction pH is a delicate balance: it must be high enough to ensure a sufficient concentration of deprotonated, reactive amines, but not so high as to cause excessive hydrolysis of the NHS ester.[8][11][16][27]
Experimental Design and Protocols: A Self-Validating System
A successful labeling experiment is a self-validating system. This means that every parameter is carefully controlled to ensure a predictable and reproducible outcome.
Critical Parameters and Their Optimization
| Parameter | Recommended Range/Value | Rationale & Causality |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances the need for deprotonated (reactive) amines with the minimization of NHS ester hydrolysis.[8][11][13][16][28][29][30] Below pH 7.2, the reaction is slow due to protonated amines; above pH 8.5, hydrolysis dominates.[11][16][28][29] |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Bicarbonate, HEPES) | Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, quenching the reaction and reducing labeling efficiency.[13][16][31][32] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[28][33] More dilute solutions may require a higher molar excess of the NHS ester.[33] |
| Molar Excess of NHS Ester | 5- to 20-fold molar excess over protein | This is an empirical value that often needs to be optimized for each specific protein and desired degree of labeling.[28] A higher excess may be needed for dilute protein solutions or to achieve a higher degree of labeling. |
| Reaction Time & Temperature | 1-4 hours at room temperature, or overnight at 4°C | These conditions provide a good balance between reaction completion and minimizing potential protein degradation.[10][28][29][30] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Bis-PEG4-NHS ester may have limited aqueous solubility. A small amount of a dry, water-miscible organic solvent is used to prepare a concentrated stock solution immediately before addition to the aqueous protein solution.[16][28][29][30] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[16] |
Step-by-Step Experimental Workflow
Protocol: General Protein Labeling
-
Prepare Protein Solution:
-
Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer) at a pH between 7.2 and 8.5.[10][28][29] The recommended protein concentration is between 1-10 mg/mL.[28]
-
If your protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable conjugation buffer via dialysis or desalting column.[34]
-
-
Prepare Bis-PEG4-NHS Ester Stock Solution:
-
Allow the vial of Bis-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[32]
-
Immediately before use, dissolve the required amount of the reagent in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[9][10]
-
-
Perform the Labeling Reaction:
-
Add the calculated volume of the Bis-PEG4-NHS ester stock solution to the protein solution while gently vortexing.[28][29] A typical starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[10][28][29][30] Protect light-sensitive compounds from light.[16]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Labeled Protein:
Characterization of the Conjugate
After purification, it is essential to characterize the labeled protein to determine the degree of labeling (DOL) and confirm its integrity.
-
SDS-PAGE: A shift in the molecular weight on an SDS-PAGE gel can provide a qualitative indication of successful labeling.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are powerful tools for accurately determining the molecular weight of the conjugate and thus the degree of PEGylation.[24][25][35]
-
UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance spectrum, this can be used to calculate the DOL.
-
Functional Assays: It is crucial to perform relevant functional assays to ensure that the labeling process has not adversely affected the biological activity of the protein.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH: pH is too low, leading to protonated, unreactive amines.[36] 2. Hydrolysis of NHS Ester: pH is too high, or the reagent was exposed to moisture.[36] 3. Competing Amines: Buffer contains Tris, glycine, or other primary amines.[34][36] 4. Inaccessible Amines: The primary amines on the protein are sterically hindered or buried within the protein structure. | 1. Optimize pH: Ensure the pH of the reaction buffer is between 7.2 and 8.5.[36] 2. Use Fresh Reagents: Prepare the NHS ester stock solution immediately before use with anhydrous solvents.[36] 3. Buffer Exchange: Ensure the protein is in an amine-free buffer.[34][36] 4. Increase Molar Excess: Try increasing the molar excess of the NHS ester.[36] Consider gentle denaturation/refolding to expose more amine groups if protein activity can be recovered.[36] |
| Protein Precipitation/Aggregation | 1. High Degree of Labeling: Over-labeling can alter the protein's surface properties. 2. Solvent-Induced Precipitation: The addition of DMSO/DMF may cause some proteins to precipitate. | 1. Reduce Molar Excess: Lower the molar excess of the NHS ester to achieve a lower DOL. 2. Minimize Organic Solvent: Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[32] |
| Loss of Protein Activity | 1. Labeling of Critical Residues: A lysine residue in or near the active site may have been modified.[10] 2. Conformational Changes: The conjugation process may have altered the protein's tertiary structure. | 1. Reduce Molar Excess: Aim for a lower DOL to decrease the probability of modifying critical residues. 2. Alternative Chemistries: If lysine modification is consistently problematic, consider other labeling chemistries that target different functional groups (e.g., maleimides for cysteine residues). |
Applications in Research and Drug Development
The versatility of Bis-PEG4-NHS ester makes it a valuable tool in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[37]
-
Creating Protein Dimers or Oligomers: For studying protein-protein interactions or creating multivalent binding molecules.
-
Immobilization of Proteins: Covalently attaching proteins to surfaces for applications such as biosensors, affinity chromatography, and cell adhesion studies.[38]
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins for use in immunoassays, microscopy, and flow cytometry.[10][31]
Conclusion
Bis-PEG4-NHS ester is a robust and versatile reagent for protein labeling. By understanding the underlying chemistry, carefully controlling reaction parameters, and implementing a systematic workflow, researchers can achieve efficient and reproducible conjugations. The unique combination of amine-reactive NHS esters and a hydrophilic PEG spacer provides a powerful tool for advancing research and development in bioconjugation, diagnostics, and therapeutics.
References
- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines - Benchchem. (URL: )
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. (URL: [Link])
- An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjug
-
NHS ester labeling of amino biomolecules. (URL: [Link])
-
Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (URL: [Link])
-
NHS ester protocol for labeling proteins - Abberior Instruments. (URL: [Link])
-
Trends in Characterization of PEGylated Proteins by Mass Spectrometry - Walsh Medical Media. (URL: [Link])
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (URL: [Link])
-
Protein PEGylation - CD Biosynsis. (URL: [Link])
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. (URL: [Link])
-
A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs. (URL: [Link])
-
Troubleshooting Guides - Creative Biolabs. (URL: [Link])
-
Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed. (URL: [Link])
- Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions - Benchchem. (URL: )
-
Protein PEGylation for cancer therapy: bench to bedside - PMC - NIH. (URL: [Link])
-
Site-specific PEGylation of proteins: Insights into structural and functional changes - DOI. (URL: [Link])
- Application Notes and Protocols for SS-bis-amino-PEG4-NHS Ester: A Cleavable Crosslinker for Protein Immobiliz
- Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide - Benchchem. (URL: )
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC - NIH. (URL: [Link])
- Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjug
- A Technical Guide to N-Mal-N-bis(PEG4-NHS ester)
- avoiding quenching of the NHS ester reaction by Tris buffer - Benchchem. (URL: )
-
Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm. (URL: [Link])
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC - NIH. (URL: [Link])
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. - chem.ox.ac.uk. (URL: [Link])
- Application Notes and Protocols for Protein Labeling with N-Mal-N-bis(PEG4-NHS ester) - Benchchem. (URL: )
-
Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC - NIH. (URL: [Link])
-
Bis-PEG-NHS - ADC Linkers - AxisPharm. (URL: [Link])
-
What is the best NHS quenching agent? - ResearchGate. (URL: [Link])
Sources
- 1. medkoo.com [medkoo.com]
- 2. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 3. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]
- 4. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 5. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 6. Bis-PEG-NHS, Amine reactive | BroadPharm [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. glenresearch.com [glenresearch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. glenresearch.com [glenresearch.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. biosynsis.com [biosynsis.com]
- 19. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. creativepegworks.com [creativepegworks.com]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. lumiprobe.com [lumiprobe.com]
- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 30. interchim.fr [interchim.fr]
- 31. biotium.com [biotium.com]
- 32. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 35. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. medchemexpress.com [medchemexpress.com]
- 38. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Principle of NHS Ester Chemistry in Bioconjugation
Introduction: The Cornerstone of Covalent Labeling
In the landscape of bioconjugation, the need to covalently link molecules to proteins, antibodies, and nucleic acids is fundamental to advancements in therapeutics, diagnostics, and basic research.[1][2] Among the arsenal of chemical tools available, N-Hydroxysuccinimide (NHS) ester chemistry stands out as a robust and widely adopted workhorse.[] Its prominence is due to the highly efficient and specific reaction with primary amines under physiological conditions, forming a stable amide bond that can withstand downstream applications and analysis.[1][4] This guide provides a deep dive into the core principles, critical reaction parameters, and practical workflows that underpin the successful application of NHS ester chemistry for researchers, scientists, and drug development professionals.
The Core Chemistry: Nucleophilic Acyl Substitution
The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[][5] The primary targets on biomolecules are the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain.[1][2][6]
The mechanism proceeds as follows:
-
Nucleophilic Attack: An unprotonated primary amine (-NH₂), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.[2][5]
-
Tetrahedral Intermediate Formation: This attack forms a transient and unstable tetrahedral intermediate.[][5][7]
-
Collapse and Amide Bond Formation: The intermediate collapses, leading to the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable, covalent amide bond.[1][][5][7]
This resulting amide bond is effectively irreversible under typical physiological conditions, ensuring the stability of the final bioconjugate.[]
Caption: The reaction mechanism of NHS ester aminolysis and competing hydrolysis.
Key Reaction Parameters & Optimization: The Causality Behind Experimental Choices
The efficiency of NHS ester conjugation is not absolute; it is a carefully controlled balance of competing reactions. Understanding the "why" behind each parameter is critical for reproducible success.
The Critical Role of pH
The pH of the reaction buffer is the single most important parameter.[5][8] It creates a delicate balance between activating the nucleophile (the amine) and deactivating the electrophile (the NHS ester).
-
Low pH (<7.0): At acidic pH, primary amines are predominantly protonated (-NH₃⁺).[5][6] This positive charge renders them non-nucleophilic, drastically slowing or preventing the desired reaction.[5][8][9]
-
Optimal pH (8.0-9.0): In this slightly alkaline range, a sufficient population of primary amines are deprotonated and thus nucleophilic (-NH₂), driving the reaction forward.[7][8][10] The most commonly recommended pH for efficient labeling is between 8.3 and 8.5.[8][9][10]
-
High pH (>9.0): While a higher pH further increases the concentration of reactive amines, it dramatically accelerates the competing hydrolysis reaction, where water attacks and inactivates the NHS ester.[5][8][9] This leads to a significant reduction in conjugation efficiency.[8]
The Competing Reaction: Hydrolysis
The primary antagonist in NHS ester chemistry is hydrolysis.[5][11] The NHS ester's reactivity makes it susceptible to attack by water, which cleaves the ester and yields an unreactive carboxylate. This competition between aminolysis (the desired reaction) and hydrolysis is ever-present in aqueous buffers.[5][12][13]
The rate of hydrolysis is highly dependent on pH. As the pH increases, so does the rate of hydrolysis, shortening the half-life of the reactive ester.[5][11][14]
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5][11] |
| 8.0 | 4 | ~1 hour[5] |
| 8.6 | 4 | ~10 minutes[5][11][14] |
| 9.0 | Room Temp | Minutes[5] |
| Note: Half-life values are approximate and can vary based on the specific NHS ester compound and buffer conditions. |
This is why reactions are often performed at room temperature for 1-4 hours or at 4°C overnight; the lower temperature helps to minimize the rate of hydrolysis, preserving the reactive ester for the slower aminolysis reaction.[5][10][15]
Buffer Composition
The choice of buffer is non-negotiable. Amine-free buffers are mandatory. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete directly with the target biomolecule, drastically reducing labeling efficiency.[5][10]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Phosphate[8]
-
HEPES
-
Borate
Stoichiometry and Concentration
The molar ratio of NHS ester to the biomolecule must be optimized. A molar excess of the NHS ester is typically used to drive the reaction to completion and overcome the effects of hydrolysis.[2] A common starting point is a 10- to 20-fold molar excess.[4][5] However, the optimal ratio depends on the number of available amines on the protein and the desired degree of labeling.[15] Higher concentrations of both the protein (1-10 mg/mL is typical) and the NHS ester can favor the desired bimolecular aminolysis reaction over the unimolecular hydrolysis reaction.[5][8]
Variants of NHS Esters: Choosing the Right Tool
Not all NHS esters are created equal. The choice of reagent depends on the specific application and requirements for solubility.
| Reagent Type | Key Property | Primary Application | Rationale |
| Standard NHS Ester | Membrane Permeable, Water Insoluble | Intracellular labeling, organic phase reactions | Must be dissolved in an organic co-solvent (e.g., DMSO, DMF) before addition to the aqueous reaction.[8][10][16] |
| Sulfo-NHS Ester | Membrane Impermeable, Water Soluble | Cell-surface labeling, fully aqueous reactions | The sulfonate group imparts water solubility, eliminating the need for organic solvents that can denature proteins.[16][] |
It is critical to use high-quality, amine-free DMF or DMSO, as amine contaminants will react with the ester.[8][10]
Practical Workflow: A Validating Experimental Protocol
This protocol provides a self-validating framework for labeling a protein with an NHS-ester functionalized molecule (e.g., a fluorescent dye).
Caption: A typical experimental workflow for labeling proteins with NHS esters.
Step-by-Step Methodology
-
Prepare Protein Solution:
-
Calculate Reagent Amounts:
-
Determine the moles of protein to be labeled.
-
Calculate the required mass of the NHS ester based on a desired molar excess (e.g., 10-fold).
-
Example Calculation: To label 2 mg of an antibody (IgG, MW ≈ 150,000 Da) with a 15-fold molar excess of a dye-NHS ester (MW ≈ 600 Da):
-
Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
Moles of NHS Ester = 1.33 x 10⁻⁸ mol * 15 = 2.0 x 10⁻⁷ mol
-
Mass of NHS Ester = 2.0 x 10⁻⁷ mol * 600 g/mol = 0.00012 g = 0.12 mg
-
-
-
Prepare NHS Ester Stock Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
-
Characterize the Conjugate (Self-Validation):
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein.[18][21]
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum (λ-max) of the attached molecule (e.g., the dye).[18][21]
-
DOL Calculation:
-
Calculate the molar concentration of the dye: [Dye] = A_max / (ε_dye * path length)[21]
-
Calculate the corrected protein absorbance to account for dye absorbance at 280 nm: A_prot_corr = A_280 - (A_max * CF), where CF is the dye's correction factor (A₂₈₀/Aₘₐₓ).[21]
-
Calculate the molar concentration of the protein: [Protein] = A_prot_corr / (ε_prot * path length)[21]
-
Calculate the DOL: DOL = [Dye] / [Protein][21]
-
-
Applications in Research and Drug Development
The reliability of NHS ester chemistry has made it central to numerous applications:
-
Antibody-Drug Conjugates (ADCs): NHS esters are used to attach potent cytotoxic drugs to monoclonal antibodies via lysine side chains, creating targeted cancer therapies.[2][][22][23]
-
Fluorescent Labeling: Attaching fluorescent dyes to antibodies and proteins for use in immunoassays, flow cytometry, and microscopy.[2]
-
Biotinylation: Labeling proteins with biotin for affinity purification and detection assays.[]
-
Surface Immobilization: Covalently attaching proteins to surfaces for biosensor and immunoassay development.[12]
Conclusion
NHS ester chemistry provides a powerful and versatile method for the covalent modification of biomolecules.[1] Its success hinges on a fundamental understanding of the competition between aminolysis and hydrolysis. By carefully controlling key parameters—most notably pH, buffer composition, and stoichiometry—researchers can achieve efficient, reproducible, and robust bioconjugates. This control, coupled with rigorous purification and characterization, ensures the generation of high-quality reagents essential for advancing scientific discovery and therapeutic development.
References
-
NHS ester labeling of amino biomolecules. Lumiprobe.
-
NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
-
An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.
-
An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation. BenchChem.
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
-
Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. BenchChem.
-
NHS-ester-protein-labeling. protocols.io.
-
Application Note – Protein Labeling with NHS Esters. Glen Research.
-
N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. National Institutes of Health.
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
-
Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
-
NHS Esters for Antibody Labeling. BOC Sciences.
-
Introduction to bioconjugation with NHS esters. BenchChem.
-
Sulfo-NHS & Water-Soluble Crosslinkers. BOC Sciences.
-
Mastering Bioconjugation with N-Hydroxysuccinimide Esters. NINGBO INNO PHARMCHEM CO.,LTD.
-
NHS-Fluorescein Instructions. Thermo Fisher Scientific.
-
Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
-
Sulfo-NHS and NHS Esters in Protein Chemistry. CovaChem.
-
Application Notes and Protocols for BDP FL NHS Ester: Determining the Degree of Labeling. BenchChem.
-
NHS and Sulfo-NHS Instructions. ResearchGate.
-
Application Notes and Protocols for Mal-PEG3-NHS Ester in Antibody-Drug Conjugate (ADC) Preparation. BenchChem.
-
What is hydrolysis rates for NHS ester functionalized dyes? Lumiprobe.
-
Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed.
-
A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. National Institutes of Health.
-
Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca. Sigma-Aldrich.
-
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Propargyl-PEG7-NHS Ester. BenchChem.
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. glenresearch.com [glenresearch.com]
- 16. covachem.com [covachem.com]
- 18. biotium.com [biotium.com]
- 19. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NHS-ester-protein-labeling [protocols.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Hydrophilic Properties of PEG Linkers
Abstract
Poly(ethylene glycol), or PEG, has become an indispensable tool in drug development and biotechnology, primarily due to its unique hydrophilic properties.[1] When used as linkers in bioconjugation, PEGs impart a range of favorable characteristics to therapeutic molecules, including enhanced solubility, improved stability, and modulated pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the core hydrophilic properties of PEG linkers, supported by quantitative data, detailed experimental protocols for their characterization, and visual representations of their application in key therapeutic modalities. The hydrophilicity of PEG is derived from the repeating ethylene oxide units, which readily form hydrogen bonds with water molecules.[1][3][4] This interaction creates a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic radius and shielding it from enzymatic degradation and immune recognition.[1][5][6] The length, structure (linear vs. branched), and purity (monodisperse vs. polydisperse) of the PEG chain are critical parameters that can be fine-tuned to optimize the desired properties of the final bioconjugate.[1][7] This guide will delve into these aspects, providing researchers with the foundational knowledge to strategically incorporate PEG linkers in the design of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and nanoparticle drug delivery systems.[7]
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic, flexible polymers composed of repeating ethylene oxide (−CH₂−CH₂−O−) units.[5][8] In the fields of drug delivery, bioconjugation, and materials science, they serve as molecular bridges that connect various entities, such as drugs, proteins, or nanoparticles.[8] The use of PEG in biological applications began in the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immunogenicity.[5] The subsequent development of monodisperse PEG linkers—those with a precise, discrete molecular weight—in the 1990s enabled more controlled and reproducible bioconjugation strategies.[5][9]
The widespread adoption of PEG linkers stems from a unique combination of fundamental properties:
-
Water Solubility: PEG is highly soluble in aqueous environments, a direct result of its hydrophilic nature.[5][10]
-
Biocompatibility: PEG exhibits minimal toxicity and is well-tolerated by the body, making it suitable for numerous medical and pharmaceutical applications.[8][10]
-
Low Immunogenicity: The polymer chain generally elicits a minimal immune response, though the potential for anti-PEG antibodies is a known consideration.[5][8]
-
"Stealth" Properties: PEG creates a protective hydration layer that reduces protein adsorption, shielding the conjugated molecule from recognition and clearance by the immune system.[5][11]
These characteristics make PEG linkers invaluable for improving the therapeutic profile of a wide range of molecules.[5][12]
The Physicochemical Basis of PEG's Hydrophilicity
The profound hydrophilicity of PEG is not merely a bulk property but is rooted in its specific molecular structure and its dynamic interaction with water.
Molecular Mechanism of Hydration The core of PEG's hydrophilicity lies in the repeating ethylene oxide units.[3] The ether oxygen atoms along the polymer backbone are electronegative and possess lone pairs of electrons, making them ideal hydrogen bond acceptors.[4][13] This allows each repeating unit to form hydrogen bonds with multiple water molecules, creating a tightly associated hydration shell along the length of the polymer chain.[3][13][14] This shell effectively integrates the PEG linker into the aqueous environment, accounting for its high water solubility.[4]
The Role of Conformational Flexibility The single carbon-oxygen (C-O) bonds that form the PEG backbone can rotate freely.[5] This conformational flexibility allows the PEG chain to be highly dynamic, constantly changing its shape. In an aqueous solution, this motion maximizes the interaction between the ether oxygens and surrounding water molecules, reinforcing the stability of the hydration layer. This dynamic, water-rich microenvironment is fundamental to PEG's biological inertness and "stealth" characteristics.
Impact of PEG Structure on Hydrophilic Properties
The hydrophilicity of a PEG linker is not a fixed value; it can be precisely modulated by altering its molecular weight, architecture, and purity. This tunability is a key reason for its versatility in drug development.
-
Chain Length (Molecular Weight): The length of the PEG chain directly influences its solubility. Generally, lower molecular weight PEGs (e.g., PEG 200, PEG 400) are liquid at room temperature and miscible with water in all proportions.[15][16] As the molecular weight increases, the long polymer chains can entangle, which can reduce their overall solubility in water.[4][15] However, even high molecular weight PEGs remain highly hydrophilic and are often used to improve the water-retaining capacity of materials like hydrogels.[17]
-
Architecture (Linear vs. Branched): PEG linkers can be synthesized in linear or branched (multi-arm) configurations.[5] Branched PEGs offer a higher density of ethylene oxide units within a given volume, which can enhance the overall hydrophilicity of the conjugate. This architecture is particularly useful for attaching multiple hydrophobic drug molecules to a single linker without causing aggregation, a common challenge in the development of ADCs.[2][18]
-
Purity (Monodisperse vs. Polydisperse): PEG can be produced as a polydisperse mixture with a range of molecular weights or as a monodisperse (or discrete) product with a precise, single molecular weight.[9][10] For pharmaceutical applications, monodisperse PEGs are highly preferred.[7] Their defined structure ensures batch-to-batch consistency and allows for a much clearer understanding of structure-activity relationships, which is critical for regulatory approval and reproducible clinical performance.[19]
Table 1: Relationship Between PEG Molecular Weight and Physicochemical Properties
| Average Molecular Weight (Da) | Common Name | Physical Form (at Room Temp) | Water Solubility |
|---|---|---|---|
| 200 - 700 | PEG 200 - PEG 700 | Clear, viscous liquid | Highly soluble, miscible in all proportions[15][16] |
| 1000 - 2000 | PEG 1000 - PEG 2000 | Waxy semi-solid to soft solid | Soluble[16] |
| > 2000 | PEG 4000, PEG 6000, etc. | White, waxy solid | Limited solubility, decreases as MW increases[15][16] |
Functional Consequences of PEG Hydrophilicity in Drug Development
The inherent hydrophilicity of PEG linkers translates into several profound functional benefits that are routinely exploited to improve the performance of therapeutic agents.
Enhanced Solubility and Stability Many potent small-molecule drugs are hydrophobic, which severely limits their formulation for intravenous administration.[2][10] Covalently attaching a hydrophilic PEG linker can dramatically increase the water solubility of these compounds, making them suitable for injection.[6][10][20] The hydration shell formed by the PEG chain also shields the attached molecule from enzymatic degradation, enhancing its stability in biological fluids.[6][21]
Improved Pharmacokinetics: The "Stealth" Effect When foreign materials are introduced into the bloodstream, they are often coated by plasma proteins (a process called opsonization), marking them for rapid clearance by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen.[11][22] PEGylation provides a powerful strategy to circumvent this process. The flexible, neutral, and hydrophilic PEG chains create a steric barrier on the surface of a drug or nanoparticle.[22][23] This layer physically blocks the binding of opsonins, rendering the particle "invisible" or "stealthy" to the immune system.[5][11] This effect is critically dependent on achieving a sufficient PEG grafting density on the surface.[24][25] The benefits of this "stealth" effect include:
-
Prolonged Circulation Half-Life: By evading RES clearance, PEGylated molecules remain in circulation for significantly longer periods.[21][22][26]
-
Reduced Renal Clearance: The hydration shell increases the hydrodynamic radius of the molecule, preventing its rapid filtration by the kidneys.[5]
Conclusion and Future Outlook
The hydrophilic properties of PEG linkers are central to their transformative impact on bioconjugation and drug delivery. Through the formation of a dynamic hydration shell, PEG enhances the solubility, stability, and pharmacokinetic profile of conjugated molecules. The ability to tune these properties by modifying the linker's length, architecture, and purity provides researchers with a powerful toolkit for designing next-generation therapeutics. The experimental protocols detailed in this guide offer robust, function-based methods for characterizing and validating the hydrophilic nature of PEGylated systems.
The field continues to evolve, with ongoing research focused on developing novel hydrophilic polymers to address the potential for anti-PEG immunogenicity and creating more complex, multifunctional linker architectures to meet the demands of increasingly sophisticated drug delivery platforms. [5][23][26]Nevertheless, the fundamental principles of hydrophilicity, steric hindrance, and biocompatibility that define PEG linkers will ensure their continued importance in advancing modern medicine.
References
-
Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from Technology Networks. [Link]
-
Hydromer. (2025, April 2). PEG Hydrophilic Coatings and Their Biomedical Uses. Retrieved from Hydromer. [Link]
-
National Institutes of Health. (n.d.). The Influence of PEG Architecture on Protein Adsorption and Conformation. Retrieved from PMC - NIH. [Link]
-
MDPI. (n.d.). Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles. Retrieved from MDPI. [Link]
-
Nature. (2017, October 9). Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption. Retrieved from Nature. [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from AxisPharm. [Link]
-
The Journal of Physical Chemistry B. (n.d.). Effects of ionic strength and surface charge on protein adsorption at PEGylated surfaces. Retrieved from ACS Publications. [Link]
-
ACS Publications. (n.d.). Effects of Ionic Strength and Surface Charge on Protein Adsorption at PEGylated Surfaces. The Journal of Physical Chemistry B. [Link]
-
Shochem. (2025, November 11). What are the solubility characteristics of different PEG derivatives? Retrieved from Shochem Blog. [Link]
-
ResearchGate. (n.d.). PEG stealth properties. PEG minimizes NP surface interaction with opsonin, preventing macrophage uptake and clearance from the body. Retrieved from ResearchGate. [Link]
-
Shochem. (2025, September 4). What is the solubility of polyethylene glycol in water? Retrieved from Shochem Blog. [Link]
-
ResearchGate. (2025, August 6). The influences of poly (ethylene glycol) chain length on hydrophilicity, oxygen permeability, and mechanical properties of multicomponent silicone hydrogels. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Recent advances in stealth coating of nanoparticle drug delivery systems. Retrieved from PMC - NIH. [Link]
-
Labinsights. (2023, May 8). What are PEG Linkers? Retrieved from Labinsights. [Link]
-
ADC Review. (n.d.). PEG Linkers. Retrieved from ADC Review. [Link]
-
National Institutes of Health. (2011, August 1). Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting. Retrieved from PMC - NIH. [Link]
-
ResearchGate. (n.d.). Stealth coatings for nanoparticles: Polyethylene glycol alternatives. Retrieved from ResearchGate. [Link]
-
Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG). Retrieved from Labinsights. [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers? Retrieved from Creative Biolabs. [Link]
-
ACS Pharmacology & Translational Science. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from ACS Publications. [Link]
-
ACS Applied Materials & Interfaces. (2025, August 18). Slippery Behavior of PEGylated Surfaces. Retrieved from ACS Publications. [Link]
-
Journal of Controlled Release. (2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from ScienceDirect. [Link]
-
National Institutes of Health. (2021, February 14). Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater. Retrieved from PMC - NIH. [Link]
-
National Institutes of Health. (2020, May 29). The Effect of Poly(ethylene glycol) (PEG) Length on the Wettability and Surface Chemistry of PEG-Fluoroalkyl-Modified Polystyrene Diblock Copolymers and Their Two-Layer Films with Elastomer Matrix. Retrieved from PMC - NIH. [Link]
-
ResearchGate. (n.d.). Anti-protein mechanism of polyethylene glycol (PEG). Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of the PEG content on the hydrophilicity, as gauged by values of the contact angle with deionized water. Retrieved from ResearchGate. [Link]
-
ChemRxiv. (2026, January 3). Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules. Retrieved from Cambridge Open Engage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. hydromer.com [hydromer.com]
- 4. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 5. chempep.com [chempep.com]
- 6. purepeg.com [purepeg.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. PEG Linker, PEGylation & Custom Synthesis - Biochempeg [zpeg.net]
- 13. Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. satelliteinter.com [satelliteinter.com]
- 16. labinsights.nl [labinsights.nl]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 21. purepeg.com [purepeg.com]
- 22. Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creativepegworks.com [creativepegworks.com]
- 26. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Bis-PEG4-NHS Ester: A Homobifunctional Crosslinker for Advanced Bioconjugation
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of Bis-PEG4-NHS ester. We will delve into its core properties, reaction mechanisms, and field-proven protocols to empower you to achieve robust and reproducible results in your bioconjugation endeavors.
Introduction: The Molecular Bridge
Bis-PEG4-NHS ester (CAS Number: 1314378-11-4 ) is a homobifunctional crosslinking reagent designed for the covalent conjugation of molecules containing primary amines.[1][2][3][4] Structurally, it consists of two N-hydroxysuccinimide (NHS) ester terminal groups separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][5] This architecture makes it an invaluable tool in modern biochemistry, enabling applications from protein crosslinking and antibody-drug conjugate (ADC) development to surface modification and nanotechnology.[1][2][6]
The PEG4 spacer is a critical feature, imparting enhanced water solubility to the crosslinker and the resulting conjugate, which can mitigate issues with aggregation.[5][6] Furthermore, the flexible PEG chain reduces steric hindrance and can decrease the immunogenicity of the conjugate, making it highly suitable for in-vivo applications.[5][7][8]
Physicochemical Properties and Supplier Information
A clear understanding of the reagent's properties is fundamental to its successful application.
Table 1: Core Properties of Bis-PEG4-NHS Ester
| Property | Value | Source(s) |
| CAS Number | 1314378-11-4 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₈N₂O₁₂ | [1][3][4] |
| Molecular Weight | ~488.45 g/mol | [1][4] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | [1][3][5] |
| Reactive Groups | N-hydroxysuccinimide (NHS) Esters (x2) | [1][5] |
| Reactivity | Primary Amines (-NH₂) | [3][5][9] |
| Spacer Arm | 18.1 Å (PEG4) | N/A |
Table 2: Representative Suppliers
| Supplier | Website |
| Biopharma PEG | https://www.biochempeg.com |
| MedchemExpress | https://www.medchemexpress.com |
| AxisPharm | https://www.axispharm.com |
| BroadPharm | https://www.broadpharm.com |
| MedKoo Biosciences | https://www.medkoo.com |
| BOC Sciences | https://www.bocsci.com |
The Chemistry of Conjugation: Mechanism of Action
The utility of Bis-PEG4-NHS ester is rooted in the specific and efficient reaction between its NHS ester groups and primary amines.
The NHS Ester-Amine Reaction
The core reaction is a nucleophilic acyl substitution .[10][] An unprotonated primary amine (e.g., the ε-amine of a lysine residue or the N-terminus of a protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[10][12] This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, irreversible amide bond.[9][10][12]
This reaction is highly chemoselective for primary amines under physiological to slightly alkaline conditions (pH 7.2-9).[9][] While reactions with other nucleophiles like hydroxyl or sulfhydryl groups can occur, the resulting esters are far less stable and prone to hydrolysis or displacement by amines.[12]
Causality Behind Experimental Choices: Critical Parameters
The efficiency of the conjugation reaction is governed by a competition between the desired aminolysis (reaction with the amine) and hydrolysis of the NHS ester by water.[10] Optimizing reaction conditions is therefore paramount.
-
pH: This is the most critical parameter.[10][13] At acidic pH (<7), primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction.[10] As pH increases into the optimal range of 7.2-8.5, the amine becomes deprotonated and highly reactive.[9][14] However, the rate of NHS ester hydrolysis also increases dramatically with pH.[9][10] The choice of pH is thus a trade-off between maximizing amine reactivity and minimizing reagent loss to hydrolysis.
-
Buffer Composition: It is imperative to use buffers that are free of primary amines, such as Tris or glycine.[10][14] These compounds will compete with the target molecule for the NHS ester, drastically reducing conjugation efficiency.[14] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, sodium bicarbonate, or borate buffers.[9][10]
-
Molar Ratio: A molar excess of the Bis-PEG4-NHS ester is typically used to drive the reaction to completion, compensating for any hydrolysis that occurs. A starting point of a 10- to 20-fold molar excess over the target amine is common, though this should be optimized empirically for each specific application.[7][10]
-
Temperature and Time: Reactions are often performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7][10] Lower temperatures can be beneficial for sensitive proteins and help to slow the rate of hydrolysis, allowing for longer incubation times if needed.[10][15]
Table 3: Impact of pH on NHS Ester Hydrolytic Stability
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4-5 hours | [9] |
| 7.0 | Ambient | ~7 hours | [10] |
| 8.0 | 4 | ~1 hour | [10] |
| 8.6 | 4 | 10 minutes | [9][10] |
| 9.0 | Room Temp | Minutes | [10] |
Field-Proven Experimental Protocol: Protein-Protein Crosslinking
This section describes a self-validating, step-by-step methodology for a typical protein crosslinking experiment.
Materials and Reagent Preparation
-
Bis-PEG4-NHS Ester: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][15]
-
Anhydrous Solvent: High-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7][13]
-
Protein Solution: Prepare your protein(s) of interest in an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.[7][14]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5.[9][16]
-
Purification System: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette appropriate for your protein size.[10][16]
Step-by-Step Conjugation Workflow
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the Bis-PEG4-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.[7] For example, to make a 10 mM solution, dissolve 4.88 mg of the reagent in 1 mL of anhydrous DMSO.
-
Initiate the Reaction: Add the calculated volume of the crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Mix gently but thoroughly by pipetting. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.[10]
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[7][10] The optimal time may require empirical validation.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction volume).[10][16] Incubate for 15-30 minutes at room temperature. This step is critical as it deactivates any unreacted NHS esters, preventing unwanted secondary reactions.[16]
-
Purify the Conjugate: Immediately remove the excess, quenched crosslinker and the NHS byproduct using a desalting column or dialysis against a suitable buffer (e.g., PBS).[10][16] This step is self-validating; successful purification confirms the removal of small molecules, leaving the crosslinked protein conjugate.
-
Analyze and Store: Analyze the results via SDS-PAGE to confirm crosslinking (observing higher molecular weight bands). Store the purified conjugate under conditions appropriate for your protein.
Handling and Storage: Ensuring Reagent Integrity
The stability of Bis-PEG4-NHS ester is dictated by its moisture sensitivity.[7][15]
-
Solid Form: The reagent is hygroscopic and must be stored at -20°C in a desiccated environment.[3][15] When properly stored, the solid is stable for years.
-
In Solution: Stock solutions in anhydrous DMSO or DMF should be prepared fresh for immediate use.[13][15] If storage is unavoidable, unused stock solution must be protected from moisture (e.g., capped under an inert gas like argon) and stored at -20°C, though its stability will be reduced.[15] Aqueous solutions are not stable and should be used immediately.[13]
References
-
Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
Bis-PEG-NHS - ADC Linkers - AxisPharm. [Link]
-
A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - NIH. [Link]
-
Antibody conjugation - Fürth lab. [Link]
-
Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting - PubMed Central. [Link]
Sources
- 1. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]
- 6. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. furthlab.xyz [furthlab.xyz]
Methodological & Application
Application Notes & Protocols: Leveraging Bis-PEG4-NHS Ester in PRO-TAC Synthesis
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to actively inducing the degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system.[4] A PROTAC consists of three core components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] The formation of a stable ternary complex (POI-PROTAC-E3 Ligase) is the pivotal event, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[1][4]
While the two ligands provide specificity, the linker is far from a passive spacer.[4][] Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's ultimate success, profoundly influencing ternary complex stability, cellular permeability, solubility, and overall degradation efficiency.[1][4][6] Among the diverse array of linker chemistries, polyethylene glycol (PEG) chains are frequently employed due to their unique and advantageous properties.[6][7]
This guide focuses specifically on the Bis-PEG4-NHS ester , a homobifunctional crosslinker, as a versatile and efficient tool for PROTAC synthesis. We will explore the underlying chemistry, provide detailed protocols for its application, and discuss key considerations for optimizing its use in research and drug development.
The Chemistry of Bis-PEG4-NHS Ester: Mechanism and Advantages
The Bis-PEG4-NHS ester is a symmetrical molecule featuring a 4-unit polyethylene glycol chain flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. This structure offers a powerful and straightforward approach for conjugating two different amine-containing molecules, such as a POI ligand and an E3 ligase ligand, in a single or sequential process.
Mechanism of NHS Ester Conjugation
The core reaction is a nucleophilic acyl substitution. The primary amine (-NH2) on a binding ligand, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[8][9]
This reaction is highly selective for primary aliphatic amines.[9] While reactions with other nucleophiles can occur, the resulting bonds are often less stable. The reaction's efficiency is critically dependent on pH.[8][10] At acidic pH (<7), amines are protonated (-NH3+), rendering them non-nucleophilic.[8] Conversely, at high pH (>9), the competing reaction—hydrolysis of the NHS ester by water—accelerates dramatically, reducing conjugation yield.[8][11] The optimal pH range for NHS ester coupling is typically between 7.2 and 8.5.[11][12]
// Edges Amine1 -> Intermediate [label="1. Nucleophilic Attack"]; Linker -> Intermediate; Intermediate -> NHS_byproduct [label="2. Leaving Group Release", style=dashed]; Conditions -> Intermediate [style=dotted, arrowhead=none, label="Governs Rate & Yield"];
// Invisible edges for alignment Linker -> Conditions [style=invis]; Conditions -> Intermediate [style=invis]; } dot Caption: NHS Ester Reaction Mechanism.
Advantages of the PEG4 Spacer
The tetra-ethylene glycol (PEG4) component of the linker is not merely a spacer; it imparts several highly desirable physicochemical properties to the resulting PROTAC molecule:
-
Enhanced Solubility: PEG linkers are hydrophilic and significantly improve the aqueous solubility of the PROTAC, which is crucial for handling, formulation, and bioavailability.[1][4][7]
-
Improved Cell Permeability: By tuning properties like the topological polar surface area (TPSA), PEG motifs can help balance the lipophilicity required for membrane crossing with the solubility needed for physiological compatibility.[6][7]
-
Optimal Flexibility and Length: The PEG4 linker provides a flexible tether of a defined length, which can be critical for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[4][] This flexibility can serve as an "entropy sink," helping to guide the formation of a low-energy ternary complex.[]
-
Biocompatibility: PEG is well-known for its excellent biocompatibility and low immunogenicity.
Experimental Protocols
This section provides a general, two-step protocol for synthesizing a PROTAC using a Bis-PEG4-NHS ester, where an amine-functionalized POI ligand is first conjugated to the linker, followed by conjugation to an amine-functionalized E3 ligase ligand.
Materials and Reagents
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)
-
Bis-PEG4-NHS ester
-
Solvents: Anhydrous (dry) Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Crucially, ensure DMF is fresh and free of a "fishy" smell, which indicates degradation to dimethylamine that will consume the NHS ester.[10][13]
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, pH 8.0-8.5.[10][11] Never use Tris or glycine buffers, as they contain primary amines and will compete with the reaction.[8][13][14]
-
Base (optional, for salt forms): Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
-
Analytical & Purification: Reverse-phase HPLC (preparative and analytical), LC-MS system, NMR spectrometer.
Step-by-Step Synthesis Protocol
// Nodes prep [label="Step 1: Reagent Preparation\n- Dissolve Ligand 1 (amine)\n- Dissolve Bis-PEG4-NHS\n in anhydrous DMSO/DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; react1 [label="Step 2: First Conjugation\n- Mix Ligand 1 & Linker\n- Add DIPEA (if needed)\n- Stir 4-12h at RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor1 [label="Step 3: Monitor Progress\n- Use LC-MS to track\n formation of mono-adduct", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; react2 [label="Step 4: Second Conjugation\n- Add Ligand 2 (amine)\n- Stir 4-12h at RT", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor2 [label="Step 5: Monitor Progress\n- Use LC-MS to track\n formation of final PROTAC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Step 6: Quench Reaction\n- Add Tris or Glycine buffer\n to consume excess NHS ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Step 7: Purification\n- Prep-HPLC (C18 column)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; char [label="Step 8: Characterization\n- Confirm identity and purity\n via LC-MS and NMR", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep -> react1; react1 -> monitor1; monitor1 -> react2 [label="If mono-adduct\nformed"]; react2 -> monitor2; monitor2 -> quench [label="If reaction\ncomplete"]; quench -> purify; purify -> char; } dot Caption: PROTAC Synthesis Workflow using Bis-PEG4-NHS Ester.
Step 1: Synthesis of Mono-Adduct (POI-Linker-NHS)
-
Preparation: Ensure all glassware is meticulously dried. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize moisture, which causes hydrolysis of the NHS ester.[12]
-
Dissolution: In a reaction vial, dissolve the amine-functionalized POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Base Addition (if necessary): If your ligand is a hydrochloride or TFA salt, add a non-nucleophilic base like DIPEA (2-3 equivalents) and stir for 5-10 minutes at room temperature.
-
Linker Addition: In a separate vial, dissolve the Bis-PEG4-NHS ester (1.0-1.2 equivalents) in anhydrous DMF or DMSO. Add this solution dropwise to the stirred POI ligand solution. A slight excess of the linker can drive the reaction but may complicate purification.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.[15]
-
Monitoring: Monitor the reaction's progress by LC-MS. Look for the disappearance of the POI ligand starting material and the appearance of a new peak corresponding to the mass of the mono-adduct (Mass of POI + Mass of PEG4-NHS linker).
Step 2: Synthesis of Final PROTAC (POI-Linker-E3 Ligand)
-
Ligand Addition: Once the formation of the mono-adduct is satisfactory, add the amine-functionalized E3 ligase ligand (1.0-1.5 equivalents) directly to the reaction mixture. A slight excess can help drive the reaction to completion.
-
Reaction: Continue to stir the mixture at room temperature for another 4-12 hours.
-
Monitoring: Monitor the reaction by LC-MS. Look for the disappearance of the mono-adduct peak and the appearance of the final PROTAC peak (Mass of POI + Mass of PEG4 + Mass of E3 Ligand).
-
Quenching: Once the reaction is complete, quench any remaining reactive NHS esters by adding a small amount of an amine-containing buffer like Tris or glycine.[11] Stir for 30 minutes.
Purification Protocol
The purification of PROTACs is critical and often requires multi-step chromatographic methods to achieve the high purity (>98%) needed for biological assays.[2]
-
Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine to remove water-soluble byproducts.[15] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Primary Purification (Flash Chromatography): The crude product can be subjected to flash column chromatography on silica gel. The solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes gradient) will depend on the polarity of the PROTAC.
-
Final Purification (Preparative HPLC): For high purity, preparative reverse-phase HPLC (Prep-HPLC) is the method of choice.[16]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% formic acid (FA) or trifluoroacetic acid (TFA), is used for elution.[16]
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis & Pooling: Analyze the collected fractions by analytical LC-MS to confirm purity and identity. Pool the pure fractions.[16]
-
Solvent Removal: Remove the organic solvent via rotary evaporation, followed by lyophilization of the remaining aqueous solution to yield the final PROTAC as a solid powder.[16]
-
Characterization
Comprehensive analytical characterization is mandatory to confirm the identity, purity, and stability of the synthesized PROTAC.
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and purity. | A single major peak on the chromatogram with a mass corresponding to the calculated molecular weight of the final PROTAC.[15][17] |
| ¹H and ¹³C NMR | Confirm the chemical structure. | The spectra should display all expected signals with correct chemical shifts and integrations corresponding to the protons and carbons of the POI ligand, E3 ligand, and the PEG4 linker.[16] |
| HRMS | Provide an exact mass measurement. | The measured mass should be within 5 ppm of the calculated exact mass. |
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Hydrolysis of NHS Ester: Reagents or solvents were not anhydrous; reaction pH was too high. | Use fresh, anhydrous grade solvents.[13] Equilibrate the NHS ester vial to room temperature before opening to prevent condensation.[12] Maintain pH in the 7.2-8.5 range.[12] |
| Inactive NHS Ester: Reagent has degraded due to improper storage. | Perform a simple activity test by intentionally hydrolyzing a small amount with base and measuring the increase in absorbance at ~260 nm, which corresponds to released NHS.[13] | |
| Incompatible Buffer: Use of Tris, glycine, or other amine-containing buffers. | Always use amine-free buffers like PBS, HEPES, or borate.[8][13] | |
| Multiple Products / Difficult Purification | Lack of Stoichiometric Control: Incorrect molar ratios leading to mixtures of di-substituted POI, di-substituted E3 ligand, and the desired product. | Use a sequential addition strategy as described in the protocol. Carefully control the equivalents of each reagent. Purify the mono-adduct intermediate before the second addition for maximum control. |
| Side Reactions: The amine on the ligand is sterically hindered or has low nucleophilicity. | Increase reaction time or temperature (e.g., to 37°C).[18] Consider using a slight molar excess of the NHS-ester linker (e.g., 1.5-2 fold). |
Conclusion
The Bis-PEG4-NHS ester is a highly effective and synthetically accessible linker for the construction of PROTACs. Its homobifunctional nature allows for a straightforward conjugation strategy with amine-containing ligands, while the integrated PEG4 chain confers beneficial properties of solubility, flexibility, and biocompatibility to the final molecule. By understanding the underlying chemistry of the NHS ester reaction and adhering to rigorous protocols for synthesis, purification, and characterization, researchers can reliably generate high-quality PROTACs. Careful control over reaction conditions, particularly pH and moisture, is paramount to achieving high yields and purity, enabling the successful development of novel protein degraders for therapeutic applications.
References
-
Troup RI, et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020; 1:273-312. [Link]
-
PROTAC PEG Linkers. JenKem Technology USA. [Link]
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. PROTAC-Pedia. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. LabRulez LCMS. [Link]
-
Troubleshooting Guides. Creative Biolabs. [Link]
-
Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. Waters Corporation. [Link]
-
Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity. MDPI. [Link]
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. neb.com [neb.com]
Application Note & Protocol: Mastering 3D Cell Culture with Bis-PEG4-NHS Ester Hydrogels
For: Researchers, scientists, and drug development professionals exploring advanced, tunable 3D cell culture platforms.
Introduction: Beyond the Petri Dish
Three-dimensional (3D) cell culture is revolutionizing biological research by providing cellular environments that more accurately mimic the complex architecture and mechanical cues of native tissue. Unlike traditional 2D monolayers, 3D hydrogel scaffolds allow for intricate cell-cell and cell-matrix interactions, leading to more physiologically relevant models for disease modeling, drug screening, and regenerative medicine.
Among the most versatile and well-defined scaffolds are those based on Poly(ethylene glycol) (PEG). PEG is a hydrophilic, biocompatible, and bio-inert polymer, meaning it resists non-specific protein adsorption and cellular attachment.[1] This "blank slate" property is a key advantage, as it allows researchers to build a bespoke cellular microenvironment from the ground up by introducing specific bioactive cues.
This application note provides a detailed guide to the formation and application of hydrogels using a homobifunctional, amine-reactive crosslinker: Bis-PEG4-NHS ester . We will delve into the underlying chemistry, provide step-by-step protocols for creating tunable hydrogels, and offer advanced methods for biofunctionalization to create sophisticated 3D culture systems.
The Core Chemistry: Amine-Reactive Crosslinking
The formation of the hydrogel network relies on a robust and well-characterized chemical reaction: the coupling of an N-hydroxysuccinimide (NHS) ester with a primary amine (-NH₂).
The Bis-PEG4-NHS ester is a linear PEG molecule with four repeating ethylene glycol units, capped at both ends with a reactive NHS ester group. These NHS esters react efficiently with primary amines—found on the N-terminus of proteins and the side chains of lysine residues—to form stable, covalent amide bonds.[1][2] Because the molecule is "bis-functional," a single Bis-PEG4-NHS ester molecule can react with and link two separate amine-containing molecules.
When mixed with a multi-arm polymer decorated with primary amines (e.g., multi-arm PEG-Amine or a protein like gelatin), the Bis-PEG4-NHS esters act as crosslinkers, covalently stitching the polymer chains together into a three-dimensional, water-swollen network: the hydrogel.
Critical Parameters for Hydrogel Design
The power of this system lies in its tunability. By carefully controlling a few key parameters, researchers can tailor the hydrogel's properties to suit specific cell types and experimental goals.
-
Mechanical Stiffness (Elastic Modulus): The rigidity of the hydrogel profoundly impacts cell behavior, including morphology, proliferation, and differentiation.[3][4] Stiffness is primarily controlled by the total polymer concentration. Higher concentrations of the PEG precursors lead to a denser crosslinked network and a stiffer gel.[5][6] This allows for the creation of hydrogels that mimic the mechanical environment of various tissues, from soft brain tissue (~0.5-1 kPa) to stiffer pre-calcified bone (~30-100 kPa).
-
Gelation Kinetics: The speed of the crosslinking reaction is critical, especially when encapsulating cells. Gelation must be slow enough to allow for thorough mixing of cells but rapid enough to prevent cell settling. The primary determinant of gelation speed is pH. The reaction between NHS esters and amines is most efficient at a pH between 7.2 and 8.5.[7] Below pH 7.2, the amines are protonated and less reactive, while above pH 8.5, the NHS ester becomes increasingly susceptible to hydrolysis, which deactivates it.[7][8]
-
Bioactivity: As PEG is bio-inert, cells typically require adhesion ligands to attach to the scaffold, promoting survival and proper function.[9] The most common method is to incorporate peptides containing the Arg-Gly-Asp (RGD) sequence, which is a recognition site for many integrin receptors on the cell surface.[9][10][11]
Protocol 1: Formation of a Tunable Synthetic Hydrogel
This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-Amine with Bis-PEG4-NHS ester. This creates a fully synthetic, highly defined, and reproducible 3D environment.
Materials:
-
4-arm PEG-Amine (10 kDa)
-
Bis-PEG4-NHS ester
-
Sterile, amine-free buffer: 100 mM Phosphate Buffer or HEPES buffer, pH adjusted to 8.0
-
Anhydrous, amine-free Dimethyl sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile cell culture plates (e.g., 96-well plate)
Procedure:
-
Prepare Precursor Stock Solutions:
-
Important: The NHS ester is highly sensitive to moisture and will hydrolyze.[1] Always allow the Bis-PEG4-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[1][7]
-
PEG-Amine Stock: Prepare a 10% w/v (100 mg/mL) solution of 4-arm PEG-Amine in the pH 8.0 buffer. Vortex until fully dissolved. Sterilize by passing through a 0.22 µm filter.
-
NHS Ester Stock: Immediately before use, dissolve Bis-PEG4-NHS ester in anhydrous DMSO to create a 100 mM stock solution. Do not prepare aqueous stock solutions for storage as the NHS ester will rapidly hydrolyze.[1]
-
-
Hydrogel Formulation (Example for a 5% w/v hydrogel):
-
The final polymer concentration will determine stiffness. The table below provides a starting point for tuning the elastic modulus.
-
In a sterile microcentrifuge tube, combine the PEG-Amine stock solution and additional buffer to achieve the desired final concentration. For a final volume of 100 µL of a 5% w/v hydrogel, you would mix 50 µL of the 10% PEG-Amine stock with 40 µL of buffer.
-
Calculate the required volume of the NHS Ester stock. The goal is to have a 1:1 molar ratio of NHS ester groups to amine groups.
-
Calculation: For a 5% (50 mg/mL) 4-arm PEG-Amine (10 kDa) solution, the molar concentration of amine groups is (50 mg/mL / 10,000 g/mol) * 4 amines/molecule = 20 mM.
-
To achieve a 1:1 ratio in a 100 µL final volume, you need 20 mM * 0.1 mL = 2 µmoles of amine groups. Since Bis-PEG4-NHS has two NHS groups, you need 1 µmole of the crosslinker.
-
From a 100 mM stock, this requires 1 µmole / 100 mM = 10 µL.
-
-
Vortex the PEG-Amine/buffer mixture briefly.
-
Add the 10 µL of Bis-PEG4-NHS ester stock solution to the tube. Immediately vortex for 3-5 seconds to ensure complete mixing. This starts the gelation process.
-
-
Casting the Hydrogel:
-
Quickly pipette the desired volume of the final mixture into the wells of a cell culture plate. For a 96-well plate, 25-50 µL is a common volume.
-
Allow the hydrogels to crosslink at room temperature for 15-30 minutes, or until fully gelled.
-
Once gelled, gently add 100 µL of pre-warmed cell culture medium on top of each hydrogel to prevent dehydration.
-
Table 1: Tuning Hydrogel Stiffness
The mechanical properties of PEG hydrogels can be modulated by adjusting the polymer concentration. This table provides estimated values based on typical results for multi-arm PEG systems. Actual values should be confirmed by rheological measurements.
| Total Polymer Conc. (% w/v) | Estimated Young's Modulus (kPa) | Representative Tissue |
| 2.5% | 1 - 5 kPa | Brain, Adipose |
| 5.0% | 8 - 15 kPa | Muscle |
| 7.5% | 25 - 50 kPa | Pre-cartilage |
| 10.0% | 60 - 120 kPa | Stiff Cartilage |
Data synthesized from multiple sources demonstrating the relationship between PEG concentration and hydrogel modulus.[4][5][12][13][14][15]
Protocol 2: Encapsulating Cells in a Bioactive Hydrogel
This protocol builds upon the first by incorporating both cells and a cell-adhesion peptide (RGD) into the hydrogel matrix. Here, we use gelatin as the amine-containing backbone, creating a hybrid synthetic-natural hydrogel.
Materials:
-
Gelatin (Type A or B, sterile)
-
Bis-PEG4-NHS ester
-
Cysteine-modified RGD peptide (e.g., CGRGDS)
-
Sterile, amine-free buffer (100 mM HEPES, pH 7.4)
-
Cell suspension in serum-free medium (e.g., DMEM) at 2x the final desired density.
Procedure:
-
Prepare Bioactive Gelatin Stock:
-
Dissolve gelatin in the pH 7.4 HEPES buffer to a final concentration of 10% w/v (100 mg/mL). This may require gentle warming (37°C).
-
Add the RGD peptide to the gelatin solution to a final concentration of 1-2 mM. The cysteine on the peptide will react with a fraction of the NHS ester groups, covalently tethering the RGD motif to the hydrogel network.
-
Sterilize through a 0.22 µm filter. Keep warm at 37°C to prevent premature gelling of the gelatin.
-
-
Prepare Cell Suspension:
-
Trypsinize and count your cells. Resuspend the cell pellet in serum-free medium at a concentration that is twice your desired final seeding density. For example, for a final density of 2 x 10⁶ cells/mL, prepare a stock of 4 x 10⁶ cells/mL. Typical seeding densities range from 1 to 10 million cells/mL.[2][9][16][17][18][19]
-
-
Hydrogel Formation and Cell Encapsulation:
-
In a sterile, low-adhesion tube, mix the warm bioactive gelatin stock and the 2x cell suspension at a 1:1 ratio. For a final volume of 100 µL, mix 50 µL of gelatin stock with 50 µL of cell suspension. This will result in a 5% w/v gelatin hydrogel with a final cell density of 2 x 10⁶ cells/mL.
-
Prepare the Bis-PEG4-NHS ester stock in DMSO as described in Protocol 1.
-
Add the calculated volume of the NHS ester crosslinker to the cell/gelatin mixture. The number of reactive amine groups on gelatin can vary, so empirical optimization is recommended. A good starting point is a 2:1 or 1:1 molar ratio of NHS ester groups to the free amine content of the gelatin.
-
Immediately and gently vortex for 3-5 seconds. Avoid excessive shear stress on the cells.
-
Quickly pipette the mixture into your culture vessel.
-
Allow gelation to occur for 15-30 minutes at room temperature.
-
Gently add pre-warmed, complete culture medium (containing serum) to the top of the gels. Place the plate in a 37°C, 5% CO₂ incubator. Change the medium every 2-3 days.
-
Assessing Your 3D Culture
Verifying the success of your 3D culture is essential. Standard 2D viability assays may need optimization or validation for 3D hydrogel systems.[20][21][22]
-
Cell Viability and Morphology: The most common method is using a live/dead staining kit (e.g., Calcein AM for live cells, Ethidium Homodimer-1 for dead cells) and imaging with a confocal microscope. This provides direct visual confirmation of cell survival and allows for the observation of 3D morphology and spheroid formation over time.[23]
-
Metabolic Activity: Assays like AlamarBlue™ or CellTiter-Glo® 3D can provide a quantitative measure of the overall metabolic activity of the encapsulated cell population, which correlates with cell number and health.[24]
-
Long-Term Culture: Successful long-term culture (weeks) without significant cell death in the core of spheroids indicates that the hydrogel permits sufficient diffusion of nutrients and oxygen.[23]
Troubleshooting
| Issue | Possible Cause | Solution |
| Hydrogel does not form or is too soft | 1. Hydrolysis of NHS ester due to moisture or improper storage. 2. Incorrect pH of buffer (too low). 3. Insufficient crosslinker concentration. | 1. Use fresh, anhydrous DMSO for stock solutions. Always allow the NHS ester vial to warm to room temperature before opening.[1] 2. Verify buffer pH is between 7.2-8.5.[7] 3. Recalculate and ensure a sufficient molar ratio of NHS to amine groups. Consider increasing the ratio. |
| Gelation is too fast to handle | 1. pH of buffer is too high (>8.5). 2. High concentration of precursor solutions. | 1. Lower the buffer pH to the lower end of the optimal range (e.g., pH 7.4-7.6) to slow the reaction. 2. Work with more dilute precursor stocks or perform the reaction at 4°C to slow kinetics. |
| Low cell viability post-encapsulation | 1. Cytotoxicity from high concentration of DMSO. 2. Excessive shear stress during mixing. 3. Lack of cell adhesion signals (if using a purely synthetic gel without RGD). | 1. Ensure the final concentration of DMSO in the hydrogel mixture does not exceed 10%.[1] 2. Mix gently by flicking the tube or with a wide-bore pipette tip instead of vigorous vortexing. 3. Incorporate an RGD peptide or use a protein-based backbone like gelatin to provide adhesion sites.[9] |
Conclusion
The use of Bis-PEG4-NHS ester for hydrogel formation offers a powerful and highly tunable platform for creating advanced 3D cell culture models. By precisely controlling the biochemical and mechanical properties of the hydrogel, researchers can construct microenvironments that yield more physiologically relevant data. This defined, reproducible system provides a robust foundation for the next generation of in vitro experiments, bridging the gap between traditional cell culture and the complexity of living tissue.
References
-
The effect of incorporating RGD adhesive peptide in polyethylene glycol diacrylate hydrogel on osteogenesis of bone marrow stromal cells. (n.d.). PubMed. Retrieved from [Link]
-
Incorporation of adhesion peptides into nonadhesive hydrogels useful for tissue resurfacing. (n.d.). PubMed. Retrieved from [Link]
-
The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability. (2008). PMC. Retrieved from [Link]
-
Incorporation of adhesion peptides into nonadhesive hydrogels useful for tissue resurfacing. (n.d.). EPFL Infoscience. Retrieved from [Link]
-
Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. (2021). PMC. Retrieved from [Link]
-
Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels. (2010). NIH. Retrieved from [Link]
-
Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. (2021). Semantic Scholar. Retrieved from [Link]
-
Enhancing Robustness of Adhesive Hydrogels through PEG-NHS Incorporation. (2023). PMC. Retrieved from [Link]
-
Stiffness-Controlled Hydrogels for 3D Cell Culture Models. (2021). MDPI. Retrieved from [Link]
-
Cell encapsulation spatially alters crosslink density of poly(ethylene glycol) hydrogels formed from free-radical polymerizations. (2014). PMC. Retrieved from [Link]
-
Mechanical Properties and Concentrations of Poly(ethylene glycol) in Hydrogels and Brushes Direct the Surface Transport of Staphylococcus aureus. (2019). ACS Publications. Retrieved from [Link]
-
Varying PEG density to control stress relaxation in alginate-PEG hydrogels for 3D cell culture studies. (2017). PMC. Retrieved from [Link]
-
Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering. (2022). PMC. Retrieved from [Link]
-
Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. (2021). ResearchGate. Retrieved from [Link]
-
Tuning of hydrogel stiffness using a two-component peptide system for mammalian cell culture. (2018). PMC. Retrieved from [Link]
-
Effects of cell-packing density on initial cell viability in PEG hydrogels. (2011). ResearchGate. Retrieved from [Link]
-
peg-hydrogels: synthesis, characterization, and cell encapsulation. (2005). ResearchGate. Retrieved from [Link]
-
(A) The mechanical properties of PEG hydrogels were altered by varying... (2010). ResearchGate. Retrieved from [Link]
-
Developing a PEG-based Hydrogel for the 3D culture of human colonic organoids. (n.d.). University of Nottingham. Retrieved from [Link]
-
Mechanical properties of PEG hydrogels. (A) Stress, (B) strain, and (C)... (n.d.). ResearchGate. Retrieved from [Link]
-
Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications. (2014). NIH. Retrieved from [Link]
-
Tuning PEG-DA hydrogel properties via solvent-induced phase separation (SIPS). (2016). NIH. Retrieved from [Link]
-
PEG Hydrogels. (n.d.). National Institute of Child Health and Human Development. Retrieved from [Link]
-
PEG-4MAL hydrogels for human organoid generation, culture, and in vivo delivery. (2017). Nature Protocols. Retrieved from [Link]
-
Ionically crosslinked biohybrid gelatin-based hydrogels for 3D cell culture. (2021). PMC. Retrieved from [Link]
-
Cytotoxicity of NHS-PC-4armPEG in adhesion culture evaluated by WST... (2017). ResearchGate. Retrieved from [Link]
-
Novel Multi-arm PEG-based Hydrogels for Tissue Engineering. (2013). PMC. Retrieved from [Link]
-
Poly (ethylene glycol) hydrogel elasticity influences human mesenchymal stem cell behavior. (2007). Journal of Biomedical Materials Research Part A. Retrieved from [Link]
-
PEG cross-linking bioink method for 3d printing hydrogels of diverse cross-linking chemistries. (2016). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. (2022). MDPI. Retrieved from [Link]
-
Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. (2014). Soft Matter. Retrieved from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Cell encapsulation spatially alters crosslink density of poly(ethylene glycol) hydrogels formed from free-radical polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning of hydrogel stiffness using a two‐component peptide system for mammalian cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly (ethylene glycol) hydrogel elasticity influences human mesenchymal stem cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning PEG-DA hydrogel properties via solvent-induced phase separation (SIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PEG cross-linking bioink method for 3d printing hydrogels of diverse cross-linking chemistries [frontiersin.org]
- 9. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of incorporating RGD adhesive peptide in polyethylene glycol diacrylate hydrogel on osteogenesis of bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Robustness of Adhesive Hydrogels through PEG-NHS Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Varying PEG density to control stress relaxation in alginate-PEG hydrogels for 3D cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nichd.nih.gov [nichd.nih.gov]
- 20. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Long Term 3D Tumor Spheroid Culture in VitroGel® Hydrogel Matrix | TheWell Bioscience [thewellbio.com]
- 24. mdpi.com [mdpi.com]
Foundational Concepts: The Strategic Advantage of Bis-PEG4-NHS Ester
<_
APPLICATION NOTES & PROTOCOLS
Bis-PEG4-NHS Ester: A Homobifunctional Crosslinker for Advanced Targeted Drug Delivery Systems
Senior Application Scientist Note: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed to provide not only procedural steps but also the underlying scientific principles governing the use of Bis-PEG4-NHS ester. By understanding the causality behind experimental choices, you can better optimize protocols for your specific applications, ensuring reproducibility and success in developing next-generation targeted therapeutics.
In the field of targeted drug delivery, the linker molecule is a critical component that dictates the stability, solubility, and efficacy of the final conjugate. Bis-PEG4-NHS ester is a homobifunctional crosslinker, meaning it has two identical reactive groups—N-hydroxysuccinimide (NHS) esters—separated by a discrete-length polyethylene glycol (PEG) spacer.[1][2] This specific architecture offers several distinct advantages over traditional, polydisperse PEG linkers.
Key Attributes:
-
Homobifunctionality: Enables the covalent crosslinking of molecules containing primary amines (-NH₂), such as the lysine residues and N-termini of proteins, peptides, and antibodies.[1]
-
PEG4 Spacer: The discrete chain of four ethylene glycol units imparts hydrophilicity, which can enhance the water solubility of the reagent and the resulting conjugate. This often reduces the propensity for aggregation and can decrease the immunogenicity of the final product.[1][3]
-
Defined Length: Unlike traditional PEG reagents, which are heterogeneous mixtures, Bis-PEG4-NHS ester has a precise, defined molecular weight and spacer arm length. This homogeneity is crucial for creating well-defined conjugates, simplifying characterization, and ensuring batch-to-batch consistency.[1]
-
Amine-Reactive NHS Esters: The NHS ester groups react efficiently with primary amines under mild, physiological pH conditions (pH 7.2-8.5) to form stable, covalent amide bonds.[1][4]
Mechanism of Action: The Chemistry of Amine Conjugation
The core of this technology lies in the reaction between the NHS ester and a primary amine. This reaction is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][5]
The efficiency of this reaction is highly pH-dependent. At a pH below ~7, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[4] Conversely, at a pH above ~8.5-9.0, the rate of hydrolysis of the NHS ester itself increases dramatically.[4][6] In this competing side-reaction, water attacks the ester, converting it to an unreactive carboxylic acid and rendering the linker inert.[4] Therefore, maintaining a pH between 7.2 and 8.5 is a critical parameter for successful conjugation.[4][7]
Caption: NHS ester reaction with a primary amine on a protein.
Core Experimental Protocols
These protocols provide a robust starting point. It is imperative to recognize that optimal conditions, particularly the molar ratio of linker to protein, often require empirical determination for each specific system.
Material Preparation & Handling
The success of any conjugation experiment begins with proper reagent handling. NHS esters are moisture-sensitive.[8]
-
Storage: Store the Bis-PEG4-NHS ester vial at -20°C with a desiccant.[1]
-
Equilibration: Before opening, ALWAYS allow the vial to warm to room temperature. This prevents atmospheric moisture from condensing inside the vial, which would hydrolyze the reactive NHS esters.[8][9]
-
Solvent Choice: For initial dissolution, use a high-quality, anhydrous (water-free) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][9] Crucially, ensure your DMF is fresh and does not have a "fishy" smell, which indicates degradation to dimethylamine—an amine that will consume your linker. [7][10]
-
Stock Solutions: Prepare the linker stock solution immediately before use. Do not store the linker in solution, especially in aqueous buffers, due to hydrolysis.[7][10]
Protocol 1: Conjugation of a Targeting Antibody
This protocol details the covalent attachment of Bis-PEG4-NHS ester to a monoclonal antibody (mAb), a common first step in creating an antibody-drug conjugate (ADC) or a targeted imaging agent.
Materials:
-
Target Antibody (e.g., IgG, ~150 kDa)
-
Bis-PEG4-NHS ester
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate, pH 8.3. AVOID buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [1][4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[1]
-
Anhydrous DMSO or DMF
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) or dialysis cassette (10K MWCO).[11]
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer. Higher protein concentrations can improve reaction efficiency by favoring the conjugation reaction over hydrolysis.[4][7]
-
-
Prepare Linker Stock Solution:
-
Conjugation Reaction:
-
Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing. The final DMSO concentration should ideally be kept below 10% (v/v) to avoid protein denaturation.[12]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][9] The lower temperature can help minimize the competing hydrolysis reaction.[4]
-
-
Quench Reaction:
-
Purification:
-
Remove excess, unreacted linker and quenching buffer salts by purifying the reaction mixture.
-
Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger, modified antibody from smaller molecules. Equilibrate the SEC column with PBS, pH 7.4, load the quenched reaction, and collect fractions corresponding to the high molecular weight protein peak.[11]
-
Dialysis: Alternatively, dialyze the sample against PBS, pH 7.4, using a suitable molecular weight cutoff (MWCO) membrane (e.g., 10 kDa) with several buffer changes over 24-48 hours.
-
Caption: General workflow for protein conjugation.
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to confirm successful modification and assess its quality.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visually confirm an increase in molecular weight. | A shift to a higher molecular weight for the conjugated protein compared to the unmodified control. The band may appear more diffuse due to the heterogeneity of PEGylation sites.[11] |
| Mass Spectrometry (MS) | To determine the precise molecular weight and the degree of labeling (number of linkers per protein).[13] | MALDI-TOF or ESI-MS will show a mass spectrum with peaks corresponding to the unmodified protein and the protein modified with one, two, three, or more linkers.[14][15] |
| HPLC (e.g., SEC, IEX) | To assess purity, aggregation, and heterogeneity.[15] | SEC-HPLC: A single, sharp peak for the purified conjugate, indicating no significant aggregation. Ion-Exchange (IEX): Can sometimes resolve species with different numbers of attached PEGs, as PEGylation can alter the protein's surface charge.[16] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conjugation Efficiency | 1. Hydrolyzed Linker: Improper storage or handling (moisture contamination).[4][8] 2. Incorrect pH: pH is too low (<7), so amines are protonated and unreactive.[4] 3. Incompatible Buffer: Presence of Tris, glycine, or other primary amines.[4][10] | 1. Use a fresh vial of linker, ensuring it is warmed to RT before opening. Prepare stock solution in anhydrous solvent immediately before use.[8][9] 2. Verify the pH of your conjugation buffer is between 7.2 and 8.5.[4] 3. Perform buffer exchange into a recommended buffer (PBS, Borate, Bicarbonate).[4] |
| Protein Aggregation | 1. High Molar Excess: Too much linker can lead to excessive modification and intermolecular crosslinking. 2. Solvent Shock: High concentration of organic solvent (DMSO/DMF). 3. Protein Instability: The protein itself may be prone to aggregation under reaction conditions. | 1. Perform a titration experiment to find the optimal molar excess of the linker. 2. Keep the final organic solvent concentration below 10% (v/v).[12] 3. Include stabilizing excipients (if compatible) or perform the reaction at a lower temperature (4°C). |
| High Heterogeneity | 1. Multiple Reactive Sites: Most proteins have many surface-exposed lysine residues, leading to a mix of products.[15] | 1. This is an inherent property of amine-reactive chemistry. For more site-specific modification, consider alternative chemistries (e.g., targeting cysteines with maleimides) or protein engineering strategies.[17][18] |
References
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). Available at: [Link]
-
Barquero, D. C., et al. (2017). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Haber, C., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Journal of Mass Spectrometry. Available at: [Link]
-
Wang, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters. Available at: [Link]
-
Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology. Available at: [Link]
-
Basava, S., & Sesham, K. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Available at: [Link]
-
Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]
- DeFrees, S., et al. (2016). Amine pegylation methods for the preparation of site-specific protein conjugates. Google Patents.
-
Xia, Y., et al. (2007). Gas-Phase Intramolecular Protein Crosslinking via Ion/Ion Reactions: Ubiquitin and a Homobifunctional sulfo-NHS Ester. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Tan, Y., et al. (2018). Kinetics of conjugation of porphyrin-NHS esters with mPEG4-NH2. ResearchGate. Available at: [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Stabilizing Protein Interactions for Pull-Down Assays Using Bis-PEG4-NHS Ester
Introduction: Capturing the Moment in Protein Interactions
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and disease mechanisms. However, many biologically significant interactions are transient or possess low binding affinities, making them difficult to capture and analyze using conventional methods like co-immunoprecipitation or pull-down assays. Interacting partners can dissociate during the lengthy incubation and wash steps, leading to false-negative results. Chemical crosslinking offers a powerful solution by creating stable, covalent bonds between interacting proteins in situ, effectively "freezing" the complex for subsequent purification and analysis.[1]
This guide provides a detailed overview and protocol for using Bis-PEG4-NHS ester, a homobifunctional, amine-reactive crosslinker, to stabilize protein complexes prior to pull-down assays. We will explore the chemistry of N-hydroxysuccinimide (NHS) esters, the unique advantages of a polyethylene glycol (PEG) spacer, and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals.
Principle and Mechanism of Action
Bis-PEG4-NHS ester is a homobifunctional crosslinker, meaning it has two identical reactive groups at either end of a spacer arm.[2] The reactive groups are N-hydroxysuccinimide (NHS) esters, which efficiently target primary amines (–NH₂), found on the N-terminus of polypeptides and the side chains of lysine residues.[3]
The reaction occurs via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4] The reaction is most efficient at a pH range of 7.2 to 8.5.[5][6] Because the crosslinker has two such reactive ends, it can covalently link two proteins that are in close proximity, stabilizing their interaction.
Key Advantages of the Bis-PEG4-NHS Ester Linker:
-
PEGylated Spacer Arm: The central PEG4 spacer consists of four polyethylene glycol units. This PEG spacer imparts significant advantages over traditional hydrocarbon spacers.[2] It increases the hydrophilicity and water solubility of both the crosslinker and the resulting protein conjugate, which can reduce aggregation and minimize non-specific binding during the pull-down assay.[2][7] Furthermore, the polarity of the PEG backbone enhances the crosslinker's accessibility to the protein surface, facilitating the capture of dynamic interactions.[8][9]
-
Defined Spacer Length: Unlike traditional PEG compounds which are often heterogeneous mixtures, this reagent has a discrete length, providing greater precision in crosslinking applications.[2][7] The spacer arm length is a critical parameter, as it defines the maximum distance between the reactive amines on the interacting proteins that can be successfully crosslinked.[10]
-
Amine Reactivity: Primary amines are abundant on the surface of most proteins, providing numerous potential targets for crosslinking.[3]
Figure 1: Reaction of Bis-PEG4-NHS ester with primary amines on two interacting proteins.
Application Workflow: Crosslinking-Coupled Pull-Down Assay
The overall workflow involves four main stages:
-
Incubation: The "bait" protein (e.g., a purified recombinant protein) is incubated with the "prey" source (e.g., cell lysate) to allow for the formation of natural protein complexes.
-
Crosslinking: Bis-PEG4-NHS ester is added to the mixture to covalently link the bait protein to its interacting partners.
-
Purification: The stabilized protein complex is purified from the mixture using a pull-down strategy (e.g., affinity beads that bind a tag on the bait protein).
-
Analysis: The captured proteins are eluted from the beads and analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting "prey" proteins.
Figure 2: Experimental workflow for a crosslinking-coupled pull-down assay.
Critical Experimental Parameters and Optimization
Successful crosslinking requires careful optimization. The goal is to achieve sufficient crosslinking of specific interactors without causing excessive, non-specific protein polymerization.
| Parameter | Recommended Starting Range | Rationale & Key Considerations |
| Buffer Selection | PBS, HEPES, Bicarbonate, or Borate buffer | CRITICAL: The reaction buffer must be free of primary amines.[11] Buffers like Tris and glycine will compete with the target proteins for reaction with the NHS ester, severely reducing or eliminating crosslinking efficiency.[2][5] |
| pH | 7.2 - 8.5 | This pH range provides the optimal balance between efficient amine reaction and NHS-ester stability. At lower pH, primary amines are protonated and less reactive. At higher pH (e.g., >8.6), hydrolysis of the NHS ester becomes rapid, reducing its half-life and efficiency.[5][6] |
| Crosslinker:Protein Molar Ratio | 10:1 to 50:1 (crosslinker:protein) | This is the most critical parameter to optimize.[10] Start with a range of concentrations (e.g., 10:1, 25:1, 50:1). A low ratio may result in insufficient crosslinking, while an excessively high ratio can lead to protein aggregation and non-specific crosslinks.[12][13] For dilute protein solutions (<5 mg/mL), a higher molar excess (20- to 50-fold) may be required.[14] |
| Incubation Time | 30 - 60 minutes | The reaction typically proceeds to completion within this timeframe at room temperature.[11] Longer times can be explored, but risk increased hydrolysis of the crosslinker. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is often sufficient.[11] Performing the reaction at 4°C can slow both the crosslinking reaction and hydrolysis, which may be beneficial for preserving the stability of sensitive protein complexes. Incubation time should be extended (e.g., to 2 hours) if performed at 4°C.[2] |
| Quenching Reagent | 20-100 mM Tris or Glycine | Quenching is an essential step to terminate the reaction by consuming all unreacted NHS esters.[4] This prevents the crosslinker from reacting with downstream reagents (like the affinity resin or elution buffer) and ensures a defined endpoint for the reaction. |
Detailed Step-by-Step Protocol
This protocol provides a general framework. Specific concentrations and volumes should be optimized for each unique protein interaction being studied.
A. Reagent Preparation
-
Amine-Free Reaction Buffer: Prepare a suitable buffer such as Phosphate-Buffered Saline (PBS) or HEPES buffer at pH 7.4 - 8.0. Ensure the buffer contains no primary amines (e.g., Tris).[11][14]
-
Crosslinker Stock Solution: Bis-PEG4-NHS ester is moisture-sensitive.[2][11] Equilibrate the vial to room temperature before opening to prevent condensation.[11] Immediately before use, dissolve the crosslinker in a dry, water-miscible organic solvent like anhydrous DMSO to a stock concentration of 10-25 mM. Do not prepare aqueous stock solutions for storage as the NHS ester will readily hydrolyze.[11]
-
Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine, pH ~8.0.[4]
-
Bait and Prey Preparation: Prepare your purified "bait" protein in the Amine-Free Reaction Buffer. Prepare your "prey" cell lysate in the same buffer, ensuring any lysis buffer components are compatible with the crosslinking reaction (i.e., amine-free).
B. In Situ Crosslinking of Protein Complexes
-
Combine the bait protein and prey lysate in a microcentrifuge tube. The final concentrations will depend on the specific interaction, but a good starting point is in the low micromolar range. Include appropriate controls:
-
Negative Control 1 (No Crosslinker): A parallel reaction where DMSO (or the solvent for the crosslinker) is added instead of the crosslinker solution. This helps identify proteins that co-purify non-covalently.
-
Negative Control 2 (No Bait): A parallel reaction with prey lysate and crosslinker, but without the bait protein. This helps identify proteins that bind non-specifically to the affinity resin.
-
-
Incubate the bait/prey mixture for a predetermined time (e.g., 1 hour) at 4°C to allow for the formation of non-covalent protein complexes.
-
Add the calculated volume of the Crosslinker Stock Solution to the reaction tube to achieve the desired final molar excess. Mix gently but thoroughly.
-
Calculation Example: To achieve a 25-fold molar excess for 100 µL of a 5 µM protein solution, you would add 0.5 µL of a 25 mM crosslinker stock.
-
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
C. Quenching of the Crosslinking Reaction
-
Terminate the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 5 µL of 1 M Tris-HCl to a 200 µL reaction).
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[4]
D. Pull-Down of Crosslinked Complexes
-
Add the appropriate affinity resin (e.g., anti-FLAG® M2 affinity gel, Glutathione Sepharose, Ni-NTA Agarose) to the quenched reaction mixture.
-
Incubate the mixture with end-over-end rotation for 1-3 hours at 4°C to allow the tagged bait protein (and its crosslinked partners) to bind to the resin.
-
Pellet the resin by gentle centrifugation (e.g., 500 x g for 1 minute).
-
Carefully remove the supernatant.
-
Wash the resin 3-5 times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound proteins.
E. Elution and Analysis
-
Elute the protein complexes from the resin. The elution method will depend on the affinity tag system used (e.g., competitive elution with a peptide, low pH, or a denaturing buffer like SDS-PAGE sample buffer).
-
Analyze the eluted samples by SDS-PAGE followed by Coomassie/silver staining or Western blotting with an antibody against a suspected interactor. For unbiased discovery of interaction partners, samples can be prepared for analysis by mass spectrometry.
References
-
Li, Y., et al. (2024). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics, 25(1), bbad459. Retrieved from [Link]
-
Oxford Academic. (2024). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Retrieved from [Link]
-
G-Biosciences. (2019). 8 Factors to Consider when Selecting a Protein Cross-linker. Retrieved from [Link]
-
Harvey, S. R., et al. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 19(11), 1901–1913. Retrieved from [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Roberts, M. J., et al. (2012). Protein Conjugation, Cross-Linking, and PEGylation. In Polymer Science: A Comprehensive Reference. Retrieved from [Link]
-
ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved from [Link]
-
Liu, Z., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 2(10), e574. Retrieved from [Link]
-
Milne, B. F., et al. (2023). Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates. STAR Protocols, 4(1), 102002. Retrieved from [Link]
-
ResearchGate. (2021). What is the best way to optimize the crosslinker concentration for protein interaction analysis?. Retrieved from [Link]
-
Eltzschig, H. K., et al. (2014). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. PLoS ONE, 9(1), e86963. Retrieved from [Link]
-
Arlt, C., et al. (2020). Kinetic principles of chemical cross-link formation for protein–protein interactions. Proceedings of the National Academy of Sciences, 117(31), 18378-18386. Retrieved from [Link]
Sources
- 1. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. broadpharm.com [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
degree of labeling calculation for Bis-PEG4-NHS ester reactions
Application Note & Protocol
Determining the Degree of Labeling for Bis-PEG4-NHS Ester Reactions
For: Researchers, scientists, and drug development professionals engaged in bioconjugation and PEGylation.
Foundational Principles: The Chemistry of Amine-Reactive PEGylation
The conjugation of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern drug delivery. It serves to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules by increasing their hydrodynamic size, which in turn can reduce renal clearance, and by masking epitopes to decrease immunogenicity and enzymatic degradation.
At the heart of many PEGylation strategies lies the N-hydroxysuccinimide (NHS) ester. The Bis-PEG4-NHS ester is a homobifunctional crosslinker, featuring a 16-atom hydrophilic spacer arm terminating in an NHS ester at each end. The true power of the NHS ester lies in its selective reactivity towards primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, under mild pH conditions (typically pH 7.2-8.5).
The reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The efficiency of this reaction is pH-dependent; at physiological pH, the deprotonated amine is a more potent nucleophile, driving the reaction forward. However, at pH values above 8.5-9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.
Diagram: NHS Ester Reaction with a Primary Amine
Caption: Covalent bond formation between a protein's primary amine and an NHS ester.
Experimental Design: Stoichiometry and Optimization
The degree of labeling (DOL), defined as the average number of PEG molecules conjugated to a single protein molecule, is a critical quality attribute. The DOL is influenced by several factors, most notably the molar ratio of the PEGylating agent to the protein. Other important parameters include protein concentration, pH, temperature, and reaction time.
A typical starting point for optimization is to test a range of molar excess of the Bis-PEG4-NHS ester to the protein (e.g., 5:1, 10:1, 20:1). It is crucial to perform these reactions on an analytical scale before proceeding to larger, preparative scale conjugations.
Table: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. |
| Temperature | 4°C - 25°C | Lower temperatures can minimize non-specific reactions and protein degradation. |
| Reaction Time | 30 min - 2 hours | Should be optimized for the specific protein and desired DOL. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular cross-linking. |
| Buffer System | Phosphate-buffered saline (PBS) | Must be free of primary amines (e.g., Tris) which compete with the reaction. |
Protocol: Protein PEGylation with Bis-PEG4-NHS Ester
This protocol provides a general framework for the conjugation of a protein with Bis-PEG4-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
Bis-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a known concentration, typically determined by A280 spectrophotometry.
-
The buffer must be free of primary amines. If necessary, exchange the buffer using a desalting column or dialysis.
-
-
NHS Ester Reagent Preparation:
-
Immediately before use, dissolve the Bis-PEG4-NHS ester in anhydrous DMSO to a concentration of 10-50 mM.
-
Note: NHS esters are moisture-sensitive. Use a fresh vial of anhydrous DMSO and cap tightly when not in use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the calculated volume of the protein solution.
-
Add the desired molar excess of the dissolved Bis-PEG4-NHS ester to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1 hour, or at 4°C for 2 hours.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate storage buffer.
-
Calculating the Degree of Labeling (DOL)
Accurate determination of the DOL is essential for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the conjugated protein. Several methods can be employed, each with its own advantages and limitations.
Spectrophotometric Methods
The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method used to determine the number of available primary amines in a protein before and after conjugation. The difference in the number of free amines corresponds to the number of amines that have been modified by the PEG reagent.
Protocol:
-
Prepare a standard curve using a known concentration of your unmodified protein or a suitable amine-containing standard (e.g., glycine).
-
In a 96-well plate, add 50 µL of your standards and samples (unmodified and PEGylated protein, both at the same concentration).
-
Add 25 µL of 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Add 25 µL of 10 mM TNBSA solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Read the absorbance at 335 nm.
-
Calculate the concentration of free amines in your samples using the standard curve.
-
DOL Calculation:
-
DOL = (Moles of free amines in unmodified protein - Moles of free amines in PEGylated protein) / Moles of PEGylated protein
-
It is critical to accurately determine the protein concentration of the purified conjugate, as this value is the denominator in most DOL calculations. The Bicinchoninic Acid (BCA) assay is a robust method for protein quantification.
Protocol:
-
Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin, BSA).
-
Follow the manufacturer's instructions for the BCA reagent preparation and incubation times.
-
Measure the absorbance at 562 nm.
-
Determine the concentration of your purified PEGylated protein using the standard curve.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the DOL. It provides a distribution of PEGylated species, offering more detailed information than spectrophotometric methods. The mass of the conjugated protein will increase by the mass of the attached PEG moieties.
Workflow Diagram:
Synthesis of Cleavable Linkers for Antibody-Drug Conjugates (ADCs) using Bis-PEG4-NHS Ester Variants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to tumor cells.[1] The linker, which covalently connects the antibody and the payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety.[1][] Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic drug in response to specific triggers within the tumor microenvironment or inside cancer cells.[3][4] This application note provides a comprehensive guide to the synthesis and application of cleavable linkers for ADCs, with a specific focus on variants of Bis-PEG4-NHS ester. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and present data to guide researchers in this complex field.
Introduction: The Central Role of the Linker in ADC Design
The success of an ADC is contingent on the harmonious interplay of its three core components: the antibody, the payload, and the linker.[5] While the antibody provides targeting and the payload induces cell death, the linker orchestrates the delivery and release of the cytotoxic agent. An ideal linker must maintain a stable connection between the antibody and payload in the bloodstream to prevent premature drug release and associated systemic toxicity.[1][5] Upon reaching the target tumor site, the linker must efficiently cleave to liberate the payload, ensuring potent anti-cancer activity.[6]
Cleavable linkers have become a dominant strategy in ADC development, with the vast majority of ADCs in clinical trials employing this approach.[7][8] These linkers are engineered to be sensitive to various physiological triggers, including:
-
pH-sensitive linkers (e.g., hydrazones): These linkers are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[6][9]
-
Enzyme-sensitive linkers (e.g., dipeptides): Linkers containing specific peptide sequences, such as valine-citrulline (Val-Cit), are cleaved by proteases like cathepsin B, which are overexpressed in the lysosomes of tumor cells.[4][9]
-
Redox-sensitive linkers (e.g., disulfide bonds): These linkers are cleaved in the reducing intracellular environment, which has a higher concentration of glutathione compared to the bloodstream.[9][10]
The choice of a cleavable linker strategy is a critical decision in ADC design and is dictated by the payload's mechanism of action, the target antigen's biology, and the desired pharmacokinetic profile.[3]
The Advantage of PEGylation in Linker Design
The incorporation of polyethylene glycol (PEG) chains into ADC linkers, a process known as PEGylation, offers several significant advantages.[11] Hydrophobic payloads can lead to ADC aggregation and accelerated plasma clearance, reducing efficacy and increasing toxicity.[12] PEG is a hydrophilic and biocompatible polymer that can:
-
Enhance Solubility and Stability: PEGylation increases the overall hydrophilicity of the ADC, which can mitigate aggregation issues, especially when working with hydrophobic payloads.[11][] This improved solubility and stability can lead to better manufacturing processes and a more homogenous final product.[14]
-
Improve Pharmacokinetics: The hydrophilic nature of PEG can shield the ADC from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[14][15]
-
Reduce Immunogenicity: PEGylation can mask potential immunogenic epitopes on the ADC, reducing the likelihood of an unwanted immune response.[]
-
Optimize Drug-to-Antibody Ratio (DAR): The use of PEG linkers can allow for higher loading of the payload onto the antibody without compromising the ADC's biophysical properties.[14][15]
Bis-PEG4-NHS ester variants are particularly useful as they provide a defined-length PEG spacer (four ethylene glycol units) and two N-hydroxysuccinimide (NHS) ester reactive groups.[16] The NHS esters react efficiently and specifically with primary amines, such as the lysine residues on an antibody, to form stable amide bonds.[][18]
Synthesis of a Cleavable Linker-Payload Construct using a Bis-PEG4-NHS Ester Variant
This section provides a detailed protocol for a two-step synthesis of an ADC, where a cleavable linker is first functionalized with a payload and then conjugated to an antibody. For this example, we will consider a hypothetical disulfide-containing cleavable linker, "SS-bis-amino-PEG4-NHS ester," which incorporates a cleavable disulfide bond, a PEG4 spacer for hydrophilicity, and an NHS ester for antibody conjugation.[19][20]
Rationale for a Two-Step Conjugation Strategy
A two-step conjugation approach offers greater control over the reaction and purification process. By first reacting the linker with the payload, a well-defined linker-payload intermediate can be synthesized and purified. This intermediate can then be conjugated to the antibody in a more controlled manner, leading to a more homogenous ADC with a predictable Drug-to-Antibody Ratio (DAR).
Visualizing the Workflow
The overall workflow for the synthesis of the ADC is depicted below.
Caption: A two-step workflow for ADC synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Linker-Payload Intermediate
This protocol describes the reaction of an amine-containing payload with the SS-bis-amino-PEG4-NHS ester linker.
Materials:
-
SS-bis-amino-PEG4-NHS ester (e.g., from a commercial supplier)[20]
-
Amine-functionalized cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-functionalized payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Dissolve the SS-bis-amino-PEG4-NHS ester in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Prepare a stock solution of TEA or DIPEA in the same solvent.
-
-
Reaction Setup:
-
In a reaction vessel, add the payload solution.
-
Add 2-3 equivalents of TEA or DIPEA to the payload solution to act as a base.
-
Slowly add 1.0-1.2 equivalents of the SS-bis-amino-PEG4-NHS ester solution to the payload solution while stirring. The slight excess of the linker ensures complete consumption of the payload.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the linker-payload intermediate using reverse-phase HPLC.
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the linker-payload intermediate by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
-
Protocol 2: Conjugation of the Linker-Payload Intermediate to the Antibody
This protocol details the conjugation of the purified linker-payload intermediate to the lysine residues of a monoclonal antibody.[21]
Materials:
-
Purified Linker-Payload Intermediate
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of primary amines (e.g., Tris)[18]
-
Conjugation Buffer: PBS, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) system for purification
-
UV-Vis Spectrophotometer
-
SDS-PAGE apparatus
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer (PBS, pH 8.0-8.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified linker-payload intermediate in a minimal amount of an organic co-solvent like DMSO.
-
Add a 5- to 20-fold molar excess of the linker-payload intermediate to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired DAR.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.[22]
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR): The DAR can be determined using various methods, including UV-Vis spectroscopy (if the payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Assess Purity and Aggregation: Analyze the purified ADC by SEC and SDS-PAGE to determine its purity and the extent of aggregation.
-
Confirm Conjugation: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to confirm the successful conjugation of the linker-payload to the antibody.
-
Data Presentation and Interpretation
The successful synthesis of an ADC requires rigorous characterization at each step. The following tables provide examples of the type of data that should be generated and analyzed.
Table 1: Characterization of the Linker-Payload Intermediate
| Parameter | Method | Expected Result | Interpretation |
| Identity | ESI-MS | Observed mass matches the calculated mass | Confirms the successful synthesis of the desired product. |
| Purity | Analytical HPLC | >95% peak area | Indicates a high-purity intermediate suitable for conjugation. |
Table 2: Characterization of the Final ADC Product
| Parameter | Method | Typical Result | Interpretation |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or MS | Average DAR of 3.5-4.0 | Indicates the average number of drug molecules per antibody. |
| Monomer Purity | SEC-HPLC | >95% | A high percentage of monomer indicates minimal aggregation. |
| Aggregation | SEC-HPLC | <5% | Low aggregation is critical for safety and efficacy. |
| In Vitro Cytotoxicity | Cell-based assay | Potent and specific killing of target cells | Demonstrates the biological activity of the ADC. |
Mechanism of Action: Intracellular Drug Release
The cleavable linker is designed to be stable in the bloodstream but to release the payload upon internalization into the target cancer cell.
Caption: Mechanism of ADC action and intracellular drug release.
Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized through receptor-mediated endocytosis. The ADC is then trafficked to endosomes and subsequently to lysosomes. The acidic and reducing environment of the lysosome, along with the presence of specific enzymes, triggers the cleavage of the linker and the release of the cytotoxic payload, which can then exert its cell-killing effect.[6]
Conclusion and Future Perspectives
The synthesis of cleavable linkers for ADCs using Bis-PEG4-NHS ester variants is a robust and versatile approach for developing next-generation targeted cancer therapies. The inclusion of a PEG spacer enhances the physicochemical properties of the ADC, while the cleavable moiety allows for controlled drug release at the tumor site. The detailed protocols and characterization methods provided in this application note serve as a valuable resource for researchers in the field.
Future advancements in linker technology will likely focus on the development of novel cleavage chemistries with enhanced specificity and the design of linkers that can release payloads with different mechanisms of action.[7] The continued optimization of linker design will be crucial for improving the therapeutic window of ADCs and expanding their clinical applications.[23]
References
-
Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361–4374. [Link]
-
ADC Review. (2019). A Review of Cleavable Linkers. [Link]
-
Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. [Link]
-
IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. [Link]
-
Y-Y. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. [Link]
-
Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361–4374. [Link]
-
Kim, J., et al. (2022). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]
-
Biopharma PEG. (n.d.). ADC Linkers. [Link]
-
AxisPharm. (2024). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. [Link]
-
SINOPEG. (2024). PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy. [Link]
-
Liu, Y., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]
-
Zhang, D., et al. (2025). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Pharmaceuticals. [Link]
-
Lee, Y.-J., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. PLOS ONE. [Link]
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]
-
Creative Biolabs. (n.d.). ADC Linker Products. [Link]
-
Bargh, J. D. (2020). The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. [Link]
Sources
- 1. abzena.com [abzena.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. purepeg.com [purepeg.com]
- 12. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 15. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 16. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Bis-PEG4-NHS Ester in Advancing Cancer Research
Abstract
The pursuit of targeted cancer therapies, which aim to selectively eliminate malignant cells while sparing healthy tissue, has led to significant advancements in bioconjugation chemistry. Bis-PEG4-NHS ester has become a cornerstone reagent in this field. This homobifunctional crosslinker, featuring two N-hydroxysuccinimide (NHS) esters separated by a flexible, hydrophilic tetra-polyethylene glycol (PEG4) spacer, provides a robust method for covalently linking biomolecules. This guide offers a detailed examination of the applications and underlying protocols for using Bis-PEG4-NHS ester in the development of innovative cancer therapeutics, including antibody-drug conjugates (ADCs), nanoparticle-based delivery systems, and immunotherapies.
I. Fundamental Chemistry and Advantages of Bis-PEG4-NHS Ester
The effectiveness of Bis-PEG4-NHS ester lies in the reactivity of its terminal NHS esters with primary amines (-NH2) present on proteins, antibodies, and other biomolecules.[1][2] This reaction, which is most efficient at a pH between 7.2 and 8.5, results in the formation of a stable amide bond.[3][4]
Key benefits of the PEG4 spacer:
-
Improved Solubility: The PEG4 chain enhances the water solubility of the conjugate, which is especially beneficial for hydrophobic drugs.[5][6][7]
-
Reduced Steric Hindrance: The flexible spacer minimizes interference between the conjugated molecules, helping to preserve their biological functions.[5][]
-
Favorable Pharmacokinetics: PEGylation is a known strategy to extend the circulation half-life of therapeutics by reducing kidney clearance and protecting against enzymatic degradation.[5][6][7][9]
-
Decreased Immunogenicity: The PEG spacer can mask epitopes on the conjugated molecule, lowering the risk of an immune response.[5][6][]
II. Key Applications in Cancer Research
A. Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that link a potent cytotoxic drug to a monoclonal antibody (mAb) that recognizes a tumor-specific antigen.[10][11][12][13] Bis-PEG4-NHS ester is instrumental in this field for creating stable and effective ADCs.[][10][14]
Experimental Protocol: General Antibody Crosslinking
This protocol provides a general method for crosslinking antibodies using Bis-PEG4-NHS ester. The degree of crosslinking can be controlled by adjusting the molar ratio of the reagent to the antibody.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Bis-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.[15]
-
Crosslinker Preparation: Immediately before use, dissolve the Bis-PEG4-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[3][15]
-
Conjugation: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the antibody solution.[16] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[15]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[3][17]
-
Purification: Remove excess crosslinker and byproducts using a desalting column.
-
Characterization: Confirm conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE and mass spectrometry.
Workflow for Antibody Crosslinking
Caption: General workflow for antibody crosslinking.
B. Nanoparticle Drug Delivery Systems
Nanoparticles can serve as effective carriers for chemotherapeutic agents, leveraging the enhanced permeability and retention (EPR) effect in tumors.[18][19] Bis-PEG4-NHS ester is used to attach targeting ligands, such as antibodies, to the surface of nanoparticles, thereby enhancing their tumor-specific delivery.[20][21]
Protocol: Surface Functionalization of Amine-Modified Nanoparticles
This protocol details the conjugation of a targeting ligand to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
Targeting Ligand (e.g., antibody)
-
Bis-PEG4-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 8.0
-
Purification method (e.g., centrifugation, dialysis)
Procedure:
-
Nanoparticle Activation:
-
Disperse the nanoparticles in the Reaction Buffer.
-
Add a molar excess of Bis-PEG4-NHS ester (dissolved in DMSO) to the nanoparticle suspension.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the nanoparticles to remove excess crosslinker.
-
-
Ligand Conjugation:
-
Add the targeting ligand to the activated nanoparticle suspension.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction with an amine-containing buffer.
-
Purify the functionalized nanoparticles.
-
-
Characterization: Analyze the conjugated nanoparticles for size, charge, and ligand density.
Diagram of Nanoparticle Functionalization
Caption: Process of nanoparticle functionalization.
C. Cancer Immunotherapy
Bis-PEG4-NHS ester is also valuable in developing novel immunotherapies. It can be used to create immune-stimulating antibody conjugates (ISACs) by linking immunostimulatory agents to tumor-targeting antibodies. Additionally, it can be employed to modify the surface of immune cells, such as T-cells, to enhance their anti-tumor activity.
III. Summary of Key Parameters
| Parameter | Recommended Value | Reference |
| Reaction pH | 7.2 - 8.5 | [22][3][4] |
| Molar Excess of Crosslinker | 10-50 fold | [16] |
| Reaction Time | 30-120 minutes | [3][15] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | [3][4][15] |
| Quenching Agent | Tris or Glycine buffer | [22][3] |
IV. Conclusion
Bis-PEG4-NHS ester is a highly versatile and effective tool for developing advanced cancer therapies. Its ability to form stable linkages between biomolecules, combined with the beneficial properties of the PEG spacer, makes it an indispensable reagent in the fields of antibody-drug conjugates, targeted nanoparticle delivery, and cancer immunotherapy. The protocols and guidelines presented here provide a solid foundation for researchers to successfully utilize this crosslinker in their work.
V. References
-
Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221.
-
Jevsevar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of proteins. Biotechnology journal, 5(1), 113-128.
-
Mishra, P., Sahoo, S. K., & Saini, K. S. (2015). Pegylation: Concept and applications in cancer therapeutics. Journal of Drug Delivery and Therapeutics, 5(4), 1-9.
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
AxisPharm. (n.d.). Bis-PEG4-NHS ester, CAS 1314378-11-4. Retrieved from [Link]
-
Li, L., et al. (2024). PEGylation: an effective therapeutic radiopharmaceutical development strategy. European Journal of Nuclear Medicine and Molecular Imaging, 51(7), 2245-2256.
-
Creative Biolabs. (n.d.). N-Boc-N-bis(PEG4-NHS ester). Retrieved from [Link]
-
AxisPharm. (n.d.). Bis-PEG-NHS. Retrieved from [Link]
-
Rosenblum, D., et al. (2017). Ligand-targeted theranostic nanomedicines against cancer. Nature Reviews Cancer, 17(9), 543-554.
-
Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in enzymology, 539, 81-87.
-
European Pharmaceutical Review. (2020). Nanoparticle drug delivery could be the future of targeted cancer therapies. Retrieved from [Link]
-
Lee, H., & Fonge, H. (2019). The Use of Alternative Strategies for Enhanced Nanoparticle Delivery to Solid Tumors. Pharmaceutics, 11(12), 643.
-
Conte, C., et al. (2021). Polyester nanoparticles delivering chemotherapeutics: Learning from the past and looking to the future to enhance their clinical impact in tumor therapy. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 13(5), e1710.
-
ResearchGate. (n.d.). Nanoparticles for the delivery of anticancer drugs. Retrieved from [Link]
Sources
- 1. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 2. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Pegylation: engineering improved biopharmaceuticals for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. PEGylation: an effective therapeutic radiopharmaceutical development strategy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Polyester nanoparticles delivering chemotherapeutics: Learning from the past and looking to the future to enhance their clinical impact in tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. researchgate.net [researchgate.net]
- 22. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Revolutionizing Diagnostics: A Senior Scientist's Guide to Developing High-Performance Assays with Bis-PEG4-NHS Ester
In the pursuit of more sensitive, specific, and robust diagnostic assays, the molecular tools we employ for bioconjugation are of paramount importance. Among these, the homobifunctional crosslinker, Bis-PEG4-NHS ester, has emerged as a critical reagent for enhancing assay performance. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging the unique properties of Bis-PEG4-NHS ester in the development of cutting-edge diagnostic assays. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application in Enzyme-Linked Immunosorbent Assays (ELISAs) and Lateral Flow Immunoassays (LFIAs), and offer insights into the validation and quality control of the resulting conjugates.
The Scientific Imperative for PEGylation in Diagnostic Assays
The performance of any immunoassay is fundamentally dependent on the specific and high-affinity binding of antibodies to their target analytes. However, challenges such as non-specific binding, steric hindrance, and protein aggregation can significantly compromise assay sensitivity and accuracy. The strategic incorporation of a polyethylene glycol (PEG) spacer, as offered by Bis-PEG4-NHS ester, directly addresses these issues.
The PEG4 linker, consisting of four ethylene glycol units, is a hydrophilic and flexible spacer.[1][2] This structure imparts several key advantages:
-
Reduced Non-Specific Binding: The hydrophilic nature of the PEG chains creates a hydration layer around the conjugated protein, which has been shown to reduce non-specific protein adsorption to assay surfaces, leading to lower background signals and an improved signal-to-noise ratio.[3][4][5]
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of antibodies and other proteins, preventing aggregation that can lead to loss of activity and inconsistent assay results.[2][6]
-
Minimized Steric Hindrance: The flexible PEG spacer arm physically distances the conjugated molecules, such as a capture antibody from a solid phase or a detection antibody from its label. This increased flexibility can reduce steric interference, allowing for more efficient antigen capture.[7]
-
Decreased Immunogenicity: For in vivo applications, PEGylation is well-known to reduce the immunogenic response to the conjugated protein.[]
Bis-PEG4-NHS ester features two N-hydroxysuccinimide (NHS) ester functional groups at either end of the PEG4 spacer. These NHS esters readily react with primary amines (–NH2), such as the side chains of lysine residues on proteins and antibodies, to form stable and irreversible amide bonds.[][9] This homobifunctional nature makes it an ideal tool for crosslinking and surface immobilization in a variety of diagnostic platforms.[2][10]
Core Principles of Bis-PEG4-NHS Ester Chemistry: A Self-Validating System
The success of any conjugation reaction hinges on a thorough understanding of the underlying chemistry. The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution.[9] However, a critical competing reaction is the hydrolysis of the NHS ester by water, which renders the crosslinker inactive.[9] The interplay between the desired aminolysis and the competing hydrolysis is heavily influenced by the reaction conditions.
dot
Caption: Reaction pathways for Bis-PEG4-NHS ester.
Optimizing Reaction Conditions for Maximal Conjugation Efficiency
To ensure a self-validating system where the desired conjugation is favored, careful control of the reaction environment is crucial.
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | At a lower pH, primary amines are protonated and non-nucleophilic. At a higher pH, the rate of NHS ester hydrolysis increases significantly. The optimal pH balances amine reactivity and ester stability.[11] |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[9] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed at room temperature for shorter incubation times (30-60 minutes) or at 4°C for longer incubations (2-12 hours) to maintain the stability of sensitive biomolecules.[11] |
| Molar Excess of Crosslinker | 10- to 50-fold | A molar excess of the Bis-PEG4-NHS ester is typically used to drive the reaction towards the formation of the desired conjugate. The optimal ratio should be determined empirically for each specific protein.[9] |
Application Note 1: Development of a High-Sensitivity Sandwich ELISA
This section provides a detailed protocol for the development of a sandwich ELISA using antibodies conjugated with Bis-PEG4-NHS ester.
Experimental Workflow
dot
Caption: Workflow for developing a sandwich ELISA with PEGylated antibodies.
Detailed Protocols
Part 1: Antibody Conjugation with Bis-PEG4-NHS Ester
This protocol describes the conjugation of a capture or detection antibody.
Materials:
-
Antibody (Capture or Detection) at 1-10 mg/mL
-
Bis-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of Bis-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the required amount of Bis-PEG4-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.[9]
-
Ensure the antibody is in the amine-free Conjugation Buffer. If necessary, perform a buffer exchange.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[11]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted crosslinker and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer (e.g., PBS with 0.05% sodium azide).[]
-
Part 2: Sandwich ELISA Protocol
Materials:
-
PEGylated Capture Antibody
-
PEGylated, Biotinylated Detection Antibody
-
96-well High-Binding ELISA Plates
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS with 0.05% Tween-20
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
Procedure:
-
Plate Coating:
-
Blocking:
-
Sample Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of standards and samples (diluted in Blocking Buffer) to the wells.
-
Incubate for 2 hours at room temperature.[7]
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the PEGylated, biotinylated detection antibody (at an optimized concentration) to each well.
-
Incubate for 1 hour at room temperature.[2]
-
-
Signal Generation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP (at an optimized dilution) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).[12]
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Application Note 2: Enhancing Stability and Performance of Lateral Flow Immunoassays
In LFIAs, the stability and mobility of the conjugated nanoparticles (e.g., gold nanoparticles) are critical for reliable performance. PEGylation of the detection antibody can significantly improve these characteristics.
Experimental Workflow
dot
Caption: Workflow for developing an LFIA with PEGylated conjugates.
Detailed Protocol: Preparation of PEGylated Gold Nanoparticle Conjugates
Materials:
-
40 nm Gold Nanoparticles
-
Detection Antibody
-
Bis-PEG4-NHS ester
-
Conjugation Buffer: 0.2 M K₂CO₃
-
Blocking Agent: 1% BSA solution
-
Storage Buffer: 20 mM Tris, pH 8.2, with 1% BSA and 0.05% Tween-20
Procedure:
-
Antibody-Gold Nanoparticle Conjugation:
-
Adjust the pH of 1 mL of gold nanoparticle solution using 0.2 M K₂CO₃ to the optimal pH for antibody conjugation (typically 8.5-9.0).
-
Add the detection antibody at an empirically determined optimal concentration.
-
Incubate for 30 minutes at room temperature.
-
-
PEGylation of the Conjugate:
-
Prepare a fresh solution of Bis-PEG4-NHS ester in an appropriate buffer (e.g., 2 mM Borate buffer, pH 8.5).
-
Add the Bis-PEG4-NHS ester solution to the antibody-gold nanoparticle conjugate. The molar ratio will need to be optimized, but a starting point is a 1000-fold molar excess relative to the antibody.
-
Incubate for 1 hour at room temperature.
-
-
Blocking and Purification:
-
Add 1% BSA solution to block any remaining active sites on the gold nanoparticles.
-
Centrifuge the solution to pellet the conjugated nanoparticles. The speed and time will depend on the size of the nanoparticles (e.g., 15,000 x g for 30 minutes for 40 nm particles).[13]
-
Carefully remove the supernatant and resuspend the pellet in Storage Buffer. Repeat the centrifugation and resuspension steps twice.[13]
-
-
Conjugate Pad Preparation:
-
The purified PEGylated gold nanoparticle conjugate is then diluted to an optimal concentration and applied to the conjugate release pad material.
-
The pad is dried under controlled conditions to ensure stability and efficient release upon sample application.
-
The use of PEGylated gold nanoparticles has been shown to improve the flow characteristics and reduce aggregation on the nitrocellulose membrane, leading to clearer test lines and enhanced sensitivity.[6][14]
Validation and Quality Control of PEGylated Conjugates
A robust diagnostic assay requires well-characterized and consistent reagents.
Characterization of Conjugates:
-
Degree of Labeling/PEGylation: This can be assessed using techniques like MALDI-TOF mass spectrometry to determine the number of PEG linkers attached per antibody.
-
Purity: SDS-PAGE and size-exclusion chromatography (SEC) can be used to assess the purity of the conjugated antibody and check for aggregation.[15]
-
Binding Affinity: The binding affinity of the conjugated antibody to its antigen should be determined, for example, by surface plasmon resonance (SPR) or by performing a direct ELISA, to ensure that the conjugation process has not compromised its function.
Assay Validation:
Once the assay is developed, it must be validated to ensure it is fit for purpose. Key validation parameters include:
-
Sensitivity (Limit of Detection): The lowest concentration of the analyte that can be reliably detected.
-
Specificity: The ability of the assay to detect only the target analyte and not cross-react with other molecules.
-
Precision (Intra- and Inter-assay Variability): The reproducibility of the assay results.
-
Accuracy: The closeness of the measured value to the true value.
-
Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting Common Issues
| Issue | Potential Cause with PEGylated Reagents | Suggested Solution |
| High Background | Incomplete blocking, non-specific binding of PEGylated detection antibody. | Optimize blocking buffer concentration and incubation time. Consider adding a low concentration of free PEG to the blocking and wash buffers.[16] |
| Low Sensitivity | Over-PEGylation of the antibody, masking the antigen-binding site. Reduced enzyme activity due to conjugation. | Optimize the molar ratio of Bis-PEG4-NHS ester to antibody during conjugation. Test the activity of the conjugated enzyme.[17] |
| High Variability | Inconsistent conjugation leading to batch-to-batch differences in the degree of PEGylation. | Standardize the conjugation protocol and perform thorough QC on each batch of conjugated antibody.[15] |
Conclusion
Bis-PEG4-NHS ester is a powerful tool for the development of next-generation diagnostic assays. By strategically incorporating a hydrophilic PEG spacer into the assay components, researchers can significantly reduce non-specific binding, improve reagent stability, and enhance overall assay sensitivity and reliability. The detailed protocols and scientific rationale presented in this guide provide a solid foundation for the successful application of this versatile crosslinker. As with any assay development, empirical optimization of each step is crucial to achieving the highest level of performance.
References
- AbinScience. (2025, June 17). ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls.
- Proteintech Group. A Guide to Building a Direct Sandwich ELISA.
- Proteintech Group. How To Optimize Your ELISA Experiments.
- Novus Biologicals. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002).
-
Simberg, D., et al. (2025, June 3). Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin. Molecular Pharmaceutics. [Link]
- SeraCare. Technical Guide for ELISA - Protocols.
- Hycult Biotech. Troubleshooting ELISA.
- St John's Laboratory. ELISA troubleshooting.
-
Cheng, T. C., et al. (2013, August 21). Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length. Bioconjugate Chemistry. [Link]
- MyAssays. How to choose and optimize ELISA reagents and procedures.
- Maxanim. Troubleshooting Common ELISA Problems.
- Abcam. Sandwich ELISA protocol.
- BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Mabtech. (2022, November 28). Step-by-step guide to ELISA.
- AxisPharm. Bis-PEG4-NHS ester, CAS 1314378-11-4.
- Creative Diagnostics. Lateral Flow Immunoassay Protocol.
- ResearchGate. (2024). Optimized Enzyme-Linked Immunosorbent Assay for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin.
- AxisPharm. Bis-PEG-NHS - ADC Linkers.
- BroadPharm. PEG NHS Ester Conjugation Instructions.
- GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide.
-
Duong, N., et al. (2025, August 6). A Protocol for the Optimization of Lateral Flow Immunoassay Strip Development. Biomedical Research and Therapy. [Link]
- ELISA Technical Bulletin - No. 3. Effective Blocking Procedures.
- Fürth lab. Antibody conjugation.
- Benchchem. An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjugation.
-
Wakankar, A., et al. Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]
- LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates.
- Bio-Rad. Anti-Biotherapeutic Antibody Quality Control & Characterization.
- Guide to L
- AGC Biologics. (2023, September 4). Case study: automating ELISA-based assays to assess the purity of therapeutic viral vectors.
-
Schneider, N., et al. (2010, January 13). Development and validation of an enzyme-linked immunosorbent assay (ELISA) for quantification of lysozyme in cheese. Journal of Agricultural and Food Chemistry. [Link]
-
Wölwer, C. B., et al. Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of ARID1A in Tissue Lysates. MDPI. [Link]
-
Teimouri, A., et al. (2019, August 27). Development, optimization, and validation of an in-house Dot-ELISA rapid test based on SAG1 and GRA7 proteins for serological detection of Toxoplasma gondii infections. Infection and Drug Resistance. [Link]
-
Malmestrom, C., et al. Development and Validation of an Enzyme-Linked Immunosorbent Assay for the Detection of Binding Anti-Drug Antibodies against Interferon Beta. PMC. [Link]
- Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025, May 9).
Sources
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. mabtech.com [mabtech.com]
- 3. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 4. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seracare.com [seracare.com]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 7. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 9. maxanim.com [maxanim.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genfollower.com [genfollower.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. labcluster.com [labcluster.com]
- 17. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bis-PEG4-NHS Ester Conjugation
Welcome to the technical support center for Bis-PEG4-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during bioconjugation experiments, with a focus on overcoming low reaction yields. As Senior Application Scientists, we have compiled this resource based on established principles of NHS-ester chemistry and extensive field experience to ensure your success.
Introduction to Bis-PEG4-NHS Ester Chemistry
Bis-PEG4-NHS ester is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters at either end of a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This reagent is designed to covalently link two molecules that possess primary amine groups (-NH₂), such as proteins, peptides, or amine-modified oligonucleotides.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable and irreversible amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3]
The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, which can help to reduce aggregation and potentially decrease the immunogenicity of the conjugated molecule.[4] However, achieving high conjugation efficiency can be challenging due to several factors that influence the reaction kinetics and the stability of the NHS ester.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues that can lead to low conjugation yields. We delve into the "why" behind each experimental parameter to empower you to make informed decisions.
Reaction Conditions
Q1: My conjugation yield is consistently low. Where should I start my investigation?
A: Low conjugation efficiency is a common hurdle and can often be traced back to one of four key areas: Reagent Quality, Buffer Composition, Reaction Conditions, or the Properties of your Target Molecule.[5] A systematic approach is the most effective way to identify the root cause.
Below is a logical workflow to guide your troubleshooting process:
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
Start by verifying the quality of your Bis-PEG4-NHS ester and target molecule. Then, critically evaluate your buffer composition and reaction parameters. Finally, consider the intrinsic properties of your target molecule and your downstream processing steps.
Q2: What is the optimal pH for Bis-PEG4-NHS ester conjugation and why is it so critical?
A: The pH of the reaction buffer is arguably the most critical factor for a successful conjugation.[3] The optimal pH range for the reaction between an NHS ester and a primary amine is 7.2 to 8.5 .[6][7][8] A pH of 8.3-8.5 is often recommended as the ideal balance between reaction rate and the stability of the NHS ester.[9][10]
Here's a breakdown of the pH-dependent effects:
-
Below pH 7.2: Primary amines are increasingly protonated to form non-reactive ammonium ions (-NH₃⁺). This reduces the concentration of nucleophilic amines available to react with the NHS ester, drastically slowing down the conjugation reaction.[3][8]
-
Above pH 8.5: While the concentration of deprotonated, reactive amines is high, the NHS ester itself becomes increasingly unstable and susceptible to hydrolysis.[7][9] Hydrolysis is a competing reaction where the NHS ester reacts with water, rendering it inactive.[3][8] The half-life of an NHS ester can drop to as little as 10 minutes at pH 8.6 at 4°C.[7]
Caption: pH-dependent reaction pathways for NHS esters.
Q3: How do temperature and reaction time affect the conjugation yield?
A: Temperature and time are interdependent parameters. Generally, reactions are performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C .[6][11]
-
Temperature: Higher temperatures increase the rate of both the desired conjugation reaction and the competing hydrolysis reaction.[3] Performing the reaction at 4°C can help to minimize hydrolysis, potentially improving the overall yield, especially if the NHS ester is particularly labile or if the reaction requires a longer incubation time.[6]
-
Reaction Time: The optimal reaction time is a balance. It needs to be long enough to allow for sufficient conjugation but not so long that hydrolysis of the NHS ester becomes the dominant reaction. For very dilute protein solutions, a longer incubation time may be necessary to achieve a reasonable yield.[7]
We recommend performing a time-course experiment to determine the optimal incubation period for your specific system.
Reagents and Buffers
Q4: My Bis-PEG4-NHS ester is several months old. Could it be inactive?
A: Yes, this is a significant possibility. Bis-PEG4-NHS ester is highly sensitive to moisture.[6][12] Improper storage or repeated exposure to ambient air can lead to hydrolysis of the NHS ester groups, rendering the reagent inactive.[10][13]
Best Practices for Storage and Handling:
-
Store the reagent at -20°C with a desiccant .
-
Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation on the cold powder.[6][12][13]
-
For frequent use, it is best to aliquot the dry powder into smaller, single-use vials to minimize exposure to moisture.[13]
-
Prepare stock solutions immediately before use .[6][12] Do not store NHS esters in aqueous solutions.[9] A stock solution in anhydrous DMSO or DMF can be stored at -20°C for a short period, but fresh is always best.[9][13]
You can perform a simple activity test by measuring the absorbance of the released NHS at 260 nm after intentional hydrolysis with a base.[5][14]
Q5: I use a Tris-based buffer for my protein. Is this a problem?
A: Absolutely. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible with NHS-ester chemistry.[6][7][8][15] These buffer components will act as competing nucleophiles, reacting with the Bis-PEG4-NHS ester and significantly reducing the amount available to conjugate to your target molecule.[8]
Recommended Amine-Free Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate
-
Carbonate/Bicarbonate
| Buffer | Recommended pH Range for Conjugation | Notes |
| Phosphate (PBS) | 7.2 - 8.0 | Commonly used, generally non-interfering.[8] |
| HEPES | 7.2 - 8.0 | Good buffering capacity in this range.[8] |
| Borate | 8.0 - 9.0 | Effective for reactions at slightly more alkaline pH.[8] |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Another good option for alkaline conditions.[8] |
Before starting your conjugation, ensure your protein is in an amine-free buffer using methods like dialysis or desalting columns.[12][16]
Stoichiometry and Concentration
Q6: What is the recommended molar excess of Bis-PEG4-NHS ester to use?
A: A molar excess of the crosslinker is typically required to drive the reaction forward. A common starting point is a 10- to 50-fold molar excess of Bis-PEG4-NHS ester over the target molecule.[6]
The optimal ratio is empirical and depends on several factors:
-
Concentration of the target molecule: More dilute solutions require a higher molar excess to compensate for the slower reaction kinetics and the competing hydrolysis.[7][8] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[8]
-
Number of accessible primary amines: If your target has many accessible amines, a lower excess may be sufficient.
-
Desired degree of labeling: If you are aiming for a specific stoichiometry (e.g., one crosslinker per protein), you will need to perform titration experiments to find the optimal ratio.
Q7: Can the concentration of my protein affect the reaction yield?
A: Yes, reactant concentration is a key factor. Higher concentrations of both the target molecule and the crosslinker favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis reaction.[3] If your protein solution is too dilute, the rate of hydrolysis can outpace the rate of conjugation, leading to low yields.[7] Whenever possible, perform the reaction with your target molecule at a concentration of 1-10 mg/mL .[2][6]
Frequently Asked Questions (FAQs)
Q: How do I stop (quench) the conjugation reaction? A: To terminate the reaction and deactivate any remaining NHS esters, add a quenching buffer containing a high concentration of a primary amine.[11] Common quenching reagents include 1 M Tris-HCl or 1 M glycine, added to a final concentration of 20-100 mM.[6][11] Incubate for 15-30 minutes at room temperature.[6]
Q: What is the best way to purify my conjugated product? A: The choice of purification method depends on the size difference between your conjugate and the excess unreacted crosslinker.
-
Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated protein from the smaller unreacted PEG linker and hydrolysis byproducts.[][18]
-
Dialysis or Diafiltration: These methods are also effective for removing small molecule impurities.[18][19]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for purification using IEX.[][20] This method can sometimes separate species with different degrees of PEGylation.[]
Q: I see multiple products on my gel/chromatogram. What is happening? A: This is common and usually indicates the formation of multiple PEGylated species (e.g., mono-, di-, tri-PEGylated products) or intramolecular crosslinking.[10] This occurs when your target molecule has multiple accessible primary amines. To obtain a more homogenous product, you may need to optimize the molar ratio of the crosslinker, shorten the reaction time, or consider site-directed mutagenesis to limit the number of reactive sites.[10][16]
Q: Could steric hindrance be affecting my reaction? A: Yes, if the primary amines on your target molecule are located in a sterically hindered environment (e.g., within a folded domain or near a bulky group), the accessibility for the Bis-PEG4-NHS ester can be limited, leading to a lower reaction rate and yield.[10][21] Increasing the reaction time or temperature may help overcome this barrier, but care must be taken to avoid protein denaturation.[21]
Key Experimental Protocols
Protocol 1: General Bis-PEG4-NHS Ester Conjugation
This protocol provides a starting point for a typical conjugation to a protein.
Materials:
-
Protein to be conjugated (in amine-free buffer)
-
Bis-PEG4-NHS ester
-
Anhydrous DMSO or DMF[6]
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5[4][6]
-
Desalting columns or dialysis equipment for purification[6]
Procedure:
-
Prepare Protein Solution: Adjust the concentration of your protein to 1-10 mg/mL in the Conjugation Buffer.
-
Prepare Crosslinker Stock Solution: Immediately before use, allow the vial of Bis-PEG4-NHS ester to warm to room temperature.[6] Dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[6]
-
Initiate Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[4] Ensure the final volume of organic solvent does not exceed 10% to avoid protein denaturation.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
-
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[6] Incubate for an additional 15-30 minutes at room temperature to deactivate all unreacted NHS esters.[6]
-
Purification: Remove excess crosslinker, quenching reagent, and byproducts by size-exclusion chromatography, dialysis, or another suitable method.[6][]
Protocol 2: Testing NHS Ester Activity
This spectrophotometric assay can confirm if your NHS ester reagent is active.[5]
Materials:
-
Bis-PEG4-NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the Bis-PEG4-NHS ester in 2 mL of amine-free buffer.
-
Prepare Control: Prepare a control tube with the same buffer but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance (A_initial) of the NHS ester solution.[5]
-
Induce Hydrolysis: Add 1/10th volume of 0.5 M NaOH to the NHS ester solution to raise the pH and rapidly hydrolyze the ester.
-
Final Absorbance Reading: After 5 minutes, measure and record the final absorbance (A_final) at 260 nm.
-
Analysis: A significant increase in absorbance (A_final > A_initial) indicates the release of the NHS group and confirms that the reagent was active. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.
References
-
Moghaddam, B., et al. (2014). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. PubMed Central. [Link]
-
Blacklight. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. [Link]
-
BioPharm International. (2005). Making Site-specific PEGylation Work. [Link]
-
Fee, C. J., & Van Alstine, J. M. (2004). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. [Link]
-
Moghaddam, B., et al. (2014). Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology. PubMed. [Link]
-
Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. PubMed. [Link]
-
Springer Nature Experiments. (2015). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. [Link]
-
ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. [Link]
-
O'Connell, J. D., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PubMed Central. [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. [Link]
-
ACS Publications. (2019). Optimizing PEGylation of TiO2 Nanocrystals through a Combined Experimental and Computational Study. [Link]
-
Single Use Support. (2023). Bioconjugation simply explained. [Link]
-
CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. [Link]
-
Lund University Publications. (2013). Optimization of a PEGylation process. [Link]
-
StackExchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
ResearchGate. (2014). What is the best NHS quenching agent?. [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. [Link]
-
ResearchGate. (n.d.). Fig. 6 Kinetics of conjugation of porphyrin-NHS esters with mPEG 4 -NH.... [Link]
Sources
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. covachem.com [covachem.com]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 20. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Bis-PEG4-NHS Ester Labeling
Welcome to the technical support center for Bis-PEG4-NHS ester labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your bioconjugation reactions. Here, you will find scientifically grounded explanations, detailed protocols, and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about Bis-PEG4-NHS ester and its application.
Q1: What is Bis-PEG4-NHS ester and how does it work?
Bis-PEG4-NHS ester is a homobifunctional crosslinker.[1][2] Its structure consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[2][3] The NHS esters are highly reactive towards primary amines (-NH₂), which are commonly found on the N-terminus of proteins and on the side chain of lysine residues.[4][5] The reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[5][6] The PEG4 spacer, comprising four ethylene glycol units, enhances the water solubility of the crosslinker and the resulting conjugate, which can help reduce aggregation.[1][3]
Q2: What is the optimal pH for an NHS ester reaction?
The optimal pH for NHS ester reactions is a critical balance between amine reactivity and NHS ester stability, typically falling within the range of 7.2 to 8.5.[3][7] Primary amines need to be deprotonated to act as effective nucleophiles, a state favored at higher pH.[7][8] However, the NHS ester is susceptible to hydrolysis, a competing reaction with water that inactivates the reagent. The rate of this hydrolysis increases significantly with a rise in pH.[6][8] Therefore, a pH of 8.3-8.5 is often recommended as a starting point to maximize the labeling reaction while minimizing hydrolysis.[9][10]
Q3: Which buffers are compatible with NHS ester chemistry?
It is crucial to use buffers that are free of primary amines, as these will compete with your target molecule for reaction with the NHS ester.[3][11] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer.[1][11] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided in the reaction mixture but can be used to quench the reaction.[1][3]
Q4: How should I store and handle Bis-PEG4-NHS ester?
Bis-PEG4-NHS ester is sensitive to moisture due to the hydrolytic instability of the NHS ester groups.[1][12] It should be stored at -20°C in a desiccated environment.[1][13] Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][13] It is highly recommended to prepare stock solutions in an anhydrous (dry) organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before use.[3][12] These stock solutions should be used promptly, although short-term storage at -20°C or -80°C may be possible if moisture is strictly excluded.[1][14]
Troubleshooting Guide
This section provides solutions to common problems encountered during Bis-PEG4-NHS ester labeling experiments.
Issue 1: Low Labeling Efficiency or Incomplete Reaction
Q: My final product shows a low degree of labeling. What are the potential causes and how can I improve the efficiency?
A: Low labeling efficiency is a frequent challenge and can stem from several factors related to the reagents and reaction conditions.
Potential Causes & Solutions:
-
Suboptimal pH: The pH of your reaction buffer is the most critical parameter.[15] If the pH is too low (<7), the primary amines on your protein will be protonated and non-nucleophilic.[6] Conversely, if the pH is too high (>9), the hydrolysis of the NHS ester will outcompete the desired reaction with the amine.[8][15]
-
Inactive NHS Ester: The Bis-PEG4-NHS ester reagent may have hydrolyzed due to improper storage or handling.[13]
-
Presence of Competing Amines: Your protein solution may contain contaminating primary amines from the buffer (e.g., Tris, glycine) or other sources.[]
-
Low Protein Concentration: The labeling reaction is concentration-dependent. At low protein concentrations, the competing hydrolysis reaction is more likely to occur.[13]
-
Inadequate Molar Ratio: The molar excess of the crosslinker to the protein may be insufficient.
-
Solution: Increase the molar excess of the Bis-PEG4-NHS ester. A 10- to 50-fold molar excess is a common starting point, but this often requires empirical optimization for each specific protein and desired degree of labeling.[18]
-
Issue 2: Protein Precipitation or Aggregation During/After Labeling
Q: My protein has precipitated out of solution during or after the labeling reaction. Why is this happening and what can I do to prevent it?
A: Protein precipitation can occur due to changes in the protein's surface properties or the introduction of an organic solvent.
Potential Causes & Solutions:
-
High Degree of Labeling: Extensive modification of lysine residues can alter the protein's surface charge and hydrophobicity, leading to aggregation.[17]
-
Solution: Reduce the molar ratio of the NHS ester to the protein to achieve a lower degree of labeling. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation.[13]
-
-
Organic Solvent Concentration: The addition of the NHS ester stock solution (dissolved in DMSO or DMF) can denature sensitive proteins if the final concentration of the organic solvent is too high.[17]
-
Solution: Keep the volume of the added organic solvent to a minimum, ideally not exceeding 10% (v/v) of the total reaction volume.[18] You can achieve this by preparing a more concentrated stock solution of the NHS ester.
-
-
Suboptimal Buffer Conditions: The pH of the buffer being close to the isoelectric point (pI) of the protein can minimize electrostatic repulsion between protein molecules, making them more prone to aggregation.[17]
-
Solution: Adjust the pH of your labeling buffer to be at least one pH unit away from your protein's pI.
-
Issue 3: Unexpected or Non-Specific Labeling
Q: I am observing labeling at sites other than primary amines, or the reaction is not as specific as expected. What could be the cause?
A: While NHS esters are highly reactive towards primary amines, some side reactions can occur under certain conditions.
Potential Causes & Solutions:
-
Reaction with Other Nucleophiles: At neutral or slightly acidic pH, NHS esters have been reported to show some reactivity towards other nucleophilic residues like tyrosine, serine, and threonine, although this is generally less favorable than the reaction with primary amines at optimal pH.[19]
-
Solution: Maintain the reaction pH within the recommended range of 7.2-8.5 to favor the reaction with primary amines.[3]
-
-
Hydrolysis and Subsequent Reactions: The hydrolysis of the NHS ester forms a carboxylic acid, which in the presence of coupling agents (if any are used in a multi-step process) could potentially lead to other reactions.
-
Solution: This is less of a concern in a direct labeling experiment with a purified NHS ester. Using fresh reagent and optimal conditions will minimize hydrolysis.
-
Data & Protocols
Table 1: Recommended Reaction Conditions for Bis-PEG4-NHS Ester Labeling
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | Balances the need for deprotonated, nucleophilic amines with the minimization of NHS ester hydrolysis. A pH of 8.3-8.5 is a common starting point.[3][9] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can slow down the hydrolysis of the NHS ester and may be beneficial for sensitive proteins. Room temperature reactions are typically faster.[1][18] |
| Reaction Time | 30 minutes - 2 hours at RT; 2 - 12 hours at 4°C | The optimal time depends on the reactivity of the protein, temperature, and molar ratio. Monitor the reaction progress if possible.[18] |
| Molar Excess of Linker | 10- to 50-fold | This needs to be empirically determined for each specific protein and the desired degree of labeling.[18] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the bimolecular labeling reaction over the unimolecular hydrolysis reaction.[3][9] |
| Buffer System | Phosphate, Borate, Carbonate/Bicarbonate | Must be free of primary amines.[1][11] |
Experimental Protocol: General Procedure for Protein Labeling
This protocol provides a general guideline. Optimization will be required for your specific application.
1. Reagent Preparation: a. Prepare your protein in an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5) at a concentration of 1-10 mg/mL.[3] b. Allow the vial of Bis-PEG4-NHS ester to equilibrate to room temperature before opening.[1] c. Immediately before use, dissolve the Bis-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[3]
2. Conjugation Reaction: a. Add a calculated amount of the Bis-PEG4-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Add the stock solution slowly while gently stirring.[3] b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[3]
3. Quenching the Reaction: a. To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[18] b. Incubate for 15-30 minutes at room temperature.[18]
4. Purification: a. Remove excess, unreacted crosslinker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[1][9]
5. Characterization: a. Analyze the resulting conjugate to determine the degree of labeling. Common techniques include mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift upon conjugation, and chromatographic methods like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IXC).[20][21][22]
Visualizations
Reaction Mechanism
Caption: NHS ester reaction with a primary amine to form a stable amide bond.
Competing Reactions: Aminolysis vs. Hydrolysis
Caption: The balance between desired aminolysis and competing hydrolysis of the NHS ester.
General Experimental Workflow
Caption: A step-by-step workflow for a typical Bis-PEG4-NHS ester labeling experiment.
References
- Benchchem. (2025). An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation. Benchchem.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Benchchem. (2025). Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128).
- Maxwell, A. (2014). Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. Thermo Fisher Scientific.
- Benchchem. (2025). An In-depth Technical Guide to Amine-Reactive Crosslinkers for Researchers, Scientists, and Drug Development Professionals. Benchchem.
- Benchchem. (2025). Optimizing Bioconjugation: Application Notes and Protocols for NHS Ester Reactions. Benchchem.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- Benchchem. (2025). An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjugation. Benchchem.
- (n.d.). NHS ester labeling of amino biomolecules.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview. Creative Proteomics.
- Domagalik, A. D., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Journal of the American Society for Mass Spectrometry, 28(1), 137-147.
- Zhang, Y., et al. (2020). Site-specific PEGylation of proteins: Insights into structural and functional changes. International Journal of Biological Macromolecules, 162, 1645-1657.
- Benchchem. (2025). Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. Benchchem.
- Benchchem. (2025). A Researcher's Guide to Quantifying Bioconjugation Reaction Efficiency. Benchchem.
- BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers. BroadPharm.
- Lermyte, F., et al. (2018). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 29(10), 2020-2031.
- Benchchem. (2025). A Technical Guide to N-Mal-N-bis(PEG4-NHS ester): A Heterotrifunctional Linker for Advanced Bioconjugation. Benchchem.
- Benchchem. (2025). Technical Support Center: Optimizing NH-bis-PEG4 Conjugation Reactions. Benchchem.
- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA.
- Thermo Fisher Scientific. (n.d.). Crosslinkers Technical Handbook. Thermo Fisher Scientific.
- BOC Sciences. (n.d.). Conjugation Efficiency Analysis for Bioconjugates. BOC Sciences.
- Thermo Fisher Scientific. (n.d.). Instructions: Amine-Reactive Diazirine Crosslinkers. Thermo Fisher Scientific.
- Wu, Y., et al. (2022). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells.
- Singh, A., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current pharmaceutical design, 29(28), 2217-2231.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- MedchemExpress.com. (n.d.). Bis-PEG4-NHS ester. MedchemExpress.com.
- Benetti, E. M., et al. (2016). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Society Reviews, 45(23), 6434-6453.
- Benchchem. (2025). Troubleshooting protein precipitation during Cy7 labeling. Benchchem.
- Thermo Fisher Scientific. (n.d.). DBCO-PEG4-NHS Ester. Thermo Fisher Scientific.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. BOC Sciences.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Labeling Efficiency with Cy5 NHS Ester. Benchchem.
- Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Cedarlane Labs.
- Seidel, C. A., et al. (2017). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current protocols in protein science, 88(1), 19-11.
- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich.
- Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules. Lumiprobe.
- G-Biosciences. (2018). Protein Labeling & Conjugation - Handbook & Selection Guide. G-Biosciences.
- BroadPharm. (n.d.). Bis-PEG4-NHS ester, 1314378-11-4. BroadPharm.
- AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm.
- BroadPharm. (2022). Protocol for PEG NHS Ester. BroadPharm.
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 22. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis-PEG4-NHS Ester Conjugation by Controlling pH-Dependent Hydrolysis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Bis-PEG4-NHS esters. This resource provides in-depth scientific and practical guidance on a critical, yet often overlooked, aspect of bioconjugation: the significant impact of pH on the hydrolysis rate of N-hydroxysuccinimide (NHS) esters and, consequently, on the success of your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your conjugation strategies and troubleshoot effectively.
The Scientist's Dilemma: Balancing Reactivity and Stability
N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for covalently linking molecules to primary amines, such as those found on the side chains of lysine residues in proteins.[1] The Bis-PEG4-NHS ester, with its hydrophilic polyethylene glycol (PEG) spacer, offers enhanced water solubility and reduced immunogenicity for the resulting conjugate.[2][3] However, the success of this conjugation hinges on a crucial competition: the desired reaction with the amine (aminolysis) versus the undesired reaction with water (hydrolysis). The pH of your reaction buffer is the master regulator of this competition.[4]
The Chemical Rationale: Aminolysis vs. Hydrolysis
The core of the issue lies in the nucleophilicity of the reacting species. The desired reaction involves an unprotonated primary amine acting as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[4]
However, hydroxide ions (OH⁻), which are more abundant at higher pH, are also potent nucleophiles. They can attack the same carbonyl carbon, leading to the hydrolysis of the ester. This renders the Bis-PEG4-NHS ester inactive and unable to participate in the conjugation reaction.[5]
Therefore, selecting the optimal pH is a delicate balancing act. A pH that is too low will result in the protonation of the primary amines (-NH₃⁺), making them poor nucleophiles and slowing down the conjugation reaction.[5] Conversely, a pH that is too high will dramatically accelerate the rate of hydrolysis, consuming your valuable reagent before it can react with your target molecule.[5][6]
Quantitative Insights: The Half-life of NHS Esters as a Function of pH
To illustrate the profound effect of pH on the stability of NHS esters, the following table summarizes the approximate half-life of these reagents in aqueous solutions at different pH values and temperatures. While the exact half-life of Bis-PEG4-NHS ester may vary slightly, these values provide a crucial framework for experimental design.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Data Source(s) |
| 7.0 | 0 | 4-5 hours | [5] |
| 7.4 | 25 | > 2 hours | [7][8] |
| 8.0 | 4 | ~1 hour | [5] |
| 8.5 | Room Temperature | ~30 minutes | [4] |
| 8.6 | 4 | 10 minutes | [5][6] |
| 9.0 | 25 | < 9 minutes | [7][8] |
Note: This table is a synthesis of data from multiple sources and should be used as a general guide. The actual half-life can be influenced by buffer composition and the specific structure of the NHS ester.
Visualizing the Competing Reactions
The following diagram illustrates the critical competition between the desired aminolysis pathway and the undesirable hydrolysis pathway for a Bis-PEG4-NHS ester at different pH conditions.
Caption: Competing reaction pathways for Bis-PEG4-NHS ester at varying pH.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during bioconjugation with Bis-PEG4-NHS esters, with a focus on pH-related problems.
Q1: My conjugation yield is consistently low. What could be the primary cause?
A1: Low conjugation yield is most often a result of premature hydrolysis of the Bis-PEG4-NHS ester.
-
pH is too high: If your reaction buffer has a pH above 8.5, the hydrolysis rate increases dramatically, and a significant portion of your NHS ester will be inactivated before it can react with your target molecule.[9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[5][6]
-
Incorrect buffer composition: Ensure your buffer does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the NHS ester.[2]
-
Reagent handling: Bis-PEG4-NHS ester is moisture-sensitive. Always allow the reagent to warm to room temperature before opening the vial to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2]
Q2: I'm observing significant batch-to-batch variability in my conjugation results. Could pH be a factor?
A2: Absolutely. Inconsistent pH of your reaction buffer is a common source of variability.
-
Buffer preparation: Ensure your buffer is accurately prepared and the pH is verified with a calibrated pH meter before each experiment.
-
pH drift: During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is weakly acidic and can cause a slight drop in the pH of the reaction mixture. Consider using a more concentrated buffer to maintain a stable pH throughout the reaction.
Q3: What is the optimal pH range for my Bis-PEG4-NHS ester conjugation, and which buffers are recommended?
A3: For most applications, the optimal pH range for NHS ester conjugations is between 7.2 and 8.5.[5] A common starting point is a pH of 8.0 to 8.2.
-
Recommended Buffers:
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Sodium bicarbonate buffer (0.1 M), pH 8.0-8.5
-
HEPES buffer, pH 7.2-8.5
-
Borate buffer (50 mM), pH 8.0-8.5[2]
-
Q4: How does temperature interact with pH in affecting the hydrolysis rate?
A4: Temperature and pH have a synergistic effect on the hydrolysis rate. Higher temperatures accelerate the rate of hydrolysis at any given pH. For example, the half-life of an NHS ester at pH 7.0 is 4-5 hours at 0°C, but this decreases as the temperature rises.[5] If you are working with a particularly sensitive molecule that requires a longer reaction time, performing the conjugation at 4°C can help to minimize hydrolysis.
Experimental Protocols
Protocol 1: Determining the Optimal pH for Your Conjugation Reaction
This protocol provides a framework for empirically determining the optimal pH for your specific protein and Bis-PEG4-NHS ester conjugation.
Materials:
-
Your amine-containing molecule (e.g., protein) in an amine-free buffer.
-
Bis-PEG4-NHS ester.
-
Anhydrous DMSO or DMF.
-
A series of reaction buffers (e.g., 0.1 M sodium phosphate) at pH 7.0, 7.5, 8.0, and 8.5.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Analytical method to assess conjugation efficiency (e.g., SDS-PAGE, HPLC, mass spectrometry).
Procedure:
-
Prepare Protein Solution: Dissolve your protein in each of the reaction buffers to a final concentration of 1-10 mg/mL.
-
Prepare Bis-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Bis-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the Bis-PEG4-NHS ester stock solution to each of the protein solutions.
-
Incubate: Incubate the reactions at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Analyze the Results: Analyze the conjugation efficiency for each pH condition using your chosen analytical method. The pH that yields the highest amount of desired conjugate with minimal side products is the optimal pH for your system.
Protocol 2: General Procedure for Protein Conjugation with Bis-PEG4-NHS Ester
This protocol provides a general starting point for a typical conjugation reaction.
Materials:
-
Protein to be conjugated (1-10 mg/mL in conjugation buffer).
-
Bis-PEG4-NHS ester.
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column for purification.
Procedure:
-
Prepare Protein: Ensure your protein sample is in the conjugation buffer. If it is in a buffer containing primary amines, perform a buffer exchange using a desalting column.
-
Prepare Crosslinker: Immediately before use, dissolve the Bis-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Perform Conjugation: Add a 10- to 20-fold molar excess of the dissolved Bis-PEG4-NHS ester to the protein solution.
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature or 2-4 hours at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify Conjugate: Remove excess, unreacted Bis-PEG4-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
References
-
Nojima, Y., Iguchi, K., Suzuki, Y., & Sato, A. (2009). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Biological and Pharmaceutical Bulletin, 32(3), 523–526. [Link]
-
Nojima, Y., Iguchi, K., Suzuki, Y., & Sato, A. (2009). The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. PubMed. [Link]
- BenchChem. (n.d.). The Pivotal Role of the PEG3 Spacer in Mal-PEG3-NHS Ester: A Technical Guide. BenchChem.
- nanoComposix. (n.d.). Experiment #2 - Reaction Buffer Screen. nanoComposix.
- Laysan Bio. (n.d.). Hydrolysis half-lives at pH8, 25°C PEG NHS Ester. Laysan Bio.
-
Siwawannapong, K., Wu, Z., Ngo, Q.-T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. [Link]
- BenchChem. (n.d.). A Head-to-Head Comparison of Carboxyl-Terminated and NHS-Ester PEG Linkers for Bioconjugation. BenchChem.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. Retrieved from the Thermo Fisher Scientific website.
- Vector Labs. (n.d.). MAL-DPEG®₁₂-NHS ESTER DESCRIPTION. Vector Labs.
- BenchChem. (n.d.). Preventing hydrolysis of NHS esters in Bis-PEG3-t-butyl ester reactions. BenchChem.
- ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group. ResearchGate.
- BenchChem. (n.d.). The Impact of PEG Spacer Arm Length on Crosslinker Performance: A Comparative Guide. BenchChem.
- Books. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In ADC Design and Development.
- ResearchGate. (n.d.). mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights. ResearchGate.
- ResearchGate. (n.d.). Kinetics of conjugation of porphyrin-NHS esters with mPEG 4 -NH... ResearchGate.
- AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm.
- BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers. BroadPharm. Retrieved from a BroadPharm product instruction manual.
- Nanocs. (n.d.). NHS-PEG-NHS. Nanocs.
- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific. Retrieved from a Thermo Fisher Scientific technical tip.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. nanocomposix.com [nanocomposix.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
Technical Service Center: Bis-PEG4-NHS Ester Applications
Introduction: The Critical Role of Quenching in Bioconjugation
N-hydroxysuccinimide (NHS) esters are among the most prevalent reagents for covalently modifying primary amines on biomolecules such as proteins and antibodies. The Bis-PEG4-NHS ester, with its hydrophilic polyethylene glycol (PEG) spacer, is particularly valuable for creating well-defined, soluble conjugates. However, a successful conjugation protocol does not end with the formation of the desired amide bond. The quenching of unreacted NHS esters is a critical, yet often overlooked, step that ensures the homogeneity, stability, and reliability of your final product.[1][2] Failure to neutralize these highly reactive groups can lead to unintended cross-linking, modification of downstream reagents, or protein aggregation.[3]
This guide provides a comprehensive overview of the principles, protocols, and troubleshooting strategies for effectively quenching unreacted Bis-PEG4-NHS ester, ensuring the integrity and reproducibility of your experiments.
The Chemistry of Quenching: Aminolysis vs. Hydrolysis
The primary reaction for an NHS ester is aminolysis, where a primary amine acts as a nucleophile, attacking the ester's carbonyl carbon to form a stable amide bond and release N-hydroxysuccinimide.[4] This reaction is most efficient at a pH of 7.2 to 8.5.[1][5]
However, a competing reaction, hydrolysis, is always at play.[] In this reaction, water attacks the ester, regenerating the original carboxyl group and inactivating the reagent. The rate of hydrolysis increases significantly with pH; the half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6 or higher.[4][7][8]
Quenching is the process of intentionally and rapidly terminating the reaction by adding a high concentration of a small molecule with a primary amine.[9] This reagent, added in large molar excess, outcompetes both the target molecule and water, swiftly reacting with any remaining NHS esters to form an inert, stable amide bond.[1]
Troubleshooting and FAQs: Your Questions Answered
Q1: What are the most common and effective reagents for quenching Bis-PEG4-NHS ester reactions?
The most effective quenching agents are small molecules containing a primary amine that can rapidly react with the NHS ester. The most widely used and recommended reagents are:
-
Tris (tris(hydroxymethyl)aminomethane): This is arguably the most common quenching agent due to its high reactivity, solubility, and buffering capacity.[2] It is typically prepared as a concentrated stock solution (e.g., 1M Tris-HCl, pH 8.0) and added to the reaction mixture.[10][11]
-
Glycine: As a simple amino acid, glycine is an excellent and highly effective quenching reagent.[1][9]
-
Lysine: Similar to glycine, the primary amine on lysine readily reacts with NHS esters.[2][11]
-
Ethanolamine: This is another effective alternative primary amine for quenching reactions.[1]
Q2: How do I choose the right quenching reagent for my specific application?
The choice of quenching agent is often dictated by your downstream application. For most applications, Tris or glycine are interchangeable and work exceptionally well. However, there are important considerations:
-
Mass Spectrometry (MS): If your conjugate will be analyzed by MS, using glycine or lysine may be preferable. Tris is a larger molecule and can sometimes form adducts that may complicate spectral analysis.
-
Cell-Based Assays: If the final conjugate will be used in a cell culture environment, using a biologically compatible molecule like glycine or lysine can be advantageous.
-
Buffer Compatibility: Ensure the quenching agent does not negatively impact the stability or solubility of your final conjugate.[2]
Q3: My quenching seems incomplete, leading to non-specific labeling in later steps. What went wrong?
Incomplete quenching is a common issue that can almost always be traced back to one of the following causes:
-
Insufficient Concentration: The quenching agent must be in a significant molar excess to the initial amount of NHS ester used. A final concentration of 20-50 mM is typically effective, but for particularly high concentrations of NHS ester, this may need to be increased to 100 mM.[12][4][10]
-
Inadequate Incubation Time: While the quenching reaction is fast, it is not instantaneous. Ensure you incubate the reaction for a minimum of 15-30 minutes at room temperature after adding the quenching agent.[1][10] If issues persist, extending this time to 60 minutes can be beneficial.[2]
-
Incorrect pH: The primary amine on the quenching agent must be deprotonated to be nucleophilic. Ensure the final pH of the reaction mixture after adding the quencher remains in the 7.2-8.5 range.[5] Most quenching stock solutions (e.g., 1M Tris-HCl, pH 8.0) are designed to maintain this pH.
Q4: Can my quenching reagent interfere with downstream analysis?
Yes, this is a critical consideration. Beyond the MS example above, other potential interferences include:
-
Fluorescence Assays: Some quenching reagents might have intrinsic fluorescence or quenching properties that could interfere with fluorescence-based readouts.[13] It is crucial to run appropriate controls, such as a buffer-only control containing the quenched reagent.
-
Enzyme Assays: High concentrations of any small molecule, including quenching agents, could potentially inhibit or activate enzymes in a downstream assay.[14]
-
Chemical Reactivity: The quenching agent itself could react with other reagents in a subsequent step.[15]
The universal solution to avoiding these interferences is to purify your conjugate after the quenching step. Methods like dialysis, desalting columns (size-exclusion chromatography), or tangential flow filtration will efficiently remove the excess quenching agent, unreacted (and now quenched) Bis-PEG4-NHS ester, and the NHS byproduct.[4][16]
Experimental Protocols
Standard Protocol: Quenching with Tris Buffer
This protocol assumes a 1 mL conjugation reaction volume. Adjust volumes accordingly for different reaction sizes.
Materials:
-
Conjugation reaction mixture containing unreacted Bis-PEG4-NHS ester.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[11]
Procedure:
-
Prepare for Quenching: After the desired conjugation incubation time (e.g., 30-60 minutes at room temperature), prepare to terminate the reaction.[12][4]
-
Add Quenching Buffer: Add 50 µL of 1 M Tris-HCl, pH 8.0, to your 1 mL reaction mixture. This will achieve a final Tris concentration of approximately 50 mM.[10]
-
Incubate: Gently mix the solution and incubate for an additional 15-30 minutes at room temperature.[12][1]
-
Proceed to Purification: The reaction is now quenched. The conjugate is ready for purification to remove excess reagents (e.g., via a desalting column or dialysis).[4]
Data Summary and Visualization
Comparative Table of Common Quenching Reagents
| Reagent | Reactive Group | Typical Final Concentration | Recommended Incubation | Key Advantages | Downstream Considerations |
| Tris | Primary Amine | 20-50 mM[10] | 15-30 min[1] | Highly effective, common lab reagent. | Can interfere with some mass spectrometry analyses. |
| Glycine | Primary Amine | 20-100 mM[1] | 15-30 min[1] | Simple, effective, biologically compatible. | Minimal interference, good for MS. |
| Lysine | Primary Amine | 20-50 mM[1] | 15-30 min[1] | Biologically compatible amino acid. | Minimal interference, good for MS. |
| Hydroxylamine | Hydroxylamine | 10-50 mM[1] | 15-30 min[1] | Can reverse some O-acyl side reactions.[17] | Less common, may have different reactivity profile. |
Experimental Workflow Diagram
The following diagram illustrates the two-stage process of bioconjugation followed by the essential quenching step.
Caption: Bioconjugation and quenching workflow.
References
-
ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved from [Link]
-
Vandenberg, L. J., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(43), 12970-9. Retrieved from [Link]
- U.S. Patent No. 5,744,320. (1998). Quenching reagents and assays for enzyme-mediated luminescence. Google Patents.
-
Paulo, J. A., et al. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 19(1), 530-537. Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2015). How to quench GFP fluorescence for a downstream flow cytometry based assay?. Retrieved from [Link]
-
PubMed. (2007). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). DBCO-PEG4-NHS Ester. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. covachem.com [covachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5744320A - Quenching reagents and assays for enzyme-mediated luminescence - Google Patents [patents.google.com]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bis-PEG4-NHS Ester Conjugates
Welcome to the technical support center for the purification of Bis-PEG4-NHS ester conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges encountered during the purification of these valuable bioconjugation reagents. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when handling and purifying Bis-PEG4-NHS ester conjugates?
A1: The most critical factor is the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis.[1][2] NHS esters react with primary amines to form stable amide bonds, but they also readily react with water, which hydrolyzes the ester to an unreactive carboxylic acid.[2][3] This competing hydrolysis reaction is highly pH-dependent, with the rate increasing significantly at higher pH values.[4][5] Therefore, all purification steps must be carefully designed to minimize exposure to aqueous environments, especially at neutral to alkaline pH, and to keep temperatures low to preserve the reactivity of the NHS ester groups.
Q2: Which purification technique is best suited for Bis-PEG4-NHS ester conjugates?
A2: The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. For removing small molecule impurities such as excess reactants and hydrolyzed NHS ester, Size Exclusion Chromatography (SEC) is often the most effective and gentle method.[6][7] SEC separates molecules based on their hydrodynamic volume, allowing the larger PEG conjugate to be efficiently separated from smaller, unreacted precursors.[6][8] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used and offers high resolution, but care must be taken to select appropriate conditions to avoid hydrolysis of the NHS ester.[9][10]
Q3: How can I confirm the purity and identity of my purified Bis-PEG4-NHS ester conjugate?
A3: A multi-technique approach is recommended for comprehensive characterization.[9] RP-HPLC with UV detection can assess purity by quantifying the area percentage of the main peak.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the conjugate and identifying potential impurities, such as the hydrolyzed ester.[9][11] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[9]
Q4: My purified conjugate shows low reactivity. What could be the cause?
A4: Low reactivity is almost always due to the hydrolysis of the NHS ester groups. This can happen if the compound was exposed to moisture during storage, if anhydrous solvents were not used for dissolution, or if the purification conditions were not optimized to minimize hydrolysis (e.g., prolonged exposure to high pH buffers).[1][12][13] It is crucial to store the reagent desiccated at -20°C and to allow the vial to warm to room temperature before opening to prevent moisture condensation.[12][14]
Q5: How should I store my purified Bis-PEG4-NHS ester conjugate?
A5: For long-term stability, the purified conjugate should be stored as a lyophilized powder under desiccated conditions at -20°C or lower.[15] If storage in solution is necessary, use an anhydrous organic solvent like DMSO or DMF and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][15]
In-Depth Troubleshooting Guide
This section addresses common problems encountered during the purification of Bis-PEG4-NHS ester conjugates, providing potential causes and actionable solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Product Adsorption to Column: The conjugate may be adsorbing to the chromatography matrix.[6] | - For SEC: Modify the mobile phase pH or increase the ionic strength (e.g., increase NaCl concentration).[6] - For RP-HPLC: Adjust the mobile phase composition or gradient. Consider a different column chemistry. |
| Hydrolysis During Purification: The NHS ester has hydrolyzed, and the resulting carboxylic acid has different chromatographic properties.[3] | - Minimize the duration of the purification process. - Use buffers at a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with your molecule. - Perform purification at a lower temperature (e.g., 4°C). | |
| Poor Purity / Presence of Impurities | Inefficient Separation: The chosen chromatography method is not adequately resolving the conjugate from impurities.[16] | - For SEC: Ensure the column is appropriate for the molecular weight range of your conjugate and impurities.[6] - For RP-HPLC: Optimize the gradient, flow rate, and mobile phase composition for better resolution.[9] |
| Co-elution of Hydrolyzed Product: The hydrolyzed form of the conjugate may have a similar retention time to the active form. | - Use a high-resolution analytical column and a shallow gradient in RP-HPLC to improve separation. - Employ LC-MS to identify the masses of the species in each peak.[9] | |
| Product Instability / Degradation | Presence of Moisture: Trace amounts of water in solvents or on labware can cause hydrolysis.[17] | - Use anhydrous solvents (e.g., DMSO, DMF) for sample preparation and mobile phases where possible.[17] - Ensure all glassware and equipment are thoroughly dried. |
| Inappropriate pH: The pH of the buffer is too high, accelerating hydrolysis.[18] | - Work at the lowest pH compatible with your molecule's stability, ideally below pH 7.5.[12] | |
| Broad or Tailing Peaks in Chromatography | Secondary Interactions with Stationary Phase: The conjugate is interacting with the column matrix in ways other than the intended separation mechanism.[6] | - For SEC: Increase the ionic strength of the mobile phase.[6] - For RP-HPLC: Add ion-pairing reagents or adjust the mobile phase pH. |
| Column Overload: Too much sample has been injected onto the column. | - Reduce the injection volume or the concentration of the sample. |
Visual Workflow and Decision Guide
Selecting the appropriate purification strategy is crucial for success. The following diagram provides a decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for removing small molecule impurities from the larger Bis-PEG4-NHS ester conjugate.[6]
-
Column and System Preparation:
-
Select an SEC column with a fractionation range appropriate for your conjugate (typically in the 1-5 kDa range).[6]
-
Equilibrate the HPLC or FPLC system and the SEC column with an appropriate mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5). Ensure the buffer is degassed.
-
-
Sample Preparation:
-
Dissolve the crude conjugate in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Run the separation under isocratic conditions.
-
Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 220 nm for the amide bond or 260 nm for the released NHS group).[1] The larger conjugate will elute first, followed by smaller impurities.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions by analytical RP-HPLC and LC-MS to confirm purity and identity.
-
-
Product Recovery:
-
Pool the pure fractions and proceed with lyophilization or solvent evaporation to obtain the final product.
-
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC provides high-resolution separation and can be effective for removing closely related impurities.[9]
-
Column and System Preparation:
-
Use a C18 or C8 reversed-phase column.
-
Prepare the mobile phases. A typical system would be:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[9]
-
-
Equilibrate the column with the starting mobile phase composition.
-
-
Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).
-
-
Chromatographic Run:
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.[9]
-
Monitor the elution at an appropriate UV wavelength.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the main peak.
-
Immediately analyze the fractions for purity and identity.
-
-
Product Recovery:
-
Quickly remove the organic solvent from the collected fractions, preferably using a centrifugal evaporator or by lyophilization, to prevent hydrolysis.
-
Competing Reactions in NHS Ester Chemistry
The success of any experiment involving NHS esters hinges on favoring the aminolysis reaction over hydrolysis.
Caption: Competing reaction pathways for NHS esters.
By understanding the principles of purification and the inherent reactivity of Bis-PEG4-NHS ester conjugates, researchers can overcome common challenges and ensure the successful preparation of high-quality reagents for their downstream applications.
References
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
LCGC International. (2019). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. Retrieved from [Link]
-
LCGC International. (2011). Characterization of PEGylated Lysozyme by Size Exclusion and Ion Exchange Chromatography. Retrieved from [Link]
-
Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Vandenberg, L. J., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Measurement of PEGylated Molecules. Retrieved from [Link]
-
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... Retrieved from [Link]
-
AZoM. (2022). Detecting Ethylene Glycol and Diethylene Glycol Impurities. Retrieved from [Link]
-
PubMed. (2008). Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD. Retrieved from [Link]
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]
-
MDPI. (2023). Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs. Retrieved from [Link]
-
PubMed. (2012). Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers. Retrieved from [Link]
-
ResearchGate. (2025). Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD. Retrieved from [Link]
-
Fürth lab. (n.d.). Antibody conjugation. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. confluore.com [confluore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
storage and stability guidelines for Bis-PEG4-NHS ester
Technical Support Center: Bis-PEG4-NHS Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Bis-PEG4-NHS ester. This document provides in-depth guidance on the proper storage, handling, and use of this common homobifunctional crosslinker. Understanding the chemical stability of this reagent is paramount for achieving reproducible, high-efficiency conjugation in your experiments. This guide is structured to provide quick answers to common questions and detailed troubleshooting for complex issues.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of Bis-PEG4-NHS ester.
Q1: What is the optimal storage condition for solid Bis-PEG4-NHS ester?
For long-term storage (months to years), the solid powder should be stored at -20°C.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The most critical factor is to keep the reagent dry and protected from light.[1][3] Bis-PEG4-NHS ester is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This moisture will hydrolyze the N-hydroxysuccinimide (NHS) ester groups, rendering the crosslinker inactive. Therefore, storage in a desiccator or a container with desiccant is strongly recommended.[5]
Q2: Can I store Bis-PEG4-NHS ester in a solution?
Storing Bis-PEG4-NHS ester in solution is not recommended for any significant length of time. NHS esters are highly susceptible to hydrolysis in aqueous solutions.[6][7] Stock solutions should be prepared fresh immediately before use.[8] If a stock solution must be made in advance, it should be prepared in a high-purity, anhydrous, and amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][8] Prepare only the amount needed for the experiment, and if you must store it, aliquot into single-use volumes and store at -20°C for a very short term (days), taking extreme care to prevent moisture contamination.[9]
Q3: How does pH affect the stability of the NHS ester during my reaction?
The pH of the reaction buffer is a critical parameter.[10] The primary amine group you are targeting must be deprotonated (R-NH₂) to be nucleophilic and reactive.[7][10] This is favored at higher pH. However, the competing reaction—hydrolysis of the NHS ester—also accelerates significantly at higher pH.[6][7][10] The optimal pH range for NHS ester reactions is a compromise, typically between 7.2 and 8.5.[6][7] At pH 7.0 (0°C), the half-life of an NHS ester can be several hours, but at pH 8.6 (4°C), it can drop to as low as 10 minutes.[6]
Q4: My vial of Bis-PEG4-NHS ester arrived at room temperature. Is it still viable?
Yes. This reagent is stable for several weeks at ambient temperature during shipping.[1] Upon receipt, it should be immediately transferred to the recommended long-term storage condition of -20°C in a dry environment.[2]
Q5: What is the shelf-life of Bis-PEG4-NHS ester?
When stored properly under the recommended conditions (solid, at -20°C, desiccated), the shelf-life is typically greater than three years.[1] However, if you suspect contamination or degradation, it is best to use a fresh vial.
Troubleshooting Guide
This section explores common experimental failures and links them to potential issues with reagent storage and stability.
Problem: Low or No Conjugation Efficiency
Your assay (e.g., SDS-PAGE, HPLC) shows a low yield of the desired conjugated product.
-
Possible Cause 1: Hydrolysis of the NHS Ester. This is the most common cause of failure. The ester functional groups are the reactive sites, and if they have been hydrolyzed by moisture, the crosslinker is effectively "dead."
-
Scientific Rationale: Water acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This cleaves the N-hydroxysuccinimide leaving group and results in a stable, but unreactive, carboxylic acid.[6][7]
-
Solutions:
-
Proper Handling: Always allow the reagent vial to warm to room temperature in a desiccator before opening.[8] This prevents atmospheric moisture from condensing on the cold powder.
-
Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous DMSO or DMF.[8]
-
Fresh Reagents: Prepare stock solutions immediately before your conjugation reaction. Do not use previously prepared or stored solutions.[8]
-
Buffer Integrity: Ensure your reaction buffer is free from primary amines (e.g., Tris, glycine), which will compete with your target molecule for reaction with the NHS ester.[6][8]
-
-
-
Possible Cause 2: Incorrect Reaction pH. If the pH is too low, the reaction will be extremely slow. If it is too high, the reagent will hydrolyze before it can react with your target.
-
Scientific Rationale: The target primary amines (e.g., on lysine residues) have a pKa around 10.5.[10] At a pH below this, they are predominantly protonated (R-NH₃⁺) and are not nucleophilic.[10] The reaction rate is a balance between having enough deprotonated amine to react and minimizing the rapid hydrolysis of the NHS ester.[11]
-
Solutions:
-
Verify Buffer pH: Calibrate your pH meter and confirm the final pH of your reaction buffer is within the optimal 7.2-8.5 range.[6][7]
-
Optimize pH: For your specific protein, you may need to perform a pH optimization experiment (e.g., testing pH 7.2, 7.5, 8.0, and 8.5) to find the best balance between reactivity and stability.
-
-
Problem: Inconsistent Results Between Experiments
You observe significant batch-to-batch variability in your conjugation efficiency.
-
Possible Cause: Inconsistent Reagent Activity. This often stems from improper aliquoting or handling of the solid reagent, leading to moisture contamination in some batches but not others.
-
Scientific Rationale: Opening and closing the main stock vial multiple times increases the risk of moisture contamination, especially if the vial is not properly warmed and stored in a desiccator.[4] Each exposure can introduce a small amount of moisture, cumulatively degrading the reagent.
-
Solutions:
-
Aliquot the Powder: Upon receiving a new vial, it is best practice to aliquot the powder into smaller, single-use vials under a dry, inert atmosphere (like in a glovebox or with a nitrogen flush).[12] This protects the main stock from repeated exposure.
-
Use a Fresh Vial: If you suspect your main stock has been compromised, discard it and begin your experiments again with a new, unopened vial.
-
-
Key Chemical Principles & Visualizations
Understanding the chemistry of Bis-PEG4-NHS ester is key to troubleshooting.
Mechanism of NHS Ester Hydrolysis
The primary degradation pathway for Bis-PEG4-NHS ester is the hydrolysis of the terminal NHS esters. This reaction is irreversible and renders the crosslinker unable to react with primary amines.
Caption: Recommended experimental workflow for using Bis-PEG4-NHS ester.
Data Summary
This table summarizes the critical storage and stability parameters for Bis-PEG4-NHS ester.
| Parameter | Guideline | Rationale & References |
| Solid Storage (Long-Term) | -20°C, in a desiccator, protected from light. | Minimizes hydrolysis and chemical degradation. [1][2][3] |
| Solid Storage (Short-Term) | 0-4°C, in a desiccator. | Acceptable for days to weeks. [1] |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). | Water-free, amine-free organic solvents prevent premature hydrolysis. [8] |
| Stock Solution Storage | Not recommended. Prepare fresh for each use. | NHS esters are highly unstable in solution. [6][8] |
| Optimal Reaction pH | 7.2 - 8.5 | Balances amine reactivity with the rate of NHS ester hydrolysis. [6][7] |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine). | Compete with the target molecule for reaction with the crosslinker. [6][8] |
References
-
Biopharma PEG. (n.d.). NHS-PEG4-NHS | CAS:1314378-11-4. Retrieved January 10, 2026, from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved January 10, 2026, from [Link]
-
Kjeldsen, F., et al. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 30(10), 2134–2143. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO.... Retrieved January 10, 2026, from [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved January 10, 2026, from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved January 10, 2026, from [Link]
-
AxisPharm. (n.d.). Bis-PEG4-NHS ester, CAS 1314378-11-4. Retrieved January 10, 2026, from [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved January 10, 2026, from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 3. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 4. tutorchase.com [tutorchase.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
Understanding the Core Chemistry: The Balance of Reactivity and Specificity
< Welcome to the Technical Support Center for Bis-PEG4-NHS Ester Applications. As Senior Application Scientists, we understand that achieving specific, efficient bioconjugation is critical to your research. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered when using Bis-PEG4-NHS ester, with a primary focus on preventing non-specific binding.
Bis-PEG4-NHS ester is a homobifunctional crosslinker, meaning it has two identical N-hydroxysuccinimide (NHS) ester reactive groups.[1][2] These groups are designed to react with primary amines (–NH₂), which are readily available on the N-terminus of proteins and the side chains of lysine residues.[3][4] The reaction, a nucleophilic acyl substitution, forms a stable amide bond.[5]
The central challenge in any NHS-ester based conjugation is managing the competition between the desired reaction with amines (aminolysis) and the undesired reaction with water (hydrolysis).[4][6] This balance is critically dependent on the reaction environment, especially pH.[7] Non-specific binding often arises from suboptimal reaction conditions that either promote hydrolysis or encourage side reactions with other nucleophilic residues.
Visualizing the Reaction and a Key Competing Pathway
To better understand the process, let's visualize the core reaction and its primary competitor, hydrolysis.
Caption: Key reaction pathways for Bis-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my reaction with Bis-PEG4-NHS ester?
The optimal pH is a trade-off between amine reactivity and NHS-ester stability. A pH range of 7.2 to 8.5 is generally recommended.[3][8]
-
Below pH 7.2: Most primary amines are protonated (R-NH₃⁺), making them poor nucleophiles and slowing the reaction.[7]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, which can inactivate the crosslinker before it reacts with your target.[6][9] For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to just 10 minutes at pH 8.6 at 4°C.[3][10]
Q2: Which buffers should I use, and which should I avoid?
It is critical to use a buffer that does not contain primary amines.[11][12]
-
Recommended Buffers: Phosphate-Buffered Saline (PBS, pH 7.2-7.4), HEPES, Borate, and Sodium Bicarbonate buffers are excellent choices.[2][3][8]
-
Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine-based buffers are incompatible as they contain primary amines that will compete with your target molecule, effectively quenching the reaction and reducing conjugation efficiency.[3][8]
Q3: My Bis-PEG4-NHS ester won't dissolve in my aqueous buffer. What should I do?
Many NHS esters have limited aqueous solubility. The standard procedure is to first dissolve the crosslinker in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][13] This concentrated stock solution can then be added to your protein solution in the appropriate aqueous buffer. Always use anhydrous, high-purity solvents to prevent premature hydrolysis of the reagent.[8]
Q4: How do I stop (quench) the reaction?
Once your desired incubation time is complete, you should quench the reaction to deactivate any unreacted Bis-PEG4-NHS ester. This is done by adding a small molecule with a primary amine.[11]
-
Common Quenching Reagents: Add Tris or glycine to a final concentration of 20-100 mM and incubate for an additional 15-30 minutes at room temperature.[11][14]
Troubleshooting Guide: Non-Specific Binding and Other Common Issues
This section addresses specific problems you might encounter and provides a logical framework for resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background / Non-Specific Binding in an Assay (e.g., ELISA) | 1. Excess Unreacted/Hydrolyzed Crosslinker: The crosslinker may be non-specifically adsorbing to surfaces or other proteins.[15][16] 2. Protein Aggregation: Over-crosslinking can cause proteins to precipitate or form aggregates that bind non-specifically.[4] 3. Reaction with Other Nucleophiles: At higher pH or with long incubation times, NHS esters can show minor reactivity towards other residues like tyrosine, serine, and threonine.[17][18][19][20] | 1. Purification is Key: After quenching, immediately purify your conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess crosslinker, quenching reagent, and byproducts.[13][21] 2. Optimize Molar Ratio: Perform a titration experiment. Start with a 10- to 20-fold molar excess of the crosslinker to your protein and reduce it to find the lowest concentration that provides sufficient conjugation without causing precipitation.[4][22] 3. Optimize Reaction Conditions: Use the lowest effective pH (closer to 7.2) and the shortest incubation time necessary to achieve your desired level of modification.[4] Consider performing the reaction at 4°C to slow down both hydrolysis and potential side reactions.[4][14] |
| Low or No Conjugation Efficiency | 1. Hydrolyzed Reagent: The Bis-PEG4-NHS ester may have been inactivated by moisture. 2. Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer is quenching the reaction.[12] 3. Suboptimal pH: The reaction pH is too low (<7.2), resulting in protonated, non-reactive amines.[7] 4. Insufficient Molar Excess: The concentration of the crosslinker is too low, especially for dilute protein solutions.[4] | 1. Proper Reagent Handling: Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[22] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[8][22] You can test the activity of your NHS ester using a spectrophotometric assay.[4] 2. Buffer Exchange: Ensure your protein is in an amine-free buffer like PBS, HEPES, or Borate. If necessary, perform a buffer exchange via dialysis or a desalting column.[23] 3. Adjust pH: Increase the pH of your reaction buffer to between 7.2 and 8.5. The optimal pH for many NHS ester reactions is 8.3-8.5.[13] 4. Increase Molar Excess: For dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess of the crosslinker may be necessary.[4] |
| Protein Precipitation During Reaction | 1. Over-Crosslinking: Excessive modification of surface amines neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and reduce its solubility.[4] 2. Solvent Effects: The concentration of organic solvent (DMSO/DMF) used to dissolve the crosslinker is too high, causing protein denaturation. | 1. Reduce Molar Excess: Use a lower molar ratio of crosslinker to protein.[4] 2. Control Solvent Concentration: Ensure the final concentration of the organic solvent in the reaction mixture is kept low, typically below 10%.[14] |
Experimental Protocols
Protocol 1: Standard Protein-Protein Crosslinking Workflow
This protocol provides a general framework for crosslinking a protein of interest.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
Bis-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Prepare Protein: Ensure your protein solution is in the Reaction Buffer. If not, perform a buffer exchange.
-
Prepare Crosslinker Stock: Immediately before use, dissolve the Bis-PEG4-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.
-
Initiate Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution. Mix gently but thoroughly.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[22]
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for an additional 15 minutes at room temperature.[14][22]
-
Purify Conjugate: Immediately remove excess crosslinker and quenching reagents using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[8]
-
Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.[4]
Protocol 2: Troubleshooting Workflow for Non-Specific Binding
This workflow provides a systematic approach to diagnosing and solving issues with non-specific binding.
Caption: A decision tree for troubleshooting non-specific binding.
References
-
Kalkhof, S., & Sinz, A. (2008). Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. Analytical and Bioanalytical Chemistry, 392(1-2), 305-312. [Link]
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Oleo Science. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics. [Link]
-
Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
-
Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]
-
Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
-
ELISA Troubleshooting Guide. Bio-Techne. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
ELISA troubleshooting. St John's Laboratory. [Link]
-
Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. ResearchGate. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. University of Oxford. [Link]
-
Comparison of reaction rates of NHS esters of mPEG with amino and... ResearchGate. [Link]
-
Troubleshooting ELISA. Hycult Biotech. [Link]
-
Which temperature is the best for EDC/NHS reaction? ResearchGate. [Link]
-
Tips for Reducing ELISA Background. Biocompare. [Link]
-
How to choose the perfect buffer to get a pure, stabilised, functional protein. Tebubio. [Link]
-
N-Boc-N-bis(PEG4-NHS ester). Creative Biolabs. [Link]
-
What is the best NHS quenching agent? ResearchGate. [Link]
-
ADC and Other Drug Conjugates (ODC) - Buffers and Others. CellMosaic. [Link]
Sources
- 1. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. How to deal with high background in ELISA | Abcam [abcam.com]
- 17. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. | Department of Chemistry [chem.ox.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Cross-Linking with Bis-PEG4-NHS Ester
Welcome to the technical support center for Bis-PEG4-NHS ester cross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common challenges, and ensure the success of your bioconjugation experiments.
Troubleshooting Guide
Cross-linking with Bis-PEG4-NHS ester can sometimes present challenges. This section provides a systematic approach to identifying and resolving common issues encountered during the experimental workflow.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Cross-Linking Efficiency | Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2][3][4][5] This is a major competing reaction.[1][3][4] The rate of hydrolysis increases with pH.[1][3][4][6] | - Proper Reagent Handling: Allow the Bis-PEG4-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][7][8][9] Store the reagent at -20°C with a desiccant.[1][2] - Fresh Reagent Preparation: Dissolve the Bis-PEG4-NHS ester in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[1][2][7][10] Do not prepare stock solutions for long-term storage.[2][11] - Optimize Reaction pH: Perform the reaction in a pH range of 7.2-8.5.[3][4][7][12][] While primary amines are more reactive at higher pH, the stability of the NHS ester decreases.[3][4][14] |
| Suboptimal Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[1][2][3][4][15][16] | - Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.[1][3][4][7] | |
| Incorrect Molar Ratio: An insufficient molar excess of the cross-linker can lead to incomplete cross-linking. | - Optimize Molar Excess: Start with a 10- to 50-fold molar excess of the Bis-PEG4-NHS ester over the protein.[17] This may require empirical optimization.[7] | |
| Protein Aggregation or Precipitation | Excessive Cross-Linking: A high degree of conjugation can lead to the formation of large, insoluble protein complexes. | - Reduce Molar Excess: Lower the molar ratio of the cross-linker to the protein.[17] - Control Reaction Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[7][17] |
| High Protein Concentration: Concentrated protein solutions may be more prone to aggregation upon modification. | - Optimize Protein Concentration: Perform the conjugation at a lower protein concentration (e.g., 1-10 mg/mL).[7][17] | |
| Unexpected Side Reactions | Reaction with Other Nucleophiles: Besides primary amines, NHS esters can react with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, especially at higher pH.[18][19][20] | - Maintain Optimal pH: Adhere to the recommended pH range of 7.2-8.5 to favor reaction with primary amines.[3][4][7][12][] |
| Modification of Downstream Components: Unquenched, excess cross-linker can react with other molecules in subsequent steps of your workflow.[12][16] | - Effective Quenching: Ensure the reaction is properly quenched by adding an excess of a primary amine-containing reagent like Tris or glycine.[1][7][12][15][16][17] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cross-linking with Bis-PEG4-NHS ester?
The optimal pH for NHS ester cross-linking is a balance between the reactivity of the primary amines on your target molecule and the stability of the NHS ester. The reaction is most efficient in the pH range of 7.2 to 8.5.[3][4][7][12][] Below this range, the primary amines are protonated and less nucleophilic, leading to a slower reaction.[14] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired cross-linking reaction.[3][4][6][14]
Q2: How should I store and handle Bis-PEG4-NHS ester?
Proper storage and handling are critical to maintaining the reactivity of Bis-PEG4-NHS ester. The solid reagent should be stored at -20°C in a desiccated environment to prevent hydrolysis.[1][2] Before use, it is crucial to allow the vial to warm to room temperature before opening to avoid moisture condensation on the cold reagent.[1][7][8][9]
Q3: In which solvent should I dissolve Bis-PEG4-NHS ester?
Bis-PEG4-NHS ester should be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[1][2][7][10] It is not recommended to prepare aqueous stock solutions for storage due to the rapid hydrolysis of the NHS ester.[2][11]
Q4: How can I stop the cross-linking reaction?
The cross-linking reaction can be effectively stopped or "quenched" by adding a quenching buffer containing a high concentration of a primary amine.[12][15][16] Common quenching agents include Tris, glycine, or lysine.[12][15][17] These reagents react with any remaining unreacted NHS esters, preventing further cross-linking or unwanted side reactions.[7][12][15][16] A final concentration of 20-100 mM of the quenching agent is typically sufficient.[7][12][17]
Q5: What are some common side reactions to be aware of?
The primary side reaction is the hydrolysis of the NHS ester by water, which regenerates the original carboxyl group and renders the cross-linker inactive.[3][4][12][15] Additionally, at higher pH values, NHS esters can react with other nucleophiles in proteins, such as the hydroxyl groups of serine, threonine, and tyrosine residues, leading to the formation of less stable ester linkages.[18][19][20]
Experimental Protocol: Protein-Protein Cross-Linking
This protocol provides a general workflow for cross-linking two proteins using Bis-PEG4-NHS ester.
Materials
-
Bis-PEG4-NHS ester
-
Protein A and Protein B to be cross-linked
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure
-
Reagent Preparation:
-
Protein Preparation:
-
Cross-Linking Reaction:
-
Add a 10- to 50-fold molar excess of the Bis-PEG4-NHS ester stock solution to the protein mixture.[17] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[17]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[1][7]
-
-
Quenching the Reaction:
-
Purification:
-
Analysis:
-
Analyze the cross-linked product using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to confirm the success of the cross-linking reaction.
-
Visualizing the Workflow
Diagram of the Bis-PEG4-NHS Ester Cross-Linking Workflow
Caption: A schematic of the experimental workflow for protein cross-linking with Bis-PEG4-NHS ester.
Diagram of the NHS Ester Reaction and Hydrolysis
Caption: The desired amine reaction versus the competing hydrolysis of the NHS ester.
References
-
ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Biotechnology and Applied Biochemistry. Retrieved from [Link]
-
Navarrete-Perea, J., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). DBCO-PEG4-NHS Ester. Retrieved from [Link]
-
ResearchGate. (2025). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Retrieved from [Link]
-
ResearchGate. (2015). Preparation of activated NHS-esters and their reaction with.... Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
AxisPharm. (n.d.). Bis-PEG-NHS. Retrieved from [Link]
-
G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Bis-PEG4-NHS ester reaction time optimization
Reaction Time Optimization and Troubleshooting for Bioconjugation
This guide is tailored for researchers, scientists, and drug development professionals utilizing Bis-PEG4-NHS ester in their bioconjugation protocols. It offers in-depth, field-tested advice to help you optimize reaction times and troubleshoot common experimental hurdles. We aim to move beyond basic instructions to clarify the underlying scientific principles, ensuring your experiments are robust and reproducible.
Frequently Asked Questions (FAQs)
Here, we address common initial questions about the handling and use of Bis-PEG4-NHS ester.
Q1: What is Bis-PEG4-NHS ester and what are its primary applications?
Bis-PEG4-NHS ester is a homobifunctional crosslinking agent. Let's dissect its components:
-
Bis: Signifies the presence of two identical reactive groups.
-
PEG4: Denotes a polyethylene glycol spacer composed of four repeating ethylene glycol units. This hydrophilic spacer enhances water solubility and can minimize aggregation of the resulting conjugate.[1][2]
-
NHS ester: The N-hydroxysuccinimide ester is a reactive group that specifically targets primary amines (-NH2), such as those on the side chain of lysine residues in proteins, to form stable amide bonds.[1][3]
This reagent is primarily employed to crosslink two molecules that both possess primary amines or to conjugate a molecule to an amine-functionalized surface.
Q2: What is the ideal pH for reacting Bis-PEG4-NHS ester with primary amines?
The optimal pH range for the reaction between NHS esters and primary amines is between 7.2 and 8.5.[4] Within this range, primary amines are sufficiently deprotonated to act as effective nucleophiles, while the competing hydrolysis of the NHS ester is kept to a manageable rate.[5] Below pH 7, the amine groups are predominantly protonated (-NH3+), rendering them non-reactive.[6][7] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases dramatically, which can significantly lower the yield of the desired conjugate.[6][8]
Q3: Which buffers are suitable for the conjugation reaction?
It is crucial to use a buffer that is free of primary amines.[9][10] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the NHS ester, leading to reduced conjugation efficiency.[1][11]
Recommended Buffers:
Q4: How should I prepare and store Bis-PEG4-NHS ester stock solutions?
Bis-PEG4-NHS esters are highly susceptible to hydrolysis.[11][13] Therefore, it is imperative to prepare stock solutions immediately before use.[14][15][16]
Stock Solution Preparation Protocol:
-
Before opening, allow the reagent vial to reach room temperature to prevent moisture condensation.[16][17][18]
-
Dissolve the Bis-PEG4-NHS ester in a dry, aprotic organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[6][19][20]
-
Use the stock solution without delay. Aqueous solutions of the reagent should not be stored.[6] Unused stock solutions in organic solvents can be stored at -20°C with a desiccant, but it is important to avoid multiple freeze-thaw cycles.[1][6][7]
Troubleshooting Guide: Optimizing Reaction Time and Efficiency
This section provides a systematic approach to identifying and resolving common problems encountered during conjugation experiments with Bis-PEG4-NHS ester.
Issue 1: Low or No Conjugation Efficiency
A frequent challenge in bioconjugation is achieving a high yield. This often stems from the competition between the desired aminolysis (conjugation) and the unwanted hydrolysis of the NHS ester.[21][22]
The NHS ester group is an effective leaving group, facilitating a nucleophilic attack by a primary amine on the ester's carbonyl carbon. However, water molecules can also act as nucleophiles, leading to hydrolysis of the ester. This process regenerates the carboxylic acid, which is not reactive with amines, thereby reducing the efficiency of the conjugation reaction.[8][12]
Caption: Competing reaction pathways for Bis-PEG4-NHS ester.
1. Confirm Reagent Activity:
-
Problem: The Bis-PEG4-NHS ester may have been compromised by hydrolysis due to improper storage or handling.
-
Solution: Always use freshly prepared stock solutions. If you suspect the solid reagent has been exposed to moisture, it is advisable to use a new vial.
2. Optimize the Molar Ratio of Reagent to Target Molecule:
-
Problem: An inadequate molar excess of the crosslinker can result in incomplete conjugation.
-
Solution: Begin with a 10- to 50-fold molar excess of Bis-PEG4-NHS ester relative to the primary amines on your target molecule.[14][23] This helps to favor the aminolysis reaction.
| Parameter | Starting Recommendation | Optimization Range |
| Molar Excess of NHS Ester | 20-fold[11][15] | 5-fold to 100-fold |
| Reaction Time | 30-60 minutes[15][17] | 15 minutes to 4 hours[4][7] |
| Temperature | Room Temperature (20-25°C)[15][17] | 4°C to 37°C[24] |
| pH | 7.5-8.5[4][6] | 7.2 to 9.0[4][8] |
3. Control Reaction Time and Temperature:
-
Problem: The half-life of NHS esters in aqueous solutions is pH-dependent, varying from hours at pH 7 to mere minutes at pH 8.6.[8][13] A reaction time that is too brief may not permit complete conjugation, whereas an overly extended reaction, particularly at a higher pH, can result in substantial hydrolysis.[25]
-
Experimental Protocol for Time Course Optimization:
-
Set up your reaction mixture with the optimized molar ratio of the crosslinker.
-
Divide the mixture into several aliquots.
-
Incubate the reactions at room temperature.
-
At different time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), quench the reaction in each aliquot by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.[26]
-
Analyze the products from each time point using a suitable technique such as SDS-PAGE, mass spectrometry, or HPLC to identify the optimal reaction time that produces the highest yield of the desired conjugate with minimal byproducts.
-
4. Ensure Correct pH:
-
Problem: The reaction pH is outside the optimal range.
-
Solution: Use a calibrated pH meter to confirm the pH of your reaction buffer just before initiating the experiment.
Issue 2: Non-Specific Binding or Aggregation of Conjugates
While the PEG spacer is intended to minimize aggregation, high crosslinker concentrations or suboptimal buffer conditions can still lead to unwanted outcomes.[11][27]
1. Reduce the Molar Excess of the Crosslinker:
-
Problem: A large molar excess of Bis-PEG4-NHS ester can lead to the modification of multiple sites on a single protein, which can then crosslink with other proteins, causing aggregation.[11]
-
Solution: Perform a titration experiment to determine the lowest effective molar excess of the crosslinker that provides sufficient conjugation without causing aggregation.
2. Adjust Reaction Conditions:
-
Problem: The reaction is occurring too rapidly, leading to uncontrolled crosslinking.
-
Solution: Carry out the reaction at a lower temperature, such as 4°C.[17][18] This will slow down both the aminolysis and hydrolysis reactions, offering better control. The reaction time will need to be extended accordingly (e.g., 2-4 hours or overnight).[19]
3. Post-Reaction Purification:
-
Problem: The final sample contains unreacted crosslinker and aggregated products.
-
Solution: It is vital to remove excess, unreacted crosslinker and any aggregates after quenching the reaction.[28]
-
Purification Protocol:
-
Quench the reaction: Add Tris-HCl or glycine to a final concentration of 20-50 mM to consume any unreacted NHS esters.[26]
-
Purification: Employ size-exclusion chromatography (SEC) or dialysis to separate the larger conjugate from the smaller, unreacted crosslinker and quenching agent.[6][28] SEC is also effective for removing high molecular weight aggregates.
-
Caption: Optimized experimental workflow for Bis-PEG4-NHS ester conjugation.
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Non-amine IgG Elution buffers. G-Biosciences. [Link]
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]
-
DBCO-Sulfo-NHS Ester. Click Chemistry Tools. [Link]
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health. [Link]
-
Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS. ResearchGate. [Link]
-
Which amine free additive can I add to protein storage buffer to avoid protein precipitation and get successful carbodiimide microsphere conjugation?. ResearchGate. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. National Institutes of Health. [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Institutes of Health. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]
-
DBCO-PEG4-NHS Ester. Click Chemistry Tools. [Link]
-
Protocol for PEG NHS Reagents. AxisPharm. [Link]
-
Terminal Conjugation Enables Nanopore Sequencing of Peptides. ACS Publications. [Link]
-
Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. ACS Omega. [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Amine buffer free affinity Purification of IgGs [gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. glenresearch.com [glenresearch.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. neb.com [neb.com]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Moisture Sensitivity of N-Hydroxysuccinimide (NHS) Esters
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling the inherent moisture sensitivity of N-Hydroxysuccinimide (NHS) esters. This resource offers practical, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and ensure the success and reproducibility of your bioconjugation experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of NHS ester chemistry and their stability.
Q1: What are NHS esters and why are they so prevalent in bioconjugation?
N-Hydroxysuccinimide (NHS) esters are a class of amine-reactive chemical crosslinkers widely used to covalently attach molecules to proteins, antibodies, and other biomolecules.[1][] Their popularity stems from their ability to efficiently react with primary amines (-NH₂), such as those on the side chain of lysine residues and the N-terminus of proteins, to form stable and irreversible amide bonds under mild, aqueous conditions.[3][4] This reaction is highly selective for unprotonated primary amines, which minimizes off-target reactions.[4]
Q2: What is the chemical basis for the moisture sensitivity of NHS esters?
The reactivity of NHS esters also makes them susceptible to hydrolysis, a chemical reaction with water.[5] In this competing reaction, a water molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide.[3] This process renders the NHS ester incapable of conjugating to the target amine, thereby reducing the efficiency of the desired labeling reaction.[3][6]
Q3: Why is pH a critical factor when working with NHS esters?
The pH of the reaction buffer is the most critical parameter in NHS ester chemistry as it governs the balance between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis.[3][4]
-
Low pH (<7.2): At acidic pH, primary amines are predominantly in their protonated form (-NH₃⁺), which is not nucleophilic and therefore unreactive towards the NHS ester.[1][6]
-
Optimal pH (7.2 - 8.5): This pH range represents a compromise. It is high enough to have a sufficient concentration of deprotonated, reactive primary amines but low enough to keep the rate of hydrolysis manageable.[1][7] For many applications, a pH of 8.3-8.5 is considered optimal.[8]
-
High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis accelerates significantly, becoming the dominant reaction and drastically reducing the conjugation yield.[1][6]
Q4: What are the best practices for storing solid (powder) NHS ester reagents?
To ensure the long-term stability and reactivity of solid NHS esters, it is crucial to minimize their exposure to moisture.[5]
-
Storage Conditions: Store the reagent at -20°C to -80°C in a desiccated environment.[5][9] Using a container with a desiccant is highly recommended.[9]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature.[5][9] This prevents atmospheric moisture from condensing on the cold powder. After use, consider purging the vial with an inert gas like nitrogen or argon before sealing to displace any moisture-laden air.[10]
Q5: How should I prepare and store solutions of NHS esters?
NHS ester solutions are significantly less stable than the solid form.
-
Solvent Choice: Many NHS esters are not readily soluble in water and should be dissolved in a high-purity, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][8] Be aware that DMF can degrade over time to form dimethylamine, a primary amine that will react with the NHS ester. If your DMF has a "fishy" odor, it should not be used.[6][8]
-
Preparation: Always prepare NHS ester solutions immediately before use.[3][9]
-
Storage: Do not store NHS esters in solution, especially in aqueous buffers.[6][9] If you must store a solution in an organic solvent, it should be for a very short period (some sources suggest up to 1-2 months at -20°C for DMF solutions, though this is not ideal) in small, tightly sealed aliquots to minimize freeze-thaw cycles and moisture exposure.[5][8]
Q6: Which buffers are compatible with NHS ester reactions, and which should be avoided?
The choice of buffer is critical for successful conjugation.
-
Recommended Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), MES, HEPES, carbonate-bicarbonate, and borate buffers are compatible with NHS ester reactions.[3][7] Sodium bicarbonate and phosphate buffers are frequently used.[8]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible because they will compete with the target molecule for reaction with the NHS ester, significantly reducing the yield of the desired conjugate.[6][11] However, these buffers are useful for quenching the reaction once it is complete.[7][11]
Q7: What is the difference between NHS and Sulfo-NHS esters regarding stability and solubility?
Sulfo-NHS esters are a sulfonated version of NHS esters. The addition of the sulfonate group (-SO₃⁻) increases the water solubility of the molecule.[12] This allows for conjugation reactions to be performed in entirely aqueous solutions without the need for organic solvents. While the Sulfo-NHS form is generally considered to be somewhat more stable in aqueous solutions than the standard NHS ester, both are susceptible to rapid hydrolysis, especially at higher pH.[10]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during NHS ester conjugations.
Problem: Low or No Conjugation Yield
This is the most common issue and can often be traced back to a few key areas.
The most likely culprit for a failed conjugation is an inactive NHS ester that has been compromised by moisture.
-
How to Verify: Before troubleshooting other parameters, it is essential to confirm the reactivity of your NHS ester. You can perform a simple qualitative test by intentionally hydrolyzing a small amount of the reagent with a base and measuring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide leaving group.[6][10] A significant increase in absorbance confirms that the reagent was active.
-
Solution: If the test reveals your reagent is inactive, discard it and use a fresh, properly stored vial.
As discussed, pH, temperature, and time are critical variables.
-
Verifying pH: Always measure the pH of your final reaction mixture after all components have been added. Do not assume the pH of the stock buffer will be the final pH.
-
Optimizing Temperature and Incubation Time: Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[3] Lower temperatures can slow down the competing hydrolysis reaction, but also the desired aminolysis.[1] If you suspect hydrolysis is an issue, performing the reaction at 4°C for a longer duration may improve your yield. Conversely, if the reaction is slow due to steric hindrance, a shorter incubation at room temperature might be more effective.
The presence of competing nucleophiles will quench the reaction.
-
Identifying Interferences: Ensure your protein solution is not stored in a buffer containing primary amines like Tris or glycine.[6] Also, be mindful of other potential contaminants such as sodium azide, which can interfere at higher concentrations.[7][12]
-
Solution: If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis into a recommended buffer like PBS or sodium bicarbonate buffer before starting the conjugation.[9]
The properties of your protein or biomolecule can also affect conjugation efficiency.
-
Accessibility of Amines: The primary amines on your protein may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the NHS ester.[13]
-
Contaminants: The presence of other amine-containing molecules, such as BSA, in your protein preparation will compete for the NHS ester.[14]
Problem: Inconsistent Results Between Experiments
Variability in conjugation efficiency can be frustrating and points to issues with procedural consistency.
Even small differences in how the NHS ester is handled can introduce varying amounts of moisture, leading to inconsistent levels of hydrolysis.
-
Best Practices: Adhere strictly to proper handling procedures. Always allow the solid reagent to warm to room temperature before opening. Minimize the time the vial is open to the atmosphere. Use only anhydrous grade solvents for preparing stock solutions.
If you are using a previously prepared stock solution of the NHS ester in an organic solvent, it may have degraded.
-
Why to Avoid Storing Solutions: As a rule, always prepare fresh solutions of the NHS ester immediately before each experiment. This is the most reliable way to ensure consistent reactivity.[9]
Part 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Optimization for your specific molecules may be necessary.
Protocol 1: Step-by-Step Guide to Preparing a 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
This buffer is commonly recommended for NHS ester conjugations.[3][8]
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Calibrated pH meter
Procedure:
-
Prepare a 0.1 M solution of sodium bicarbonate by dissolving 0.84 g of NaHCO₃ in 100 mL of deionized water.[3]
-
Prepare a 0.1 M solution of sodium carbonate by dissolving 1.06 g of Na₂CO₃ in 100 mL of deionized water.[3]
-
Start with the 0.1 M sodium bicarbonate solution and monitor the pH.
-
Slowly add the 0.1 M sodium carbonate solution dropwise while stirring until the pH reaches 8.3.[3]
-
Store the buffer at 4°C. For long-term storage, filter-sterilize.[3]
Protocol 2: A General Protocol for Protein Conjugation using an NHS Ester
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure your protein is at a concentration of 1-10 mg/mL in the appropriate reaction buffer.[3]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][15]
-
Perform Conjugation: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[3] The optimal molar ratio may need to be determined empirically.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3] Protect from light if using a fluorescent NHS ester.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[3][15]
-
Purify Conjugate: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]
Protocol 3: How to Qualitatively Assess the Reactivity of an NHS Ester
This protocol is adapted from established methods to provide a quick check of your reagent's activity.[6][10][16]
Materials:
-
NHS ester reagent (1-2 mg)
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
Anhydrous DMSO or DMF (if the ester is not water-soluble)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester in 2 mL of the amine-free buffer. If necessary, first dissolve it in 250 µL of anhydrous DMSO/DMF, then add the buffer.[6]
-
Prepare Control: Create a control solution with the same buffer and solvent (if used) but without the NHS ester.[6]
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution (A_initial).[6]
-
Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[6][16]
-
Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[6][16]
-
Interpretation: If A_final is significantly greater than A_initial, the NHS ester is active. If there is little to no change, the reagent has likely been hydrolyzed and is inactive.[16]
Part 4: Data Summaries and Visual Guides
Table 1: Stability of NHS Esters as a Function of pH and Temperature
This table summarizes the half-life of NHS esters under various conditions, highlighting their susceptibility to hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [1][12] |
| 7.0 | Ambient | ~7 hours | [4] |
| 8.0 | 4 | ~1 hour | [4][17] |
| 8.5 | Room Temperature | 125 - 180 minutes | [4] |
| 8.6 | 4 | 10 minutes | [1][12] |
| 9.0 | Room Temperature | Minutes | [4] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.
Table 2: Recommended Buffers for NHS Ester Conjugation
| Buffer | Typical Concentration | Optimal pH Range | Notes | Reference(s) |
| Phosphate Buffer | 50-100 mM | 7.2 - 8.0 | Physiologically relevant, good buffering capacity in the neutral range. | [3] |
| Bicarbonate Buffer | 50-100 mM | 8.0 - 9.0 | Effective buffering in the optimal pH range, frequently recommended for protein labeling. | [3] |
| HEPES Buffer | 20-50 mM | 7.2 - 8.2 | Good buffering capacity in the physiological range. | [1] |
| Borate Buffer | 20-50 mM | 8.0 - 9.0 | Useful for maintaining a stable pH at the higher end of the optimal range. | [3] |
Diagrams
Caption: The competing reactions of aminolysis and hydrolysis for an NHS ester.
Caption: Troubleshooting workflow for low NHS ester conjugation yield.
Caption: Proper handling and storage of NHS esters.
Part 5: References
-
A Technical Guide to the Storage and Handling of Amine-Reactive Fluorescent Dyes. Benchchem.
-
NHS ester protocol for labeling proteins. Abberior Instruments.
-
A Technical Guide to the Storage and Handling of Amine-Reactive Fluorescent Dyes. Benchchem.
-
Reaction Buffer Preparation for NHS Ester Chemistry: Application Notes and Protocols. Benchchem.
-
Application Note: Protocol for Protein Conjugation with N-Mal-N-bis(PEG4-NHS ester). Benchchem.
-
NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
-
Protocol for PEG NHS Ester. BroadPharm.
-
Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. [Source not publicly available]
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences.
-
Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
-
Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions. Benchchem.
-
Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.
-
NHS / sulfo-NHS. Interchim.
-
An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation. Benchchem.
-
NHS and Sulfo-NHS. Fisher Scientific.
-
NHS Esters for Antibody Labeling. BOC Sciences.
-
Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences.
-
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Mal-PEG3-NHS Ester. Benchchem.
-
An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.
-
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). RSC Publishing.
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
-
Protocol for PEG NHS Reagents. AxisPharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Post-Reaction Purification of Bis-PEG4-NHS Ester
Welcome to the technical support center for bioconjugation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical post-reaction step: the removal of excess Bis-PEG4-NHS ester. As researchers, scientists, and drug development professionals, ensuring the purity of your conjugated biomolecule is paramount for the reliability of downstream applications and the safety of therapeutic candidates. This center is designed to equip you with the knowledge to navigate the challenges of this purification process with confidence.
Troubleshooting Guide: Navigating Common Hurdles in Bis-PEG4-NHS Ester Removal
This section addresses specific issues you may encounter during the purification of your biomolecule after conjugation with Bis-PEG4-NHS ester. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Q1: After purification by size exclusion chromatography (SEC), I still detect a significant amount of unreacted Bis-PEG4-NHS ester in my conjugate fraction. What went wrong?
Potential Causes & Solutions:
-
Inadequate Quenching: The N-hydroxysuccinimide (NHS) ester functional groups of the crosslinker are highly reactive towards primary amines.[1] If the reaction is not effectively quenched, the excess Bis-PEG4-NHS ester will remain reactive and can continue to modify your biomolecule or other components in your sample, leading to heterogeneity.[2]
-
Solution: Before purification, it is crucial to quench the reaction to deactivate any unreacted NHS esters.[3][4] This is typically achieved by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature.[2]
-
-
Poor Resolution in SEC: The separation of your conjugated protein from the small molecule crosslinker might be insufficient due to suboptimal SEC parameters.
-
Solution:
-
Column Choice: Ensure the SEC column's fractionation range is appropriate for separating your protein from the Bis-PEG4-NHS ester (MW: 488.5 g/mol ).[5][6] A resin with a low molecular weight cut-off (MWCO) is ideal for this application.[7]
-
Flow Rate: A slower flow rate can improve resolution by allowing more time for the molecules to diffuse into and out of the pores of the stationary phase.[7][8]
-
Column Length: A longer column generally provides better resolution.
-
Sample Volume: Overloading the column can lead to poor separation.[7] Ensure your sample volume is within the manufacturer's recommendation for your specific column.
-
-
-
Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired aminolysis.[9][10] The hydrolyzed crosslinker, while no longer reactive, will still need to be removed and can co-elute with your protein if the SEC is not optimized. The rate of hydrolysis increases with higher pH.[10]
-
Solution: While hydrolysis is a competing reaction, ensuring its completion by quenching is the most effective strategy. If you suspect incomplete reaction and subsequent hydrolysis are complicating purification, verify the pH of your reaction buffer is within the optimal range for NHS ester chemistry (typically pH 7.2-8.5).[1][2]
-
Q2: My protein conjugate appears to have aggregated after the purification process. How can I prevent this?
Potential Causes & Solutions:
-
High Degree of Conjugation: Excessive modification of your protein with the bifunctional Bis-PEG4-NHS ester can lead to intermolecular crosslinking and aggregation.
-
Buffer Conditions: The buffer used during purification may not be optimal for maintaining the stability of your conjugated protein.
-
Solution:
-
pH and Ionic Strength: Ensure the purification buffer has a pH and ionic strength that are known to be stabilizing for your specific protein. A common starting point for SEC is a buffer like phosphate-buffered saline (PBS) at pH 7.0-7.4.[11]
-
Additives: Consider including additives in your purification buffer that are known to reduce aggregation, such as arginine, or non-ionic detergents like Tween-20, at low concentrations.
-
-
-
Concentration Effects: High protein concentrations, especially during steps like ultrafiltration, can promote aggregation.
-
Solution: If using a concentration method, perform it in steps and consider using a buffer that enhances protein stability. For sensitive proteins, dialysis may be a gentler method for buffer exchange and removal of small molecules, although it is slower.[12]
-
Q3: I am using dialysis for purification, but the removal of the excess Bis-PEG4-NHS ester is very slow and inefficient. What can I do?
Potential Causes & Solutions:
-
Inappropriate MWCO of the Dialysis Membrane: The molecular weight cut-off (MWCO) of the dialysis membrane must be carefully selected to allow the small Bis-PEG4-NHS ester (MW: 488.5 g/mol ) to pass through while retaining your much larger protein conjugate.[5][6]
-
Solution: Choose a dialysis membrane with an MWCO that is significantly larger than the molecular weight of the crosslinker but at least 3 to 6 times smaller than the molecular weight of your protein to ensure efficient retention of your conjugate.[13][14] For example, for a 50 kDa protein, a 10 kDa MWCO membrane would be a suitable choice.
-
-
Insufficient Dialysis Buffer Volume and Exchange: The efficiency of dialysis relies on the concentration gradient between the sample and the dialysis buffer.
-
Solution: Use a large volume of dialysis buffer (at least 100 times the sample volume) and perform several buffer changes over a 24-48 hour period to maintain a steep concentration gradient and drive the diffusion of the small molecules out of the dialysis cassette.[4] An overnight dialysis step is often recommended for complete removal.[12]
-
-
Membrane Fouling: The dialysis membrane can become clogged, reducing its efficiency.
-
Solution: Ensure your protein solution is free of precipitates before starting dialysis. If you observe fouling, you may need to transfer your sample to a new dialysis cassette.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties of Bis-PEG4-NHS ester and the principles of the purification techniques.
What is Bis-PEG4-NHS ester and why is it used in bioconjugation?
Bis-PEG4-NHS ester is a homobifunctional crosslinker.[5] It contains two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a polyethylene glycol (PEG) spacer.[6] The NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][15] The PEG spacer is hydrophilic, which can help to increase the solubility of the resulting conjugate and reduce the potential for aggregation.[5]
What is the optimal pH for working with NHS esters?
The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[1][2] At this pH, the primary amines are sufficiently nucleophilic to react efficiently with the NHS ester. Below this range, the reaction rate decreases, and above this range, the rate of hydrolysis of the NHS ester increases significantly, which can reduce the efficiency of the conjugation reaction.[9][10]
What are the main methods for removing excess Bis-PEG4-NHS ester?
The most common methods for removing small molecules like excess Bis-PEG4-NHS ester from larger biomolecules are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size as they pass through a column packed with porous beads.[16][17][18] Larger molecules elute first, while smaller molecules are retained longer.[19]
-
Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules based on size.[12] Smaller molecules diffuse across the membrane into a larger volume of buffer, while larger molecules are retained.
-
Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for separating and purifying biomolecules.[20][21][22] The sample is pumped tangentially across the surface of a membrane, which minimizes membrane fouling and allows for efficient separation of macromolecules from small molecules.[23]
How do I choose between SEC, Dialysis, and TFF?
The choice of purification method depends on several factors, including sample volume, concentration, desired purity, and available equipment.
| Scenario | Recommended Method | Rationale |
| Rapid, small-scale purification | Spin Columns (a form of SEC) | Fast, easy to use, and provides good recovery for small sample volumes.[12] |
| Larger sample volumes or need for high-resolution separation | Traditional Size Exclusion Chromatography (e.g., using an FPLC system) | Offers high resolution and is scalable.[19] |
| Large volume processing and concentration | Tangential Flow Filtration (TFF) | Efficient for concentrating and desalting large volumes.[22] |
| Dilute samples or gentle buffer exchange | Dialysis | Avoids further dilution of the sample and is a gentle method, though it can be time-consuming.[12] |
Visualizing the Workflow
Decision Tree for Post-Conjugation Purification
Caption: A decision tree to guide the selection of the appropriate purification method.
General Workflow for Post-Conjugation Purification
Caption: A typical experimental workflow for bioconjugation and subsequent purification.
References
-
A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
-
Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides. CD Formulation.
-
A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs. The Alternatives. Benchchem.
-
What is hydrolysis rates for NHS ester functionalized dyes? Lumiprobe.
-
An Overview of Size Exclusion Chromatography for Protein Purification. GoldBio.
-
Size exclusion chromatography: Fundamentals and applications. Abcam.
-
Size exclusion chromatography for protein purification. ProteoGenix.
-
Size Exclusion Chromatography for Protein Purification. Mtoz Biolabs.
-
Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences.
-
Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
-
A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs. Alternatives. Benchchem.
-
Optimizing Size-Exclusion Chromatography (SEC) for Biologics Analysis. The Column.
-
Technical Support Center: Post-Reaction Purification of NHS-Ester Modifications. Benchchem.
-
Bioconjugation Troubleshooting Guide. Vector Labs.
-
Bioconjugation Optimization & Troubleshooting. Abcam.
-
Technical Support Center: Optimizing NH-bis-PEG4 Conjugation Reactions. Benchchem.
-
An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.
-
Maleimide Crosslinker Selection Guide. Vector Labs.
-
Bis-PEG4-NHS ester, 1314378-11-4. BroadPharm.
-
Amine-Reactive Crosslinker Overview. Creative Proteomics.
-
Bis-sulfone-PEG4-NHS Ester, 2055047-19-1. BroadPharm.
-
Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich.
-
An In-depth Technical Guide to SS-bis-amino-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjugation. Benchchem.
-
General rule about choosing a MWCO. Membrane Solutions.
-
Optimizing Protein Aggregate Analysis by Size Exclusion Chromatography. Thermo Fisher Scientific.
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
-
Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. ACS Omega.
-
N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8. BroadPharm.
-
NHS-PEG4-NHS | CAS:1314378-11-4. Biopharma PEG.
-
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester). BroadPharm.
-
Fundamentals of size exclusion chromatography. Cytiva.
-
How to Select the Correct MWCO for DNA, RNA and Protein Purification and Concentration. Hawach Scientific.
-
Troubleshooting Guides. Creative Biolabs.
-
A Systematic Quick Method Development Approach to Optimize Protein Size Exclusion Chromatography. Waters.
-
Antibody Conjugation Troubleshooting. Bio-Techne.
-
How to Choose the Appropriate MWCO? Membrane Solutions.
-
PEG NHS Ester Conjugation Instructions for PEG NHS Ester Conjugation. BroadPharm.
-
Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. G-Biosciences.
-
Protocol for PEG NHS Reagents. AxisPharm.
-
How to Choose MWCO Filters? Cobetter.
-
Can anyone help with dialysis for chemical synthesis (in organic solvent)? ResearchGate.
-
Antibody purification troubleshooting tips. Tebubio.
-
Anyone have a method of purifying NHS esters? : r/Chempros. Reddit.
-
Cross-flow filtration. Wikipedia.
-
What is tangential flow filtration? | tff filtration vs ultrafiltration. Cobetter.
-
Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. MilliporeSigma.
-
For an in-vitro drug release study, what molecular weight cut-off (MWCO) dialysis bag is required for a 117 kDa protein? ResearchGate.
-
Cross Flow Filtration Method. AquaEnergy Expo Knowledge Hub.
-
Tangential Flow Filtration (TFF) - Use in Bioprocess Development. Celignis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 6. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. General rule about choosing a MWCO - Membrane Solutions [membrane-solutions.com]
- 14. cobetter.com [cobetter.com]
- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. goldbio.com [goldbio.com]
- 17. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 18. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 20. Cross-flow filtration - Wikipedia [en.wikipedia.org]
- 21. rocker.com.tw [rocker.com.tw]
- 22. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 23. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
Technical Support Center: Monitoring Bis-PEG4-NHS Ester Reactions
Welcome to the technical support center for Bis-PEG4-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for monitoring and troubleshooting your conjugation experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently navigate the complexities of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemistry and handling of Bis-PEG4-NHS esters.
Q1: What is the fundamental reaction involving a Bis-PEG4-NHS ester?
A1: The core reaction is a nucleophilic acyl substitution. The Bis-PEG4-NHS ester is a homobifunctional crosslinker, meaning it has two identical reactive groups—N-hydroxysuccinimide (NHS) esters—at either end of a polyethylene glycol (PEG) spacer. These NHS esters react with primary amines (-NH₂), such as the ε-amine of lysine residues or the N-terminus on a protein, to form a stable, covalent amide bond.[1][2][3][4] The reaction releases N-hydroxysuccinimide (NHS) as a byproduct.[2][4]
Q2: Why is it critical to monitor this reaction?
A2: Monitoring is essential for several reasons:
-
Confirmation of Conjugation: To verify that the desired PEGylation has occurred.
-
Determining Efficiency: To quantify the yield of the conjugated product versus unreacted starting materials.
-
Characterizing Products: To identify the distribution of products, such as mono-, di-, or multi-PEGylated species, as well as potential side products.[5][6]
-
Optimization: Analytical data provides the feedback needed to optimize reaction conditions like pH, temperature, and molar ratios for reproducibility and desired outcomes.[6]
Q3: What is the optimal pH for an NHS ester reaction and why?
A3: The optimal pH is a critical balance between amine reactivity and NHS ester stability. A pH range of 7.2 to 8.5 is generally recommended.[2][7][8]
-
Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[8]
-
Above pH 8.5: While amines are deprotonated and highly reactive, the competing reaction—hydrolysis of the NHS ester by hydroxide ions—accelerates dramatically.[2][4][7][9][10] This can significantly reduce the yield of your desired conjugate by consuming the reagent.[2][7][10]
Q4: How stable is the NHS ester in my aqueous buffer?
A4: NHS esters are highly susceptible to hydrolysis. Their stability is quantified by half-life (t½), which is heavily dependent on pH and temperature. For instance, the half-life can be several hours at pH 7 and 4°C, but this drops to mere minutes at pH 8.6.[2][7][10] Therefore, it is crucial to prepare NHS ester solutions immediately before use and avoid creating stock solutions for storage.[11]
Q5: Which buffers should I use or avoid?
A5: Always use an amine-free buffer.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate buffers are excellent choices.[4][7][12]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.[1][4][7][11] These buffers, however, are useful for quenching the reaction once it is complete.[2][4][7][13]
Section 2: Core Analytical Techniques & Protocols
Effective monitoring requires the right tools. This section details the primary techniques used to analyze the reaction mixture.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. The attachment of the hydrophilic PEG linker makes the conjugate more polar (less hydrophobic) than the starting protein. This results in the PEGylated product eluting earlier from the nonpolar stationary phase of the column than the unreacted protein.
Experimental Protocol: Monitoring a Protein PEGylation Reaction
-
Column: C4 or C18 reversed-phase column suitable for protein analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by adding an amine-containing buffer (e.g., Tris) or by acidifying with TFA.
-
Injection: Inject 10-20 µL of the quenched sample.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 95% B (linear gradient)
-
45-50 min: 95% B
-
50-55 min: 95% to 5% B (re-equilibration)
-
-
Detection: Monitor absorbance at 280 nm (for proteins) and 260 nm. The release of the NHS byproduct can be monitored at 260 nm.[7][10][14][15]
-
Data Interpretation: As the reaction proceeds, you should observe a decrease in the peak area of the starting protein and a corresponding increase in one or more new peaks eluting earlier, which represent the PEGylated species.
Mass Spectrometry (MS)
Principle: MS is the gold standard for confirming the identity of your conjugate. It measures the mass-to-charge ratio (m/z) of molecules, allowing for precise determination of the final product's molecular weight. This confirms the covalent attachment of the PEG linker and can identify the number of linkers attached.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Desalt a quenched aliquot of the reaction mixture using a C4 ZipTip or dialysis to remove buffer salts and excess reagents that can interfere with ionization.
-
Solvent System: Reconstitute the desalted sample in a solution compatible with electrospray ionization (ESI), typically 50% acetonitrile, 49.9% water, and 0.1% formic acid.
-
Analysis: Infuse the sample directly into an ESI-mass spectrometer.
-
Data Interpretation:
-
Acquire the mass spectrum and deconvolute the resulting charge state envelope to obtain the average molecular weight.
-
Compare the experimental mass to the theoretical mass. The addition of one Bis-PEG4-NHS linker (after reaction and loss of two NHS groups) will result in a specific mass increase. Calculate this expected shift beforehand.
-
Look for masses corresponding to unreacted protein, mono-PEGylated, and di-PEGylated species.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Principle: A straightforward, qualitative technique to visualize the increase in molecular weight upon PEGylation. The attached PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.
Experimental Protocol: Visualizing Mass Shift
-
Sample Preparation: Mix a reaction aliquot with SDS-PAGE loading buffer (containing a reducing agent like DTT if necessary).
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) alongside a molecular weight marker and a control sample of the unreacted protein. Run the gel according to the manufacturer's instructions.
-
Staining: Stain the gel with a protein stain like Coomassie Brilliant Blue.
-
Data Interpretation: The PEGylated protein will appear as a distinct band (or a smear, depending on heterogeneity) higher up the gel compared to the unreacted protein band, indicating an apparent increase in molecular weight.[16]
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This Q&A guide addresses specific problems you might encounter.
Q: My HPLC and MS analyses show very low or no product formation. What went wrong?
A: This is a common issue often traced back to reagent stability or reaction conditions.
-
Possible Cause 1: Hydrolyzed/Inactive NHS Ester. The NHS ester is highly moisture-sensitive.[4][11][12]
-
Solution: Always use a fresh vial of the reagent or one that has been properly stored at -20°C with a desiccant.[4][17] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][11][17] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to your reaction buffer.[9][11][18]
-
-
Possible Cause 2: Suboptimal pH. The pH is outside the optimal 7.2-8.5 range.
-
Solution: Verify the pH of your reaction buffer. Perform small-scale pilot reactions at different pH values (e.g., 7.5, 8.0, 8.5) to find the ideal condition for your specific molecule.[6]
-
-
Possible Cause 3: Competing Nucleophiles in Buffer. Your buffer contains primary amines (e.g., Tris, glycine).
-
Possible Cause 4: Insufficient Molar Ratio. The molar excess of the PEG reagent is too low.
Q: My analytical data shows multiple product peaks. How do I interpret this heterogeneity?
A: Heterogeneity is expected in PEGylation reactions, especially with proteins containing multiple lysine residues.
-
Possible Cause 1: Multiple Conjugation Sites. The Bis-PEG4-NHS ester is reacting with different lysine residues on the protein surface, leading to a mixture of positional isomers.
-
Interpretation: While difficult to resolve, this is a normal outcome. Techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) may be able to separate some isomers.[5][]
-
-
Possible Cause 2: Different Degrees of PEGylation. You are seeing a mix of mono-, di-, and perhaps tri-PEGylated species.
-
Interpretation: This can be confirmed by MS, where each additional PEG linker adds a defined mass. To control this, you can adjust the molar ratio of PEG to protein—a lower ratio will favor mono-PEGylation, while a higher ratio will produce more multi-PEGylated products.[6]
-
-
Possible Cause 3: Protein Cross-linking. The homobifunctional nature of the linker has caused it to react with two separate protein molecules, leading to aggregation.[1][6]
Q: How can I effectively purify my final PEGylated product?
A: Purification is essential to remove unreacted materials and isolate the desired conjugate.
-
For Removing Unreacted PEG/NHS Ester: Size-Exclusion Chromatography (SEC) is highly effective due to the significant size difference between the small molecule reagents and the large protein conjugate.[5][16][] Dialysis is also a viable method.[5][16]
-
For Separating Unreacted Protein from PEGylated Protein: Ion-Exchange Chromatography (IEX) is often the method of choice.[5][][21] The attachment of PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for separation from the native protein.[5][]
-
For Separating Different PEGylated Species: IEX can also be used to separate species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) as each added PEG chain further alters the protein's net charge.[5]
Section 4: Visual Workflows
Diagrams can simplify complex processes. The following workflows provide a visual guide to the reaction and troubleshooting logic.
Caption: Experimental workflow for a Bis-PEG4-NHS ester conjugation reaction.
Caption: Decision tree for troubleshooting low reaction yield.
Section 5: Quantitative Data Summary
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester hydrolysis. A pH of 8.3-8.5 is often a good starting point.[8] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow the reaction but minimize hydrolysis and can be better for sensitive proteins.[8][13] |
| Molar Excess (PEG:Protein) | 5-fold to 50-fold | Highly dependent on the number of available amines and desired degree of PEGylation. Start with a 10-20 fold excess.[8][11] |
| Reaction Time | 30 min to 4 hours (RT) or 2-12 hours (4°C) | Must be determined empirically. Monitor progress with HPLC to determine the optimal endpoint.[11][13] |
| Buffer Type | PBS, HEPES, Borate | Must be free of primary amines to avoid competing reactions.[4][7] |
References
-
Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. PubMed. [Link]
-
ResearchGate. (2025). Purification of PEGylated Proteins. [Link]
-
Springer Nature Experiments. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. [Link]
-
Glen Research. (2019). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]
-
Siwawannapong, K., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. [Link]
-
Wan, L. S., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
-
ResearchGate. Comparison of reaction rates of NHS esters of mPEG with amino and.... [Link]
-
JenKem Technology. (2024). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. [Link]
-
Click Chemistry Tools. DBCO-PEG4-NHS Ester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Protein PEGylation [jenkemusa.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bis-PEG4-NHS Ester Conjugations
Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we recognize that the success of your Bis-PEG4-NHS ester conjugation experiments hinges on precise control over reaction conditions. A critical, and often underestimated, factor is the choice of buffer. This guide provides in-depth, field-tested insights into how your buffer system can significantly impact your experimental outcome. We will delve into the science behind the protocols to empower you not only to troubleshoot but also to proactively design robust and reproducible experiments.
This resource is structured as a comprehensive troubleshooting guide and a set of frequently asked questions (FAQs) to directly address the challenges you may encounter.
Part 1: Troubleshooting Guide - Common Conjugation Issues
Even with a meticulously planned protocol, unexpected results can arise. This section addresses frequent problems, linking them to buffer-related causes and offering effective solutions.
Scenario 1: Low or No Conjugation Efficiency
You've completed your conjugation reaction, but subsequent analysis (e.g., SDS-PAGE, HPLC) reveals a low yield of the desired conjugate and a significant amount of unreacted biomolecule.
Potential Cause #1: Rapid Hydrolysis of the NHS Ester
The N-hydroxysuccinimide (NHS) ester is highly reactive towards the primary amines on your target molecule, but it is also susceptible to hydrolysis by water. This competing reaction is heavily influenced by pH.
-
The Mechanism: In alkaline conditions, the higher concentration of hydroxide ions (OH⁻) leads to an increased rate of nucleophilic attack on the ester, causing its hydrolysis.[1][2][3] This inactivates the Bis-PEG4-NHS ester before it can react with your biomolecule. The half-life of an NHS ester can plummet from several hours at pH 7 to just a few minutes at pH 8.6.[1][3][4]
-
Solution:
-
Strict pH Management: Maintain your reaction buffer within the optimal pH range of 7.2-8.5.[1][4][5] While a slightly alkaline pH is necessary to deprotonate the target primary amines, exceeding a pH of 8.5 will significantly favor hydrolysis.[1][3][6]
-
Fresh Buffer Preparation: Always prepare your buffer fresh and confirm the pH just before starting the reaction. Atmospheric CO₂ can dissolve into the buffer and lower its pH.
-
Controlled Reaction Time: Avoid unnecessarily long reaction times, particularly at higher pH levels, to minimize the opportunity for hydrolysis.[1][4]
-
Potential Cause #2: Nucleophilic Components in the Buffer
The buffer itself could be quenching the reaction by competing with your target molecule.
-
The Mechanism: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will react with the NHS ester, consuming your crosslinker and reducing the efficiency of your desired conjugation.[1][2][4]
-
Solution:
-
Select Appropriate Buffers: Never use buffers containing primary or secondary amines for NHS ester conjugations.[1][2][4]
-
Recommended Buffer Systems: Opt for non-nucleophilic buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer, ensuring you are working within their effective buffering ranges.[1][4][7][8]
-
Mandatory Buffer Exchange: If your protein is stored in an incompatible buffer (e.g., Tris), a thorough buffer exchange is essential before adding the Bis-PEG4-NHS ester. This can be achieved through methods like dialysis or the use of desalting columns.[9][10][11]
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses key questions regarding buffer selection for Bis-PEG4-NHS ester reactions, providing the foundational knowledge for effective experimental design.
Q1: What is the optimal pH for Bis-PEG4-NHS ester conjugation and why?
Answer: The optimal pH for NHS ester conjugation is generally between 7.2 and 8.5 .[1][4][5] This range is a balance between two critical factors: the reactivity of the target amine and the stability of the NHS ester.[12]
-
Amine Reactivity: The conjugation reaction occurs when an unprotonated primary amine (-NH₂) on the target biomolecule attacks the ester.[2] The pKa of the ε-amino group of lysine is around 10.5.[12] At a neutral pH of ~7.4, only a small portion of these amines are in the reactive, deprotonated state. Increasing the pH pushes the equilibrium towards the more reactive form, thereby accelerating the conjugation.[12]
-
NHS Ester Stability: As highlighted in the troubleshooting section, the NHS ester is prone to hydrolysis, which is accelerated at higher pH levels due to the increased concentration of hydroxide ions.[1][2][3]
The pH range of 7.2-8.5 provides a sufficient concentration of reactive amines while keeping the competing hydrolysis reaction at a manageable rate.[1][4]
Q2: Is PBS a suitable buffer for my conjugation reaction?
Answer: Yes, Phosphate-Buffered Saline (PBS) is a commonly used and effective buffer for NHS ester conjugations, but its suitability is context-dependent.
-
Advantages: PBS is non-nucleophilic, widely available, and provides good buffering capacity in the physiological pH range of 7.2-7.4.[7][13]
-
Limitations: The buffering capacity of phosphate diminishes significantly above pH 7.8. If your reaction requires a higher pH (e.g., 8.0-8.5) for faster kinetics, PBS may not be the best choice as the pH could drift.
-
Alternative Buffers: For reactions at higher pH, consider HEPES (pKa ~7.5) or Borate buffer (pKa ~9.2), which offer better buffering capacity in the pH 7.5-9.0 range.[1][4][14][15][16]
Q3: My protein is in a buffer with sodium azide and BSA. Do I need to remove them before conjugation?
Answer: Yes, absolutely. Both sodium azide and Bovine Serum Albumin (BSA) must be thoroughly removed before starting the conjugation.
-
Sodium Azide (NaN₃): While low concentrations (≤ 3 mM) may not significantly interfere, higher concentrations of azide, a potent nucleophile, can react with the NHS ester and inhibit the conjugation.[1]
-
Bovine Serum Albumin (BSA): BSA is a protein with numerous primary amines (lysine residues) that will compete with your target protein for the Bis-PEG4-NHS ester. This will lead to a lower yield of your desired conjugate and the formation of unwanted BSA-crosslinker byproducts.
Removal Method: A buffer exchange using a desalting column is a rapid and effective way to remove these interfering substances.[9][10][11] Dialysis is also a suitable method, particularly for larger sample volumes.[10]
Part 3: Protocols and Data
Table 1: Comparison of Common Buffers for NHS Ester Conjugation
| Buffer | pKa (at 25°C) | Recommended pH Range | Contains Primary Amines? | Comments |
| Phosphate (PBS) | 7.2 | 7.0 - 7.5 | No | Ideal for reactions at physiological pH.[1][13] |
| HEPES | 7.5 | 7.2 - 8.0 | No | A good alternative to PBS for reactions in the pH 7.5-8.0 range.[1][4] |
| Borate | 9.2 | 8.0 - 9.0 | No | The preferred buffer for reactions requiring a higher pH to enhance conjugation rates.[1][4][14][16] |
| Tris | 8.1 | 7.5 - 9.0 | Yes | Incompatible. The primary amine will compete with the NHS ester.[1][2][4] |
| Glycine | 9.6 | - | Yes | Incompatible. Often used to quench the reaction, not for the conjugation itself.[1][4] |
Experimental Protocol: Buffer Exchange with a Desalting Column
This protocol is for the quick removal of interfering buffer components like Tris or azide before conjugation.[9][10]
-
Column Equilibration: Choose a desalting column with an appropriate molecular weight cutoff (MWCO) for your protein. Equilibrate the column with 3-5 column volumes of your desired reaction buffer (e.g., PBS, pH 7.4).[9]
-
Sample Application: Load your protein sample onto the column.
-
Elution: Add more of your reaction buffer to the column and begin collecting the eluate. Your protein will pass through the column more quickly than the smaller, interfering molecules.[10]
-
Fraction Collection and Analysis: Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.
-
Pooling: Combine the fractions containing your protein. Your protein is now in the appropriate buffer for conjugation.
Part 4: Visualizing the Chemical Pathways
A clear understanding of the underlying chemical reactions is crucial for effective troubleshooting. The diagrams below depict the desired conjugation reaction in contrast to the main competing side-reaction.
Caption: Reaction pathways for NHS ester: desired aminolysis vs. competing hydrolysis.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
-
0.5M Borate Buffer . HiMedia Laboratories. [Link]
-
Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells . PubMed Central. [Link]
-
Protein Buffer Exchange and Desalting Protocol . Amazon Web Services. [Link]
-
Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation . ACS Publications. [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling . Glen Research. [Link]
-
Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes . PubMed Central. [Link]
-
DBCO-PEG4-NHS Ester . Amazon Web Services. [Link]
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters . J-Stage. [Link]
-
Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer . PubMed. [Link]
-
Tris(hydroxymethyl)aminomethane Compatibility with N‑Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer . ACS Figshare. [Link]
-
Tris(hydroxymethyl)aminomethane Compatibility with N -Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer | Request PDF . ResearchGate. [Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification . YouTube. [Link]
-
Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s . ACS Omega. [Link]
-
Terminal Conjugation Enables Nanopore Sequencing of Peptides . ACS Publications. [Link]
-
Types of Bioconjugate Chemistry for Molecular Engineering . Bio-Synthesis Inc. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues . MDPI. [Link]
-
Assay Interference by Chemical Reactivity . NCBI Bookshelf. [Link]
Sources
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 11. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. 0.5M Borate Buffer [himedialabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bostonbioproducts.com [bostonbioproducts.com]
Validation & Comparative
A Head-to-Head Comparison for Protein Crosslinking: Bis-PEG4-NHS Ester vs. BS3
In the landscape of chemical biology and therapeutic development, the covalent stabilization of protein complexes through crosslinking is a cornerstone technique. It allows researchers to capture transient interactions, elucidate protein architecture, and construct complex bioconjugates like antibody-drug conjugates (ADCs). Among the most utilized reagents are homobifunctional, amine-reactive crosslinkers.
This guide provides a deep, comparative analysis of two prominent N-hydroxysuccinimide (NHS) ester crosslinkers: Bis-PEG4-NHS ester and Bis(sulfosuccinimidyl) suberate (BS3) . As a senior application scientist, my goal is to move beyond a simple cataloging of features and delve into the functional consequences of their chemical differences, providing field-proven insights to guide your experimental design. We will explore how the distinct nature of their spacer arms dictates their utility, supported by quantitative data and validated protocols.
Core Principles: The Amine-Reactive NHS Ester Chemistry
Both Bis-PEG4-NHS ester and BS3 are homobifunctional crosslinkers, meaning they possess two identical reactive groups. These groups are NHS esters, which specifically target primary amines (–NH₂), most commonly found on the ε-amine of lysine residues and the N-terminus of polypeptides.[1] The reaction, a nucleophilic acyl substitution, occurs optimally in a pH range of 7-9 and results in the formation of a highly stable, covalent amide bond.[2][3] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and time in aqueous solutions, deactivating the crosslinker.[4]
Caption: General reaction mechanism for NHS-ester crosslinkers with primary amines.
Structural & Functional Showdown: A Tale of Two Spacers
The fundamental difference between Bis-PEG4-NHS ester and BS3 lies in the chemical nature of the "spacer arm" that connects the two reactive NHS ester groups. This distinction has profound implications for solubility, flexibility, and ultimately, the types of interactions each crosslinker is best suited to capture.
Caption: Chemical structures and key spacer arm properties of BS3 and Bis-PEG4-NHS ester.
Key Physicochemical & Reactive Properties
| Property | BS3 (Bis(sulfosuccinimidyl) suberate) | Bis-PEG4-NHS ester | Significance for Researchers |
| Molecular Weight | 572.43 g/mol [1][5] | 488.44 g/mol [6][7] | Crucial for accurate calculation of molar excess in crosslinking reactions. |
| Spacer Arm Length | 11.4 Å (8 atoms)[1][8] | ~29 Å (Estimated based on PEG unit length)[9] | Defines the distance constraints for linking two primary amines. BS3 provides a shorter, more defined distance, while the PEG linker bridges a longer gap. |
| Spacer Arm Nature | Alkyl Chain | Polyethylene Glycol (PEG) | The alkyl chain of BS3 is relatively rigid, whereas the PEG chain is highly flexible, which can be advantageous for capturing dynamic protein conformations.[10][11] |
| Solubility | Water-soluble (due to sulfo-NHS groups)[12][13] | Water-soluble (due to hydrophilic PEG spacer)[14][15] | Both can be used in aqueous buffers without organic solvents, preserving native protein structure. The PEG chain further enhances the solubility of the resulting conjugate.[16] |
| Membrane Permeability | Impermeable (charged)[12][17] | Impermeable (hydrophilic)[18] | Both are ideal for crosslinking cell-surface proteins as they cannot readily pass through the cell membrane.[2] |
| Cleavability | Non-cleavable[1] | Non-cleavable[19] | Forms stable, irreversible bonds suitable for applications where the complex must remain intact during analysis. |
| Reactive Groups | Sulfo-NHS Ester | NHS Ester | Both target primary amines with high efficiency to form stable amide bonds.[1][14] |
Application-Specific Guidance: Choosing the Right Tool for the Job
The choice between BS3 and Bis-PEG4-NHS ester is not about which is "better," but which is better suited for your specific biological question.
-
For Mapping Well-Defined, Stable Complexes: BS3 is the superior choice. Its shorter, rigid 11.4 Å spacer arm provides a well-defined distance constraint.[1] This is invaluable for structural biology applications where crosslinks are used to validate protein models or distinguish between closely related conformational states.
-
For Capturing Dynamic or Transient Interactions: Bis-PEG4-NHS ester often has the advantage. Proteins are not static entities. The longer, highly flexible PEG spacer arm can more effectively "scan" a wider conformational space and capture interactions between domains or proteins that are not held in a rigid orientation.[10][11] Its enhanced ability to access the protein surface can lead to the identification of more cross-linking sites.[11]
-
For Developing Antibody-Drug Conjugates (ADCs) or PEGylated Biologics: Bis-PEG4-NHS ester is frequently preferred. The polyethylene glycol (PEG) chain is renowned for its biocompatibility and ability to improve the pharmacokinetic properties of biologics.[20] It can enhance the solubility and stability of the final conjugate, reduce aggregation, and decrease immunogenicity, all of which are critical factors in drug development.[][22]
-
For Cell-Surface Protein Studies: Both are excellent candidates. Their water solubility and membrane impermeability make them ideal for studying receptor-ligand interactions or the composition of protein complexes on the plasma membrane.[17][18] The decision should be based on the expected distance between the target amine groups on the interacting partners.
Validated Experimental Workflow and Protocols
A successful crosslinking experiment relies on a robust and logical workflow. Key steps include careful reagent preparation, a controlled crosslinking reaction, effective quenching to halt the reaction, and appropriate downstream analysis.
Caption: A validated workflow for protein crosslinking experiments.
Detailed Experimental Protocol (General Purpose)
This protocol provides a self-validating framework. For any new system, it is crucial to perform a titration experiment with a range of crosslinker concentrations to determine the optimal conditions.[17]
1. Materials & Reagent Preparation:
- Crosslinker: Bis-PEG4-NHS ester or BS3 powder.
- Protein Sample: Purified protein(s) at a known concentration (e.g., 1-10 mg/mL).
- Conjugation Buffer: An amine-free buffer, pH 7.0-8.0. Common choices include Phosphate-Buffered Saline (PBS) or HEPES buffer.[2][4] Crucially, avoid buffers containing primary amines like Tris or glycine during the reaction step. [23]
- Anhydrous Solvent (for Bis-PEG4-NHS ester): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[23]
- Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[8][24]
2. Crosslinking Procedure: a. Equilibrate Reagents: Allow the vial of crosslinker powder to warm completely to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS esters.[5][25] b. Prepare Protein Sample: Ensure your protein sample is in the chosen Conjugation Buffer. If necessary, perform a buffer exchange via dialysis or a desalting column. c. Prepare Crosslinker Stock Solution (Prepare Fresh!):
- For Bis-PEG4-NHS ester: Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[20]
- For BS3: Dissolve the powder directly in Conjugation Buffer or water immediately before use.[5][24] d. Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration.
- A common starting point is a 10- to 50-fold molar excess of crosslinker over protein.[2][20] For dilute protein solutions, a higher molar excess is generally required.[4]
- If using a DMSO stock, ensure the final volume of DMSO does not exceed 10% (v/v) to maintain protein integrity.[9] e. Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C .[2][25] Lower temperatures can help minimize protein degradation while still allowing for efficient crosslinking. f. Quench the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).[2] This neutralizes any unreacted NHS esters. Incubate for 15 minutes at room temperature.[8]
3. Analysis: a. The crosslinked sample is now ready for downstream analysis. For many applications like SDS-PAGE, the sample can be analyzed directly. b. For sensitive analyses like mass spectrometry, it may be necessary to remove excess crosslinker and quenching reagents via a desalting column or dialysis.[5][24] c. Analyze the results using techniques such as SDS-PAGE (to observe shifts in molecular weight indicating crosslinking), Western blotting, or mass spectrometry for precise identification of crosslinked sites.[26][27]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Low Crosslinking Efficiency | 1. Inactive crosslinker (hydrolyzed).2. Presence of primary amines in the buffer.3. Suboptimal crosslinker concentration. | 1. Use fresh crosslinker powder; warm vial before opening.[17]2. Use an amine-free buffer (PBS, HEPES).[17]3. Perform a titration with a higher molar excess of crosslinker. |
| Protein Aggregation / Smearing on Gel | 1. Crosslinker concentration is too high, causing extensive, non-specific crosslinking.2. Protein sample is too concentrated. | 1. Reduce the crosslinker concentration and/or incubation time.[17]2. Perform the reaction with a more dilute protein sample. |
| Inconsistent Results | 1. Crosslinker stock solution was not prepared fresh.2. Inconsistent incubation times or temperatures. | 1. Always prepare NHS ester solutions immediately before use.[2]2. Standardize all reaction parameters across experiments. |
Conclusion
Both BS3 and Bis-PEG4-NHS ester are powerful, water-soluble, and membrane-impermeable tools for covalently linking proteins. The decision between them should be a deliberate choice driven by the experimental objective.
-
BS3 remains the workhorse for applications requiring a rigid, well-defined distance constraint, making it ideal for structural validation. Its extensive history of use provides a wealth of literature support.[1][28]
-
Bis-PEG4-NHS ester represents a more modern alternative where the properties of the linker itself are leveraged to improve experimental outcomes. Its flexibility is key for capturing dynamic complexes, and the inherent biocompatibility of the PEG spacer offers significant advantages in bioconjugation and the development of protein therapeutics.[10][11][16]
By understanding the causality behind their design—the rigid alkyl chain versus the flexible PEG backbone—researchers can move beyond treating crosslinkers as generic staples and instead select them as precision tools to better interrogate and engineer biological systems.
References
- Benchchem. (2025). An In-Depth Technical Guide to the BS3 Crosslinker: Leveraging its 11.4 Å Spacer Arm in Research and Drug Development. Benchchem.
-
Wikipedia. (n.d.). Bissulfosuccinimidyl suberate. Wikipedia. [Link]
-
MtoZ Biolabs. (n.d.). Steps for BS3 Crosslinking. MtoZ Biolabs. [Link]
-
AxisPharm. (n.d.). Bis-PEG4-NHS ester, CAS 1314378-11-4. AxisPharm. [Link]
- Benchchem. (2025). Application Notes and Protocols for In Vivo Crosslinking with BS3 to Study Protein Interactions. Benchchem.
- Benchchem. (2025). An In-depth Technical Guide to the Amine-Reactive Crosslinker BS3. Benchchem.
- Benchchem. (2025).
-
Cyanagen. (n.d.). BS3 Crosslinker Reagent. Cyanagen. [Link]
- Benchchem. (2025). A Head-to-Head Comparison of Bis-PEG6-NHS Ester and BS3 Crosslinkers for Biological Research. Benchchem.
- Benchchem. (2025).
-
Oxford Academic. (n.d.). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics. [Link]
-
PubMed Central. (2017). Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. PMC. [Link]
-
AxisPharm. (n.d.). Bis-PEG-NHS. AxisPharm. [Link]
- Benchchem. (2025). SS-bis-amino-PEG4-NHS ester molecular weight and spacer arm length. Benchchem.
- Benchchem. (2025). A Head-to-Head Comparison of PEG and Methylene Backbone Crosslinkers for Researchers. Benchchem.
-
bioWORLD. (n.d.). BS3 Crosslinker. bioWORLD. [Link]
-
AxisPharm. (n.d.). Bis-PEG-NHS. AxisPharm. [Link]
-
PubMed Central. (n.d.). A comparative cross-linking strategy to probe conformational changes in protein complexes. PMC. [Link]
- Benchchem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. You are being redirected... [bio-world.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 7. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 13. cyanagen.com [cyanagen.com]
- 14. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]
- 15. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 22. Bis-PEG-NHS | AxisPharm [axispharm.com]
- 23. broadpharm.com [broadpharm.com]
- 24. covachem.com [covachem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 27. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Linker Technology: A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Bioconjugation
In the landscape of targeted therapeutics, particularly within the revolutionary field of Antibody-Drug Conjugates (ADCs), the linker—a seemingly simple bridge—is a critical determinant of success or failure.[1][2] It is the linchpin that dictates the stability, pharmacokinetics, efficacy, and toxicity profile of the entire bioconjugate.[][][5] The choice of linker chemistry is one of the most fundamental decisions in the design of an ADC, with the primary branching point being the selection between a cleavable and a non-cleavable linker.[1][][7]
This guide provides an in-depth, objective comparison of these two core linker strategies. Moving beyond a simple list of pros and cons, we will delve into the mechanistic underpinnings, explore the causality behind experimental choices, present comparative performance data, and provide detailed protocols for key validation assays. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make rational, data-driven decisions in their bioconjugation projects.
The Fundamental Divide: A Tale of Two Release Strategies
The primary distinction between cleavable and non-cleavable linkers lies in the mechanism of payload release.[1][][8]
-
Cleavable Linkers are engineered with a specific chemical vulnerability. They are designed to remain stable in the systemic circulation but break apart upon encountering specific triggers that are prevalent within the target tumor microenvironment or inside cancer cells.[9][10] This results in the release of the cytotoxic payload in its native, unmodified form.[8]
-
Non-Cleavable Linkers , by contrast, form a highly stable covalent bond, typically a thioether bond.[][11] They lack an inherent trigger for release. Instead, the payload is liberated only after the ADC is internalized by the target cell and the antibody backbone is completely degraded by proteases within the lysosome.[11][12][13] This process releases the payload with the linker and a conjugating amino acid still attached.[8][12]
Diagram 1: General Mechanism of Antibody-Drug Conjugate (ADC) Action
Caption: General workflow of ADC targeting, internalization, and payload-induced cytotoxicity.
Deep Dive I: The Versatility of Cleavable Linkers
Cleavable linkers are designed to exploit the physiological differences between the extracellular environment (blood) and the intracellular compartments of tumor cells.[12][13] Their success hinges on achieving a critical balance: maintaining stability in circulation to prevent premature drug release while ensuring efficient cleavage at the target site.[][] There are three primary classes of cleavable linkers.
Enzyme-Sensitive Linkers (e.g., Valine-Citrulline)
These are currently the most widely used cleavable linkers in approved ADCs.[] They incorporate a short peptide sequence that is a substrate for specific enzymes, like proteases, that are overexpressed in tumor cells.[10][13]
-
Mechanism of Action: The most common motif is the valine-citrulline (Val-Cit) dipeptide.[13] This sequence is efficiently cleaved by Cathepsin B, a lysosomal protease often upregulated in cancer cells.[12][13][16] The linker often includes a self-immolative spacer (e.g., PABC - p-aminobenzyl carbamate) to ensure that once the peptide is cleaved, the payload is released without any modification.[]
-
Causality: The choice of Val-Cit is deliberate. It exhibits high stability in human plasma due to the presence of protease inhibitors but is rapidly hydrolyzed by the high concentration of active Cathepsin B inside the lysosome.[12]
Diagram 2: Mechanism of an Enzyme-Sensitive (Val-Cit) Linker
Caption: Cathepsin B-mediated cleavage of a Val-Cit linker leads to payload release.
pH-Sensitive Linkers (e.g., Hydrazone)
This strategy leverages the pH gradient between the bloodstream (pH ~7.4) and the more acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[13][17]
-
Mechanism of Action: These linkers incorporate an acid-labile functional group, such as a hydrazone. At physiological pH, the hydrazone bond is relatively stable. However, upon internalization and trafficking into the acidic endosomal and lysosomal compartments, the bond is hydrolyzed, leading to payload release.[12][]
-
Causality: While effective in principle, hydrazone linkers have demonstrated some instability in circulation, leading to a higher risk of premature drug release and potential off-target toxicity compared to other linker types.[12][19]
Diagram 3: Mechanism of a pH-Sensitive (Hydrazone) Linker
Caption: Acid-catalyzed hydrolysis of a hydrazone linker in the lysosome.
Reduction-Sensitive Linkers (e.g., Disulfide)
This class of linkers exploits the significant difference in redox potential between the extracellular space and the intracellular environment.
-
Mechanism of Action: Disulfide bonds (-S-S-) are incorporated into the linker. These bonds are stable in the oxidative environment of the bloodstream. However, upon entering the cell, they are rapidly cleaved by the high intracellular concentrations of reducing agents, most notably glutathione (GSH), which is up to 1000-fold more concentrated inside the cell than in the plasma.[][]
-
Causality: The stability of disulfide linkers can be fine-tuned. Introducing steric hindrance around the disulfide bond (e.g., by adding methyl groups) can increase its stability in circulation and reduce the rate of premature cleavage.[17][]
Diagram 4: Mechanism of a Reduction-Sensitive (Disulfide) Linker
Caption: Glutathione (GSH)-mediated reduction of a disulfide linker in the cytoplasm.
Deep Dive II: The Stability of Non-Cleavable Linkers
Non-cleavable linkers are the embodiment of a "safety-first" design philosophy. Their primary advantage is exceptional plasma stability, which minimizes the risk of premature payload release and associated off-target toxicities.[7][11][12]
-
Mechanism of Action: The most common non-cleavable linker is based on a thioether bond, often formed using the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker.[12] After the ADC is internalized and trafficked to the lysosome, the antibody portion is completely digested by proteases. This liberates the payload, which remains covalently attached to the linker and the cysteine or lysine residue to which it was conjugated.[8][12]
-
Causality: This mechanism has a critical implication: the payload must retain its cytotoxic activity even with the linker-amino acid remnant attached.[11] This is not true for all payloads. For example, auristatins like MMAE are potent in their native form and are poorly suited for non-cleavable linkers, whereas maytansinoids (like DM1, used in Kadcyla®) retain high potency as a linker-amino acid conjugate.[11][12]
Diagram 5: Mechanism of a Non-Cleavable (Thioether) Linker
Caption: Lysosomal degradation of the antibody releases the payload-linker-amino acid complex.
Head-to-Head Comparison: Performance & Experimental Data
The choice between a cleavable and non-cleavable linker involves a trade-off between several key performance parameters.[8][21]
| Feature | Cleavable Linker | Non-Cleavable Linker | Rationale & Causality |
| Mechanism of Release | Specific trigger (enzymes, pH, reduction)[13] | Proteolytic degradation of the antibody[12] | Designed sensitivity vs. reliance on natural catabolism. |
| Released Payload | Native, unmodified drug[8] | Drug + Linker + Amino Acid residue[8] | Cleavage releases the original molecule; degradation leaves a remnant. |
| Plasma Stability | Generally lower; risk of premature release[8][17] | Generally higher; very stable in circulation[8][11][12] | The presence of a "weak point" inherently lowers stability compared to a robust covalent bond like a thioether. |
| Bystander Effect | High [8][9][13] | Low to Negligible [8][9][11] | The released native drug is often membrane-permeable and can diffuse to kill adjacent antigen-negative tumor cells. The charged linker-amino acid complex is typically membrane-impermeable. |
| Off-Target Toxicity | Higher potential[7][8] | Lower potential[7][8] | Premature payload release and the bystander effect can increase damage to healthy tissues.[22] |
| Tumor Heterogeneity | More effective[8][9] | Less effective | The bystander effect is crucial for eliminating antigen-negative cells within a heterogeneous tumor mass. |
| Payload Compatibility | Broad; releases unmodified payload[7][23] | Restricted; payload must be active with remnant[11] | The release mechanism dictates the final form of the active drug, impacting which payloads can be used. |
Quantitative Performance Data
Direct head-to-head comparisons in the literature are challenging due to variations in antibodies, payloads, and models. However, compiled data illustrates these key differences.
| ADC Example | Linker Type | Target/Cell Line | IC50 (ng/mL) | In Vivo Model | Key Finding | Source |
| Anti-HER2-VC -MMAE | Cleavable (Val-Cit) | SK-BR-3 (HER2+) | ~10 | NCI-N87 Xenograft | Potent anti-tumor activity and significant bystander effect observed. | [21] |
| Anti-HER2-SMCC -DM1 (T-DM1) | Non-Cleavable (Thioether) | SK-BR-3 (HER2+) | ~25 | KPL-4 Xenograft | High plasma stability, potent activity, but limited bystander killing. | [12] |
| Anti-CD30-VC -MMAE (Adcetris®) | Cleavable (Val-Cit) | Karpas-299 | ~5-10 | Karpas-299 Xenograft | High efficacy in part due to bystander killing of surrounding cells. | [13] |
| Anti-CD22-SMCC -DM4 | Non-Cleavable (Thioether) | BJAB | ~100 | BJAB Xenograft | Demonstrated superior plasma stability and a better safety profile compared to a disulfide-linked version. | [11] |
Note: IC50 values are approximate and compiled from various sources for illustrative purposes. Direct comparison requires identical experimental conditions.
The Scientist's Toolkit: Key Experimental Protocols
Validating the performance of a chosen linker is paramount. The following are foundational, step-by-step protocols for assessing linker stability and efficacy.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify premature payload release in plasma over time.
Diagram 6: Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for assessing the stability of an ADC linker in plasma.
Methodology:
-
Preparation: Thaw human or mouse plasma and centrifuge to remove precipitates. Prepare the ADC at a stock concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS).
-
Incubation: Spike the ADC into the plasma to a final concentration of ~100 µg/mL. Immediately withdraw a T=0 timepoint aliquot. Incubate the remaining plasma-ADC mixture in a water bath at 37°C.
-
Timepoints: Collect aliquots at various time points (e.g., 1, 6, 24, 48, 96, 168 hours).
-
Sample Processing: For each timepoint, process the sample to separate the antibody-conjugated drug from the free drug. This can be done by protein precipitation (e.g., adding 3 volumes of cold acetonitrile) or by affinity capture of the ADC using protein A/G beads.
-
Analysis:
-
ELISA: To quantify the amount of intact, payload-bearing ADC. Use a capture antibody against the ADC's antibody and a detection antibody against the payload.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To precisely quantify the concentration of released free payload in the supernatant after protein precipitation.
-
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload over time. Calculate the half-life (t½) of the ADC in plasma. A longer half-life indicates greater stability.
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
Objective: To determine if the payload released from a target cell can kill neighboring antigen-negative cells.
Diagram 7: Experimental Workflow for Bystander Effect Assay
Caption: Co-culture assay to evaluate the bystander killing of antigen-negative cells.
Methodology:
-
Cell Preparation:
-
Select two cell lines: one that expresses the target antigen (Ag+) and one that does not (Ag-).
-
Label the antigen-negative (Ag-) cells with a fluorescent marker (e.g., GFP or CellTracker Green) for easy identification.
-
-
Co-Culture Seeding: Seed the Ag+ and labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, or 1:10). Also, seed monocultures of each cell type as controls.
-
ADC Treatment: After allowing cells to adhere overnight, treat the wells with serial dilutions of the ADC. Include an untreated control and a free-drug control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells, and use flow cytometry to gate on the fluorescently labeled Ag- population. Quantify the viability of these cells (e.g., using a viability dye like Propidium Iodide or DAPI).
-
High-Content Imaging: Use an automated microscope to image the wells. Quantify the number of viable fluorescent Ag- cells in the co-cultures compared to the monoculture controls.
-
-
Data Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture wells (compared to Ag- cells treated alone) indicates a potent bystander effect.[8]
Making the Choice: A Decision Framework
Selecting the optimal linker is not a one-size-fits-all problem; it is a multi-parameter optimization challenge that depends on the specific therapeutic context.[][7]
-
Choose a CLEAVABLE linker when:
-
Choose a NON-CLEAVABLE linker when:
-
The primary concern is minimizing off-target toxicity , and a superior safety profile is paramount.[7][8]
-
The target antigen is highly and homogeneously expressed on tumor cells.
-
The payload retains its potency with the linker-amino acid remnant attached.[11]
-
The therapeutic indication is a hematological malignancy where cells are more accessible and the bystander effect is less critical than in solid tumors.[7]
-
Conclusion
The dichotomy between cleavable and non-cleavable linkers represents a fundamental strategic choice in the engineering of bioconjugates. Cleavable linkers offer versatility and the potent advantage of the bystander effect, making them powerful tools against the challenge of tumor heterogeneity.[7][9] This potency, however, comes with an inherent risk of lower plasma stability and potential off-target effects.[8] Conversely, non-cleavable linkers provide a robust, stable, and often safer alternative, but their efficacy is more constrained by antigen expression levels and payload compatibility.[8][11]
Ultimately, there is no single "best" linker. The optimal choice is context-dependent, requiring a thorough, data-driven evaluation of the antibody's properties, the payload's mechanism, and the unique biology of the target indication. By understanding the intricate causality behind each linker's design and employing rigorous experimental validation, researchers can rationally engineer the next generation of safer and more effective targeted therapies.
References
-
Ulbrich, K., & Subr, V. (n.d.). Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes. DSpace@MIT. Retrieved from [Link]
-
Precise PEG. (n.d.). How to Select the Optimal Linker-Payload for Your Research Project. Retrieved from [Link]
-
Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved from [Link]
-
Spring, D. (n.d.). Cleavable linkers in antibody-drug conjugates. David Spring's group. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved from [Link]
-
Ashton, S., et al. (2021). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. PMC - NIH. Retrieved from [Link]
-
Su, D., et al. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. NIH. Retrieved from [Link]
-
An, Z., & Tsuchikama, K. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Tai, W., et al. (n.d.). Representative structures of different types of ADC linkers. ResearchGate. Retrieved from [Link]
-
Kim, E. G., et al. (2025, June 10). Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity. PubMed. Retrieved from [Link]
-
Request PDF. (n.d.). Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity. ResearchGate. Retrieved from [Link]
-
Lam, M.-H., et al. (2014, October 1). Abstract 4837: Extracellular proteolytic cleavage of peptide-linked antibody-drug conjugates promotes bystander killing of cancer cells. AACR Journals. Retrieved from [Link]
-
Alas, M., et al. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central. Retrieved from [Link]
-
ACS Fall. (2025). Development of cleavable linkers for polymer-drug conjugates. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Bio-Synthesis. (2025, May 2). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Retrieved from [Link]
-
Staben, L. R., et al. (n.d.). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry - ACS Publications. Retrieved from [Link]
-
An, Z., & Tsuchikama, K. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. PMC - PubMed Central. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of GSH-cleavable triggers. Retrieved from [Link]
-
SigutLabs. (2025, April 22). What Makes a Good Linker for Antibody-Drug Conjugates?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 16. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
Performance Evaluation of Bis-PEG4-NHS Ester in Proteomics: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate world of proteomics, the choice of a chemical crosslinker is a critical decision that dictates the success of experiments aimed at elucidating protein-protein interactions (PPIs) and mapping three-dimensional protein structures. This guide provides an in-depth performance evaluation of Bis-PEG4-NHS ester, a hydrophilic, homobifunctional crosslinking agent. We will objectively compare its performance against traditional alternatives, grounded in experimental evidence, to empower you to make informed decisions for your cross-linking mass spectrometry (XL-MS) workflows.
The Rationale for Chemical Crosslinking in Proteomics
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for capturing a "snapshot" of protein interactions within their native context.[1] By covalently linking spatially proximate amino acid residues, we can identify interaction partners and derive distance constraints that are invaluable for structural modeling.[2][3] The workhorse reagents for this have long been N-hydroxysuccinimide (NHS) ester-based crosslinkers, which primarily target the primary amines on lysine residues and protein N-termini.[4] However, the physicochemical properties of the crosslinker itself, particularly the spacer arm connecting the reactive groups, can dramatically influence experimental outcomes.
Introducing Bis-PEG4-NHS Ester: Structure and Intrinsic Advantages
Bis-PEG4-NHS ester is a homobifunctional crosslinker, meaning it has identical reactive groups at both ends of a spacer arm.[5] Let's dissect its structure to understand its function:
-
N-Hydroxysuccinimide (NHS) Esters: These are highly reactive groups that efficiently form stable, covalent amide bonds with primary amines (e.g., the ε-amino group of lysine) at a physiological to slightly alkaline pH (typically 7.2-8.5).[6]
-
Polyethylene Glycol (PEG) Spacer: The core of this reagent is its spacer arm, composed of four repeating ethylene glycol units (PEG4). This feature is the primary differentiator from traditional crosslinkers and confers several key advantages:
-
Enhanced Hydrophilicity: The PEG chain makes the entire crosslinker molecule highly water-soluble.[7][8] This is crucial for maintaining protein solubility during the crosslinking reaction and preventing the aggregation that can be induced by more hydrophobic crosslinkers.[9][10]
-
Flexibility: The PEG spacer is significantly more flexible than the alkyl chains of traditional crosslinkers like Disuccinimidyl suberate (DSS).[2] This flexibility can be advantageous for capturing transient or dynamic protein interactions.
-
Reduced Immunogenicity & Non-specific Binding: PEG is well-known for its ability to reduce the immunogenicity of conjugated molecules and minimize non-specific binding, which is beneficial for in vivo or cellular applications.[11]
-
The reaction mechanism involves the nucleophilic attack of a primary amine on the NHS ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[6]
Performance Comparison: Bis-PEG4-NHS Ester vs. Traditional Alternatives
The most common alternatives to Bis-PEG4-NHS ester are Disuccinimidyl suberate (DSS) and its water-soluble counterpart, Bis(sulfosuccinimidyl) suberate (BS3). The fundamental difference lies in the spacer arm: Bis-PEG4-NHS ester has a hydrophilic PEG chain, whereas DSS and BS3 have a more hydrophobic C8 alkyl chain.[6][12]
| Feature | Bis-PEG4-NHS Ester | BS3 (Bis(sulfosuccinimidyl) suberate) | DSS (Disuccinimidyl suberate) |
| Reactive Group | NHS Ester | Sulfo-NHS Ester | NHS Ester |
| Target Residue | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) |
| Spacer Arm | PEG4 (Polyethylene Glycol) | C8 Alkyl Chain | C8 Alkyl Chain |
| Spacer Length | ~17.6 Å | 11.4 Å | 11.4 Å |
| Water Solubility | High | High | Very Low (Requires organic solvent) |
| Membrane Permeability | Low | Low (Impermeable) | High (Permeable) |
| Key Advantage | Hydrophilic, flexible, enhances accessibility | Water-soluble, cell-impermeable | Cell-permeable for intracellular studies |
| Primary Limitation | Longer, flexible spacer may reduce spatial precision | Rigid spacer may miss dynamic conformations | Hydrophobicity can induce aggregation |
Causality Behind Performance: Why Hydrophilicity Matters
The choice between a hydrophilic (PEG) and a hydrophobic (alkyl) spacer is not trivial; it directly impacts which protein interactions you can capture.
Expertise in Action: Capturing Protein Dynamics A systematic comparative study demonstrated that PEG-backbone crosslinkers like BS(PEG)2 (a close analog to Bis-PEG4-NHS ester) show superior advantages in analyzing protein dynamic conformations compared to DSS/BS3.[12][13] The study revealed that PEGylated crosslinkers enabled the capture of a greater number of cross-linking sites, particularly in dynamic regions of proteins.[12][13]
The underlying reason for this enhanced performance is the nature of the hydrophilic PEG backbone. Molecular dynamics simulations and NMR experiments have shown that the polarity of the PEG chain enhances the accessibility of the crosslinker to the protein surface.[12][13] In essence, the hydrophilic spacer is more "comfortable" interacting with the aqueous environment at the protein's surface, allowing its reactive ends a greater probability of finding and linking accessible lysine residues, especially those in flexible or conformationally dynamic domains.[12] In contrast, a hydrophobic crosslinker like DSS may preferentially partition into hydrophobic pockets or even induce protein aggregation, potentially missing key surface interactions.[4]
Impact on Mass Spectrometry Analysis
The introduction of a PEG chain into a cross-linked peptide presents unique considerations for mass spectrometry analysis. PEGylation can create challenges in structural characterization due to potential heterogeneity and the complexity of fragmentation spectra.[14][15]
However, methodologies have been developed to address this. A common approach involves using in-source fragmentation combined with tandem MS (MS/MS) to elucidate the PEGylated sites.[11][14] This allows for the characterization of the peptide portion of the crosslink. Furthermore, optimizing fragmentation energies, for instance by using stepped-HCD (Higher-energy C-trap Dissociation), can significantly improve the identification of cross-linked peptides, regardless of the linker type.[16] While analysis can be more complex than for non-PEGylated linkers, the superior ability to capture dynamic interactions often outweighs the analytical challenge.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points. The key to trustworthiness in any crosslinking experiment is optimization and validation. Always perform control experiments (e.g., no crosslinker) and optimize the crosslinker concentration and reaction time to minimize non-specific crosslinking and aggregation.
Protocol 1: In-Solution Crosslinking of Purified Proteins
This protocol is suitable for studying interactions within a purified protein complex.
-
Reagent Preparation:
-
Protein Sample: Prepare the protein complex at a concentration of 0.5-2 mg/mL in an amine-free buffer (e.g., PBS, HEPES, or borate buffer) at pH 7.2-8.0. Avoid buffers containing Tris or glycine, as they will quench the reaction.
-
Crosslinker Stock: Immediately before use, dissolve Bis-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-25 mM. The NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so do not store stock solutions.[17]
-
-
Crosslinking Reaction:
-
Add the Bis-PEG4-NHS ester stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 2 mM. A 10- to 50-fold molar excess of crosslinker over protein is a good starting point for optimization.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.
-
-
Sample Preparation for MS:
-
Verify crosslinking efficiency by running a small aliquot on an SDS-PAGE gel. Successful crosslinking will result in higher molecular weight bands.
-
Proceed with standard proteomics sample preparation: reduction of disulfide bonds (e.g., with DTT), alkylation of cysteines (e.g., with iodoacetamide), and enzymatic digestion (typically with trypsin).
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column prior to LC-MS/MS analysis.
-
Protocol 2: In-Cell Crosslinking
This protocol is for capturing protein interactions within a cellular environment. Bis-PEG4-NHS ester, being hydrophilic, is generally considered membrane-impermeable, making it suitable for crosslinking cell-surface proteins. For intracellular crosslinking, a membrane-permeable alternative like DSS would be required.
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any primary amines from the culture medium.
-
Resuspend the cell pellet in the same buffer to a concentration of approximately 25 x 10^6 cells/mL.
-
-
Crosslinking Reaction:
-
Add freshly prepared Bis-PEG4-NHS ester (or BS3 for a direct comparison) to the cell suspension to a final concentration of 1-3 mM.
-
Incubate for 30 minutes at room temperature or 1 hour on ice to minimize internalization.
-
-
Quenching and Cell Lysis:
-
Quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Pellet the cells by centrifugation and wash again with PBS to remove excess crosslinker and quenching buffer.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Digestion and MS Analysis:
-
Quantify the protein concentration in the lysate.
-
Proceed with the standard in-solution digestion workflow as described in Protocol 1 (reduction, alkylation, digestion, and desalting) before LC-MS/MS analysis.
-
Conclusion and Expert Recommendation
Bis-PEG4-NHS ester represents a significant advancement over traditional, hydrophobic crosslinkers for many proteomics applications. Its key performance advantage, conferred by the hydrophilic and flexible PEG4 spacer, is the enhanced ability to capture protein conformations and interactions in dynamic regions.[12][13] This is a direct consequence of the spacer's improved accessibility to the protein surface in an aqueous environment.
For researchers studying dynamic protein complexes, transient interactions, or systems prone to aggregation, Bis-PEG4-NHS ester is the superior choice over DSS . While BS3 offers the same water-solubility and membrane-impermeability, the flexible and hydrophilic nature of the PEG spacer in Bis-PEG4-NHS ester provides a distinct advantage in exploring the conformational landscape of proteins.[12] The selection of a crosslinker is a critical experimental parameter, and understanding the chemical causality behind its performance is paramount to generating high-quality, reliable data in the pursuit of structural systems biology.[3]
References
-
Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics. [Link]
-
Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. National Center for Biotechnology Information. [Link]
-
Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. ACS Publications. [Link]
-
New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. National Center for Biotechnology Information. [Link]
-
Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. National Center for Biotechnology Information. [Link]
-
Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. National Center for Biotechnology Information. [Link]
-
Chemical cross-linking with mass spectrometry: A tool for systems structural biology. National Center for Biotechnology Information. [Link]
-
Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. ResearchGate. [Link]
-
Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. National Center for Biotechnology Information. [Link]
-
Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. PubMed. [Link]
-
A comparative cross-linking strategy to probe conformational changes in protein complexes. National Center for Biotechnology Information. [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]
-
Bis-PEG-NHS. AxisPharm. [Link]
-
Optimization of Crosslinked Peptide Analysis on an Orbitrap Fusion Lumos Mass Spectrometer. LabRulez. [Link]
-
Hydrophobic-Hydrophilic Forces in Protein Folding. National Center for Biotechnology Information. [Link]
-
Synthesis of two new enrichable and MS-cleavable cross-linkers to define protein–protein interactions by mass spectrometry. SciSpace. [Link]
-
Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers. National Center for Biotechnology Information. [Link]
-
Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. PubMed. [Link]
-
Blind testing cross-linking/mass spectrometry under the auspices of the 11th critical assessment of methods of protein structure prediction (CASP11). National Center for Biotechnology Information. [Link]
-
First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study. ACS Publications. [Link]
-
Proteomics as a tool to gain next level insights into photo-crosslinkable biopolymer modifications. National Center for Biotechnology Information. [Link]
-
Alaina's Tutor Tip: Hydrophobic vs hydrophilic. YouTube. [Link]
-
Figure 2 from Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. Semantic Scholar. [Link]
-
NHS ester PEG. AxisPharm. [Link]
-
Bis-PEG3-NHS ester. Creative Biolabs. [Link]
-
Hydrophilic vs Hydrophobic | Substances | Cell Membranes. YouTube. [Link]
Sources
- 1. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic-Hydrophilic Forces in Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bis-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 16. njms.rutgers.edu [njms.rutgers.edu]
- 17. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Homobifunctional Crosslinkers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the selection of an appropriate crosslinking agent is a pivotal decision that dictates experimental success. Homobifunctional crosslinkers, characterized by their symmetrical structure with two identical reactive groups, are foundational reagents for covalently linking macromolecules. This guide offers an in-depth, objective comparison of common homobifunctional crosslinkers, providing the technical insights and experimental data necessary to inform your selection process.
Understanding the Core Principles of Homobifunctional Crosslinking
Homobifunctional crosslinkers are designed to react with the same functional group on two or more molecules, effectively "tethering" them together. This capability is invaluable for a range of applications, including stabilizing protein-protein interactions, elucidating protein quaternary structure, and preparing antibody-enzyme conjugates for immunoassays.
The general structure of a homobifunctional crosslinker consists of two identical reactive moieties separated by a spacer arm. The nature of the reactive group determines the target functional group on the biomolecule, while the spacer arm's length and composition influence the distance and flexibility between the linked molecules.
However, a critical limitation of homobifunctional crosslinkers is the potential for producing a heterogeneous mixture of products. In a one-step reaction, these reagents can react indiscriminately, leading to a complex mixture of intramolecular and intermolecular crosslinks, as well as polymers. Careful optimization of reaction conditions is therefore essential to favor the desired product.
A Comparative Analysis of Common Homobifunctional Crosslinkers
Homobifunctional crosslinkers are primarily categorized based on their reactive groups. The most common types are amine-reactive and sulfhydryl-reactive crosslinkers.
Amine-Reactive Homobifunctional Crosslinkers
These crosslinkers target primary amines (-NH₂), which are abundantly found on the N-terminus of proteins and the side chain of lysine residues. N-hydroxysuccinimide (NHS) esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds.
Mechanism of Action: NHS Ester Reaction
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. The efficiency of this reaction is highly pH-dependent, with an optimal range of 7.2 to 8.5. Below this range, amines are protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.
Figure 1: Reaction of an NHS ester with a primary amine.
Comparative Table of Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Solubility | Membrane Permeability | Key Features |
| Disuccinimidyl suberate | DSS | 11.4 | Low | Permeable | A popular choice for intracellular crosslinking.[1][2] |
| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4 | High | Impermeable | Ideal for cell surface crosslinking due to its water solubility and membrane impermeability.[1][2] |
| Disuccinimidyl glutarate | DSG | 7.7 | Low | Permeable | Shorter spacer arm than DSS, suitable for capturing closer interactions. |
| Dithiobis(succinimidyl propionate) | DSP | 12.0 | Low | Permeable | Contains a disulfide bond in the spacer arm, making it cleavable with reducing agents. |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 12.0 | High | Impermeable | Water-soluble and cleavable, suitable for cell surface applications where subsequent separation of crosslinked proteins is desired. |
Experimental Insight: Choosing Between DSS and BS3
The primary difference between DSS and its water-soluble analog, BS3, lies in their solubility and membrane permeability.[1][2] DSS, being hydrophobic, can readily cross cell membranes, making it the preferred reagent for studying intracellular protein interactions.[1][2] Conversely, the sulfonate groups on BS3 render it water-soluble and membrane-impermeable, restricting its crosslinking activity to the cell surface.[1][2] This distinction is critical when designing experiments to probe protein interactions in specific cellular compartments.
Sulfhydryl-Reactive Homobifunctional Crosslinkers
Sulfhydryl-reactive crosslinkers target the thiol groups (-SH) of cysteine residues. Since cysteines are less abundant on protein surfaces than lysines, these crosslinkers offer a higher degree of specificity. Maleimides are the most common sulfhydryl-reactive group.
Mechanism of Action: Maleimide Reaction
Maleimides react with sulfhydryl groups via a Michael addition reaction, forming a stable, non-reversible thioether bond. This reaction is highly specific for sulfhydryls at a pH range of 6.5-7.5. At pH values above 7.5, reactivity towards primary amines can occur, although the reaction with thiols is approximately 1,000 times faster at neutral pH.
Figure 3: General workflow for protein crosslinking.
Step-by-Step Methodology:
-
Prepare Protein Solution:
-
Ensure the protein solution is in a buffer free of primary amines (e.g., Tris), as these will compete with the crosslinking reaction.
-
The optimal protein concentration should be determined empirically but is typically in the range of 0.1-2 mg/mL.
-
-
Prepare Crosslinker Solution:
-
For BS3: Immediately before use, dissolve BS3 in the reaction buffer. [2] * For DSS: Immediately before use, dissolve DSS in anhydrous DMSO to create a concentrated stock solution. [1][2] * Rationale: NHS esters are susceptible to hydrolysis in aqueous solutions. Preparing the crosslinker solution immediately before use minimizes this competing reaction.
-
-
Initiate Crosslinking Reaction:
-
Add the crosslinker solution to the protein solution. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein. The optimal ratio should be determined through a titration experiment.
-
If using DSS, the final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted crosslinker.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking.
-
Further characterization can be performed by Western blotting using an antibody specific to one of the proteins of interest.
-
Conclusion: Selecting the Right Tool for the Job
The choice of a homobifunctional crosslinker is a critical step in experimental design. A thorough understanding of their chemical reactivity, spacer arm length, and solubility is paramount for achieving the desired outcome. Amine-reactive crosslinkers like DSS and BS3 are workhorses for studying protein interactions, with the choice between them dictated by the desired cellular location of the crosslinking event. Sulfhydryl-reactive crosslinkers, such as the bismaleimide series, offer higher specificity and are valuable tools for probing protein structure. By carefully considering the principles and experimental data presented in this guide, researchers can confidently select the optimal homobifunctional crosslinker to advance their scientific investigations.
References
-
Interchim. (n.d.). DSS and BS3 Crosslinkers. Retrieved from [Link]
-
Wikipedia. (2023, August 1). Bissulfosuccinimidyl suberate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Homobifunctional Crosslinkers. Retrieved from [Link]
- P. L. F. F. and E. R. (2002). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 11(3), 566–577.
-
Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
Interchim. (n.d.). Cleavable SH-reactive crosslinkers DPDPB, DTME, MMP. Retrieved from [Link]
- L. I. L. and E. J. N. (1991). Structural and functional studies of cross-linked Go protein subunits. Journal of Biological Chemistry, 266(6), 3697–3704.
-
ResearchGate. (n.d.). Cross-linking analysis. (A) BMH cross-linking. Samples of 30 l at 1.0... Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Bis-PEG4-NHS Ester and Its Alternatives in Bioconjugation
For researchers, scientists, and professionals in drug development, the precise and stable linking of biomolecules is a fundamental requirement for innovation. Among the vast array of chemical tools available, amine-reactive crosslinkers, particularly those featuring N-hydroxysuccinimide (NHS) esters, are mainstays for their efficiency in forming stable amide bonds.[1] This guide provides an in-depth comparison of Bis-PEG4-NHS ester and its alternatives, offering field-proven insights and experimental considerations to inform your selection for specific applications.
Understanding the Core Reagent: Bis-PEG4-NHS Ester
Bis-PEG4-NHS ester is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—in this case, NHS esters—at either end of a spacer arm.[2] These NHS esters readily react with primary amines (-NH2), which are abundant on the N-terminus and lysine residues of proteins, to form stable amide bonds.[3][4]
The defining feature of this crosslinker is its polyethylene glycol (PEG) spacer arm, specifically one with four repeating ethylene glycol units (PEG4).[5] This PEG linker imparts crucial properties:
-
Hydrophilicity: The PEG chain increases the water solubility of the crosslinker and the resulting conjugate, which is highly advantageous when working with biomolecules in aqueous buffers.[6][7] This hydrophilicity helps to prevent aggregation, a common challenge in bioconjugation.[]
-
Flexibility and Spacer Length: The PEG4 spacer provides a defined distance between the two conjugated molecules, which can be critical for maintaining the biological activity of the conjugated proteins.[9]
Due to these properties, Bis-PEG4-NHS ester is frequently employed in applications such as protein-protein crosslinking, antibody-drug conjugate (ADC) development, and surface modification of materials to enhance biocompatibility.[5][10]
Key Alternatives to Bis-PEG4-NHS Ester: A Comparative Analysis
The choice of a crosslinker is dictated by the specific requirements of the experiment, including the desired spacer arm length, solubility, cleavability, and the nature of the molecules to be conjugated. Here, we explore several classes of alternatives to Bis-PEG4-NHS ester.
The length and chemical nature of the spacer arm are critical variables that influence the properties of the final conjugate.[9][11]
-
Shorter, Rigid Spacers (e.g., DSS, BS3):
-
Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) possess a shorter, more rigid 8-carbon alkyl chain spacer arm of 11.4 Å.[12][13][14]
-
DSS is membrane-permeable, making it suitable for intracellular crosslinking.[14][15] In contrast, the sulfonate groups on BS3 render it water-soluble and membrane-impermeable, restricting its activity to the cell surface.[12][16][17]
-
The rigidity of the suberate spacer provides a more defined distance constraint, which can be advantageous in structural biology studies aiming to map protein-protein interactions.[12][18]
-
-
Longer PEG Spacers (e.g., Bis-PEG8-NHS, Bis-PEG12-NHS):
-
Crosslinkers with longer PEG chains (e.g., PEG8, PEG12) offer increased hydrophilicity and a greater distance between the conjugated molecules.[7]
-
In the context of ADCs, longer PEG linkers can enhance solubility and in vivo stability.[9] However, this can sometimes come at the cost of reduced cytotoxicity due to steric hindrance.[9]
-
-
Hydrophobic vs. Hydrophilic Spacers:
-
While PEG-based linkers are hydrophilic, alternatives with purely alkyl spacers, like DSS, are more hydrophobic.[19][20] The choice between these depends on the application. For instance, a hydrophobic crosslinker might be preferred for probing interactions within a lipid membrane environment.[19] Conversely, hydrophilic linkers are generally preferred for maintaining the solubility and stability of proteins in aqueous solutions.[][21]
-
Beyond homobifunctional amine-reactive crosslinkers, a diverse range of reagents with different reactive groups and functionalities are available.
-
Heterobifunctional Crosslinkers (e.g., SMCC, Sulfo-SMCC):
-
These crosslinkers possess two different reactive groups, allowing for a more controlled, two-step conjugation process.[22]
-
A common example is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble version, Sulfo-SMCC .[23] These reagents contain an NHS ester for reacting with primary amines and a maleimide group that specifically targets sulfhydryl groups (-SH) on cysteine residues.[22]
-
This specificity is highly valuable in applications like ADC development, where a drug can be precisely attached to an antibody via a cysteine residue, minimizing product heterogeneity.[22]
-
-
Zero-Length Crosslinkers (e.g., EDC with Sulfo-NHS):
-
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the direct formation of an amide bond between a carboxyl group (-COOH) and a primary amine, with no intervening spacer arm.[22]
-
The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) increases the efficiency of the reaction and creates a more stable amine-reactive intermediate.[24]
-
This approach is ideal when the two interacting molecules are in very close proximity and the introduction of a spacer is undesirable.
-
Bis-PEG4-NHS ester is a non-cleavable linker, meaning it forms a stable, permanent bond.[10][25] However, in certain applications, the ability to break the link between the two molecules is desirable.[25][26]
-
Cleavable Linkers:
-
These linkers contain a bond that can be broken under specific conditions.[25][27] Common cleavable functionalities include:
-
Disulfide bonds: Cleaved by reducing agents like dithiothreitol (DTT). These are often used in drug delivery systems designed to release a payload in the reducing environment of the cell.[27]
-
Ester bonds: Cleaved by hydroxylamine.[19]
-
Hydrazone linkers: Cleaved under acidic conditions, such as those found in endosomes and lysosomes.[27]
-
Protease-sensitive peptide sequences: Designed to be cleaved by specific enzymes that are overexpressed in target tissues, like tumors.[27]
-
-
Cleavable linkers are particularly valuable in drug delivery, allowing for the controlled release of a therapeutic agent at the target site.[][29] They can also enable a "bystander effect," where the released drug can kill neighboring target cells.[27]
-
-
Non-Cleavable Linkers:
-
These form stable covalent bonds that are not easily broken.[25]
-
They are preferred when long-term stability is paramount, such as in the development of certain ADCs where the drug is released upon lysosomal degradation of the entire antibody-drug conjugate.[][30] Non-cleavable linkers can offer greater plasma stability and potentially a wider therapeutic window.[30]
-
Quantitative Comparison of Crosslinker Alternatives
The selection of a crosslinker should be guided by quantitative data. The table below summarizes key properties of Bis-PEG4-NHS ester and its alternatives.
| Feature | Bis-PEG4-NHS Ester | BS3 (Sulfo-DSS) | DSS | Sulfo-SMCC | EDC/Sulfo-NHS |
| Reactive Groups | Homobifunctional (NHS ester) | Homobifunctional (Sulfo-NHS ester) | Homobifunctional (NHS ester) | Heterobifunctional (Sulfo-NHS ester, Maleimide) | Zero-length (Carbodiimide/Sulfo-NHS ester) |
| Target Functionality | Primary Amines | Primary Amines | Primary Amines | Primary Amines & Sulfhydryls | Carboxyls & Primary Amines |
| Spacer Arm Length | ~18.4 Å | 11.4 Å | 11.4 Å | 11.6 Å | 0 Å |
| Water Solubility | High | High | Low (requires organic solvent) | High | High |
| Membrane Permeability | No | No | Yes | No | No |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable | N/A |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | 7.0 - 9.0 | NHS: 7.0-9.0; Maleimide: 6.5-7.5 | Activation: 4.5-6.0; Coupling: 7.2-8.5 |
Spacer arm lengths are approximate and can vary slightly based on the source.
Experimental Protocols and Workflows
The success of a bioconjugation experiment hinges on a well-designed protocol. Below are general workflows for common applications.
This protocol can be adapted for Bis-PEG4-NHS ester, BS3, or DSS.
Diagram of a General Protein Crosslinking Workflow
Caption: General workflow for protein-protein crosslinking.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a suitable reaction buffer that is free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[31] Avoid buffers containing Tris or glycine, as they will compete with the target proteins for reaction with the NHS ester.[32]
-
Protein Preparation: Dissolve or dialyze your proteins of interest into the amine-free reaction buffer.
-
Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester crosslinker (e.g., Bis-PEG4-NHS ester, BS3) in a dry, water-miscible organic solvent like DMSO to a concentration of 10-25 mM.[12] For water-soluble crosslinkers like BS3, the stock can be prepared directly in the reaction buffer.[12]
-
Crosslinking Reaction:
-
Combine your proteins in a microcentrifuge tube at the desired concentration.
-
Add the crosslinker stock solution to the protein mixture. A common starting point is a 20- to 50-fold molar excess of the crosslinker to the protein.[9][12] The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[9]
-
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[1] Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinked products using methods such as SDS-PAGE (to observe the appearance of higher molecular weight bands), Western blotting, or mass spectrometry for more detailed structural analysis.
This protocol outlines the controlled conjugation of a sulfhydryl-containing drug to an antibody.
Diagram of a Two-Step Heterobifunctional Conjugation
Caption: Workflow for two-step ADC synthesis.
Step-by-Step Protocol:
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Antibody Activation:
-
Add a 10- to 20-fold molar excess of Sulfo-SMCC (dissolved in an appropriate solvent) to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (pH 6.5-7.5).
-
Drug Conjugation:
-
Add the sulfhydryl-containing drug to the maleimide-activated antibody. A slight molar excess of the drug is typically used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): The maleimide reaction can be quenched by adding a free thiol-containing compound like cysteine.
-
Purification and Characterization: Purify the final ADC using chromatography techniques (e.g., size exclusion or hydrophobic interaction chromatography) to remove unconjugated drug and antibody. Characterize the ADC to determine the drug-to-antibody ratio (DAR).
Conclusion and Future Perspectives
The selection of a crosslinker is a critical decision that profoundly impacts the outcome of bioconjugation experiments. Bis-PEG4-NHS ester is an excellent choice for applications requiring a hydrophilic, non-cleavable, homobifunctional crosslinker of a moderate length. However, a thorough understanding of the available alternatives is essential for optimizing specific workflows.
-
For defined distance constraints and cell surface labeling, BS3 is a superior choice.
-
For intracellular crosslinking, the membrane-permeable DSS is required.
-
When controlled, site-specific conjugation is necessary, heterobifunctional reagents like SMCC are indispensable.
-
For applications demanding the release of a conjugated molecule, a wide array of cleavable linkers offer tailored release mechanisms.
The field of bioconjugation is continuously evolving, with the development of novel crosslinking chemistries, such as those used in "click chemistry," offering even greater specificity and efficiency.[33] By carefully considering the principles and experimental data outlined in this guide, researchers can make informed decisions to advance their work in drug development, diagnostics, and fundamental biological research.
References
- PurePEG. (2025, July 1). Cleavable vs.
- BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. BOC Sciences.
- ProteoGenix. (2021, July 26). Cleavable versus non-cleavable ADC linker chemistry. ProteoGenix.
- BOC Sciences. (n.d.).
- BenchChem. (2025). A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs.
- Optimizing Drug Delivery with PEGylated Linkers: A Guide. (2025, November 20).
- BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers. BroadPharm.
- Thermo Fisher Scientific. (n.d.). Crosslinking Reagents. Thermo Fisher Scientific.
- PurePEG. (2025, July 1). PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases. PurePEG.
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
- Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87.
- George, J. (n.d.). Analyzing Protein-Protein Interaction by using Crosslinking Methods. Longdom Publishing.
- Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG.
- BenchChem. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). An In-Depth Technical Guide to the BS3 Crosslinker: Leveraging its 11.4 Å Spacer Arm in Research and Drug Development. BenchChem.
- Kao, A., et al. (2020). Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers. PubMed Central.
- PurePEG. (2025, July 18).
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Thermo Fisher Scientific. (n.d.). Protein Crosslinking. Thermo Fisher Scientific - US.
- BenchChem. (2025). A Comparative Guide to Bioconjugation: Methyltetrazine-amido-N-bis(PEG4-acid) Versus Traditional Linkers. BenchChem.
- Sigma-Aldrich. (n.d.). Crosslinkers Selection Guide. Sigma-Aldrich.
- G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences.
- Biopharma PEG. (2022, February 10).
- Fisher Scientific. (n.d.). NHS and Sulfo-NHS. Fisher Scientific.
- BenchChem. (2025). A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs.
- Wikipedia. (n.d.).
- Aestus Biotechnology. (n.d.). BS3. Aestus Biotechnology.
- PurePEG. (2025, September 8).
- National Center for Biotechnology Inform
- Sinz, A. (2007).
- AxisPharm. (n.d.). BS3 Crosslinker. AxisPharm.
- Lumiprobe. (n.d.).
- BroadPharm. (n.d.). Bis-PEG4-NHS ester. BroadPharm.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.
- Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 877-889.
- Wikipedia. (n.d.).
- Thermo Fisher Scientific. (n.d.). DSS and BS Crosslinkers. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (2021, August 23). DSS (disuccinimidyl suberate)
- AxisPharm. (n.d.). Bis-PEG4-NHS ester. AxisPharm.
- MedchemExpress.com. (n.d.). Bis-PEG4-NHS ester. MedchemExpress.com.
- MedKoo Biosciences. (n.d.). Bis-PEG4-NHS ester. MedKoo Biosciences.
- AxisPharm. (n.d.). DSS Crosslinker. AxisPharm.
- Urry, D. W., et al. (1998). Cooperativity between the hydrophobic and cross-linking domains of elastin. Journal of the American Chemical Society, 120(10), 2394-2403.
- AxisPharm. (n.d.). NHS ester PEG. AxisPharm.
- AxisPharm. (n.d.). Bis-PEG-NHS. AxisPharm.
- Silverstein, T. P. (2014). Hydrophobic-Hydrophilic Forces in Protein Folding. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 14. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 17. aestusbiotech.com [aestusbiotech.com]
- 18. DSS Crosslinker, CAS 68528-80-3 | AxisPharm [axispharm.com]
- 19. longdom.org [longdom.org]
- 20. Cooperativity between the hydrophobic and cross-linking domains of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydrophobic-Hydrophilic Forces in Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. purepeg.com [purepeg.com]
- 26. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 27. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 29. purepeg.com [purepeg.com]
- 30. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 31. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Mass Spectrometry Validation of Bis-PEG4-NHS Ester Cross-Links
Introduction: The Crucial Role of Covalent Capture in Structural Proteomics
In the dynamic world of structural biology and drug development, understanding the intricate architecture of protein-protein interactions (PPIs) is paramount. These interactions govern nearly all cellular processes, and their dysregulation is often at the heart of disease. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture a "snapshot" of these interactions in their native state, providing distance constraints that are invaluable for modeling protein complexes.[1][2][3]
Among the vast arsenal of chemical cross-linkers, homobifunctional N-hydroxysuccinimide (NHS) esters are mainstays due to their efficient reactivity with primary amines on lysine residues and protein N-termini.[4][5][6] This guide focuses on a specific, highly versatile reagent: the Bis-PEG4-NHS ester . Its polyethylene glycol (PEG) spacer arm offers distinct advantages, including enhanced solubility for the resulting conjugates and a flexible, well-defined spacer length (27.9 Å) for probing longer-range interactions.[][8][9]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, compare alternative approaches, and provide a self-validating framework for the robust validation of Bis-PEG4-NHS ester cross-links by mass spectrometry.
Section 1: The Reagent - Understanding Bis-PEG4-NHS Ester
The efficacy of any XL-MS experiment begins with a deep understanding of the cross-linking reagent. The Bis-PEG4-NHS ester is a homobifunctional linker, meaning it has two identical reactive groups—in this case, NHS esters.
Chemical Reaction Mechanism: The NHS ester moieties react with primary amines (the ε-amino group of lysine and the α-amino group of the protein's N-terminus) via nucleophilic acyl substitution. This reaction forms a stable, covalent amide bond, effectively "linking" two spatially proximal amino acids.[4][6] The reaction is most efficient at a slightly alkaline pH of 7-9.[10]
Diagram: Bis-PEG4-NHS Ester Reaction
Caption: The end-to-end workflow for XL-MS from protein sample to validated data.
Step-by-Step Experimental Protocol
1. Sample Preparation & Purity
-
Protocol: Start with a highly purified protein complex (>95% purity as assessed by SDS-PAGE). The protein concentration should be in the range of 10-20 µM. [10]The buffer must be amine-free (e.g., HEPES or PBS) at a pH between 7.0 and 8.5. [10][11]* Causality: High purity is non-negotiable. Contaminating proteins will consume the cross-linker and generate a background of irrelevant cross-links, complicating data analysis. [10]Amine-containing buffers like Tris will react with the NHS ester, quenching the reaction prematurely.
2. Cross-linking Reaction
-
Protocol: Prepare a fresh stock solution of Bis-PEG4-NHS ester in anhydrous DMSO. Add the cross-linker to the protein solution at a molar excess ranging from 25:1 to 500:1 (cross-linker:protein). Incubate for 30-60 minutes at room temperature.
-
Causality: The optimal cross-linker concentration is a balance. Too little results in insufficient cross-linking; too much leads to extensive modification and protein aggregation, which can be visualized on an SDS-PAGE gel. Empirical optimization is crucial for each new system. [10] 3. Quenching the Reaction
-
Protocol: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. [11]* Causality: Quenching is essential to stop the reaction and prevent non-specific modification of the protein during subsequent denaturation and digestion steps.
4. Sample Preparation for Mass Spectrometry
-
Protocol:
-
Denature the cross-linked protein sample with 8 M urea.
-
Reduce disulfide bonds with 10 mM DTT (dithiothreitol) for 1 hour at 37°C.
-
Alkylate cysteine residues with 55 mM IAA (iodoacetamide) for 45 minutes in the dark.
-
Dilute the urea to <2 M with 50 mM ammonium bicarbonate.
-
Digest the proteins into peptides overnight with a protease like trypsin (typically at a 1:50 enzyme:protein ratio).
-
-
Causality: This standard proteomics workflow ensures the protein is fully unfolded and accessible to the protease, generating the peptides that will be analyzed by the mass spectrometer. [12][13]Incomplete digestion is a primary source of failed XL-MS experiments.
5. LC-MS/MS Analysis
-
Protocol: Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography (LC) system.
-
Causality: The complexity of a cross-linked digest is immense. It contains unmodified peptides, mono-linked (dead-end) peptides, intra-peptide cross-links, and the desired inter-peptide cross-links. High-resolution mass spectrometry is essential to accurately measure the precursor mass of these species, which is the primary filter used in the subsequent database search. [3][14]
Section 3: Mass Spectrometry Data Acquisition & Interpretation
Acquiring high-quality data is foundational for successful cross-link identification. The challenge lies in the low abundance of cross-linked peptides compared to their linear counterparts.
Optimized MS Parameters
We recommend the following parameters for a Thermo Scientific™ Orbitrap™ platform, which should be adapted based on the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| MS1 Resolution | 120,000 | Provides high mass accuracy for precursor ion identification. |
| MS1 AGC Target | 3e6 | Maximizes ion collection without saturating the detector. |
| MS/MS Resolution | 30,000 | Balances resolution and scan speed for fragment ions. |
| Fragmentation Mode | HCD (Stepped Collision Energy) | Higher-energy C-trap dissociation (HCD) is effective for fragmenting both peptide backbones. Using stepped energy (e.g., 28, 32, 36 NCE) ensures good fragmentation for peptides of varying size and charge. [15] |
| Data Acquisition | Top Speed, 3s cycle time | Prioritizes sequencing as many different precursors as possible. |
Interpreting PEGylated Spectra: A key characteristic of PEG linkers in mass spectrometry is the potential appearance of repeating units in the spectrum, though this is more pronounced with larger, polymeric PEGs. [16][17]For Bis-PEG4, the primary challenge is not a complex fragmentation pattern of the linker itself, but the increased mass and complexity of the resulting cross-linked peptides. The software must be able to accurately account for the linker's mass (436.45 Da) and identify fragment ions from both constituent peptides within a single MS/MS spectrum.
Section 4: The Comparison - Data Analysis Software
The final, and arguably most complex, step is identifying the cross-linked peptides from the raw MS data. This requires specialized software that can handle the "n-squared problem"—the combinatorial explosion of potential peptide pairs. [18][19][20] Here, we compare several leading software packages for the analysis of non-cleavable cross-linker data.
| Software | Algorithm Principle | Key Features | Ease of Use | Link |
| pLink 2 | Open search strategy with fragment indexing. [21][22] | Extremely fast and sensitive, especially for proteome-scale data. [21]Calculates FDR at the residue-pair level. | Moderate. Requires command-line interaction but has good documentation. [23] | [22] |
| MeroX | Score-based identification, excels with MS-cleavable linkers but supports non-cleavable ones. [24][25] | User-friendly GUI with excellent spectral visualization tools. [26]Allows for easy manual validation of results. | High. The graphical interface is intuitive for beginners. [24] | |
| xiSEARCH | Specialized search engine for cross-linked peptides. [27] | Part of a comprehensive suite with visualization tools (xiVIEW). Handles complex experiments and large datasets. | High. Web-based interface and clear visualization tools. [27] | [27] |
| Kojak | Uses a SEQUEST-style search procedure. [18] | Integrates well with the Trans-Proteomic Pipeline (TPP) for statistical validation. | Moderate. Typically run via command line. |
Senior Scientist's Recommendation: For labs processing large-scale or proteome-wide datasets, pLink 2 offers unparalleled speed and sensitivity. [21]For those focused on purified complexes or who prioritize ease of use and interactive data validation, MeroX and xiSEARCH are excellent choices due to their intuitive interfaces and powerful visualization capabilities. [24][26][27]
Conclusion: From Data to Distance Constraints
The successful validation of Bis-PEG4-NHS ester cross-links by mass spectrometry is a multi-stage process that demands careful attention to detail, from sample preparation to data analysis. By understanding the chemistry of the reagent, implementing a robust and self-validating experimental workflow, and selecting the appropriate software for data analysis, researchers can confidently generate high-quality distance constraints. These constraints serve as critical inputs for integrative structural modeling, ultimately providing deeper insights into the function and architecture of protein machinery.
References
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. Chemical Reviews. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2015). XL-MS: Protein cross-linking coupled with mass spectrometry. Methods. [Link]
-
Gasilova, N., et al. (2021). LinX: A Software Tool for Uncommon Cross-Linking Chemistry. Journal of Proteome Research. [Link]
-
MtoZ Biolabs. Cross-Linking Mass Spectrometry Sample Preparation. MtoZ Biolabs. [Link]
-
Rappsilber Laboratory. Software. Rappsilber Laboratory. [Link]
-
Yu, C., & Huang, L. (2021). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Genomics, Proteomics & Bioinformatics. [Link]
-
Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]
-
McIlwain, S., et al. (2010). Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. Bioinformatics. [Link]
-
Liu, F., & Heck, A. J. (2015). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Journal of the American Society for Mass Spectrometry. [Link]
-
Wang, X., et al. (2023). Comparative analysis of chemical cross-linking mass spectrometry data indicates that protein STY residues rarely react with N-hydroxysuccinimide ester cross-linkers. Journal of Proteome Research. [Link]
-
Sinz, A., et al. (2021). Development of Large-scale Cross-linking Mass Spectrometry. Molecular & Cellular Proteomics. [Link]
-
Mass Spec Studio. Crosslinking. Mass Spec Studio. [Link]
-
Courcelles, M., et al. (2019). CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization. Bioinformatics. [Link]
-
Klykov, O. (2021). Computational Methods and Machine Learning for Crosslinking Mass Spectrometry Data Analysis. ProQuest. [Link]
-
Wang, Y., et al. (2024). An Optimized Miniaturized Filter-Aided Sample Preparation Method for Sensitive Cross-Linking Mass Spectrometry Analysis of Microscale Samples. Analytical Chemistry. [Link]
-
Kosinski, J., et al. (2015). Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of Structural Biology. [Link]
-
Zhou, C., et al. (2022). Cross-Linking Mass Spectrometry Data Analysis. ResearchGate. [Link]
-
Wang, X., et al. (2023). Comparative Analysis of Chemical Cross-Linking Mass Spectrometry Data Indicates That Protein STY Residues Rarely React with N-Hydroxysuccinimide Ester Cross-Linkers. Journal of Proteome Research. [Link]
-
pFind Studio. pLink 2. GitHub. [Link]
-
Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. [Link]
-
Götze, M., et al. (2020). XL-MS data analysis with MeroX and XlinkX. PRIDE Archive. [Link]
-
Chavez, J. D., et al. (2021). Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantitative XL-MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Schmidt, C., & Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology. [Link]
-
Lermyte, F., et al. (2023). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation–Serial Fragmentation with MeroX and Skyline. Analytical Chemistry. [Link]
-
Yilmaz, E. S., et al. (2022). Comparison of XL-MS Software to Identify Protein Interactions. OpenMETU. [Link]
-
Giammaria, J., et al. (2015). Combining a NHS ester and glutaraldehyde improves crosslinking prior to MALDI MS analysis of intact protein complexes. Journal of Mass Spectrometry. [Link]
-
Götze, M., et al. (2014). MeroX: a software tool for the automated analysis of MS/MS cleavable cross-links. Journal of the American Society for Mass Spectrometry. [Link]
-
Sinz Lab. MeroX Download. Sinz Lab. [Link]
-
Chen, Z.-L., et al. (2019). A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides. Nature Communications. [Link]
-
ResearchGate. pLink 2 workflow. ResearchGate. [Link]
-
Quanticate. (2018). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Quanticate. [Link]
-
AxisPharm. Bis-PEG-NHS. AxisPharm. [Link]
-
bio.tools. pLink 2. bio.tools. [Link]
-
Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Challenges for identifying cross-linked peptides from complex samples. Biochemical Society Transactions. [Link]
-
Steigenberger, B., et al. (2020). A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes. Nature Communications. [Link]
-
Anapharm Bioanalytics. (2025). Challenges in the Development of a Method for the Detection of Anti-PEGylated-aptamer Antibodies. Anapharm Bioanalytics. [Link]
-
Mohamed, M., et al. (2025). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. ResearchGate. [https://www.researchgate.net/publication/374716764_Anti-PEG_Antibodies_and_Their_Biological_Impact_on_PEGylated_Drugs_Challenges_and_Strategies_for_Optimization]([Link]_ Antibodies_and_Their_Biological_Impact_on_PEGylated_Drugs_Challenges_and_Strategies_for_Optimization)
-
Leitner, A., et al. (2014). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Nature Protocols. [Link]
-
Kaake, R. M., et al. (2015). Synthesis of two new enrichable and MS-cleavable cross-linkers to define protein–protein interactions by mass spectrometry. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. XL-MS: Protein cross-linking coupled with mass spectrometry. [repository.cam.ac.uk]
- 2. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 9. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 10. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Cross-Linking Mass Spectrometry Sample Preparation | MtoZ Biolabs [mtoz-biolabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 16. enovatia.com [enovatia.com]
- 17. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational Methods and Machine Learning for Crosslinking Mass Spectrometry Data Analysis - ProQuest [proquest.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bio.tools [bio.tools]
- 23. GitHub - pFindStudio/pLink2: pLink is a software dedicated for the analysis of chemically cross-linked proteins or protein complexes using mass spectrometry. [github.com]
- 24. bio.tools [bio.tools]
- 25. Sinz Lab [agsinz.pharmazie.uni-halle.de]
- 26. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 27. Software – Rappsilber Laboratory [rappsilberlab.org]
Assessing the Biocompatibility of Bis-PEG4-NHS Ester Conjugates: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the stability, efficacy, and safety of the final product. Among the plethora of available reagents, Bis-PEG4-NHS ester has emerged as a versatile tool for linking biomolecules.[] This guide provides an in-depth, objective comparison of Bis-PEG4-NHS ester conjugates with relevant alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
Understanding Bis-PEG4-NHS Ester: Structure and Reactivity
Bis-PEG4-NHS ester is a homobifunctional crosslinker characterized by a hydrophilic four-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) ester reactive groups.[2][3] The NHS esters readily react with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[4][5] The PEG4 linker imparts flexibility and increased water solubility to the resulting conjugate, which can be advantageous in biological systems.[2]
The Conjugation Reaction: A Closer Look
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[4][]
However, a critical competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, rendering it inactive for conjugation.[7][8] The rate of hydrolysis increases with pH.[7] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[7] This underscores the importance of carefully controlling reaction conditions to maximize conjugation efficiency.
The Biocompatibility Profile: Advantages of the PEG Spacer
The inclusion of a PEG spacer is a key feature contributing to the favorable biocompatibility of Bis-PEG4-NHS ester conjugates. Polyethylene glycol is a well-established polymer in the pharmaceutical field, known for its biocompatibility, low toxicity, and ability to reduce the immunogenicity of conjugated molecules.[9][10]
The "Stealth" Effect and Reduced Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, can create a hydrophilic shield around the conjugated biomolecule.[11] This "stealth" effect can mask immunogenic epitopes, the parts of a molecule that are recognized by the immune system, thereby reducing the likelihood of an immune response.[12][13] While PEG itself can sometimes elicit an immune response, leading to the formation of anti-PEG antibodies, its immunogenicity is generally considered to be very low.[14][15] It's important to note that the immunogenicity of a PEGylated product must be evaluated on a case-by-case basis, as it can be influenced by factors such as the protein itself, the size of the PEG chain, and the route of administration.[13]
Comparative Analysis with Alternative Crosslinkers
The selection of a crosslinker should be guided by the specific requirements of the application. Here, we compare Bis-PEG4-NHS ester with other common classes of crosslinkers.
| Feature | Bis-PEG4-NHS Ester | Homobifunctional NHS Esters (e.g., DSS) | Heterobifunctional Crosslinkers (e.g., SMCC) | Zero-Length Crosslinkers (e.g., EDC/NHS) |
| Target Groups | Primary Amines | Primary Amines | Primary Amines and Sulfhydryls | Carboxyls and Primary Amines |
| Spacer Arm | PEG4 (hydrophilic) | Alkyl chain (hydrophobic) | Alkyl chain (hydrophobic) | None (direct bond) |
| Solubility | High in aqueous solutions[2] | Low in aqueous solutions | Low in aqueous solutions | Dependent on biomolecules |
| Control over Conjugation | Less controlled (intramolecular and intermolecular crosslinking possible) | Less controlled | High (step-wise conjugation possible)[16] | Moderate |
| Cleavability | Non-cleavable[17] | Non-cleavable | Non-cleavable | Non-cleavable |
| Key Advantage | Enhanced biocompatibility and solubility. | Simple, one-step conjugation. | High specificity and control.[16] | Forms a direct, stable amide bond with no intervening spacer. |
| Potential Drawback | Potential for anti-PEG antibodies.[14] | Can lead to protein aggregation due to hydrophobicity. | More complex, multi-step procedure. | Can lead to protein polymerization if not carefully controlled. |
Experimental Protocols for Biocompatibility Assessment
A thorough assessment of biocompatibility is crucial for any novel bioconjugate intended for in vivo applications. This involves a series of in vitro and in vivo studies to evaluate potential toxicity and immunogenicity.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are a fundamental first step in evaluating the potential toxic effects of a compound on cells.
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cell line of interest (e.g., a relevant cancer cell line or a normal cell line)
-
Complete cell culture medium
-
Bis-PEG4-NHS ester conjugate (and unconjugated controls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Bis-PEG4-NHS ester conjugate, the unconjugated biomolecule, and the free crosslinker in complete cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Immunogenicity Assessment
Evaluating the potential for a bioconjugate to elicit an immune response is critical, especially for therapeutic applications.
This workflow outlines the key steps for assessing the immunogenicity of a Bis-PEG4-NHS ester conjugate in an animal model.
Caption: Workflow for an in vivo immunogenicity study.
Regulatory Considerations
For drug development professionals, navigating the regulatory landscape is paramount. Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on the biological evaluation of medical devices and combination products, which often includes an assessment of biocompatibility.[18][19][20][21][22] These guidelines, such as the ISO 10993 series of standards, emphasize a risk-based approach to evaluating biocompatibility.[18][20] This involves considering the nature and duration of body contact, the materials used, and any potential leachables or degradation products.[22]
Conclusion: A Versatile Tool with a Favorable Profile
Bis-PEG4-NHS ester conjugates offer a compelling combination of efficient amine-reactive chemistry and the biocompatibility-enhancing properties of polyethylene glycol. The hydrophilic PEG4 spacer can improve the solubility and reduce the immunogenicity of the resulting bioconjugate, making it a valuable tool for a wide range of applications, from the development of antibody-drug conjugates to the functionalization of surfaces.[] However, as with any bioconjugation reagent, a thorough understanding of its reactivity and a comprehensive assessment of the biocompatibility of the final conjugate are essential for successful and safe implementation.
References
-
Armstrong, J. K., Hempel, G., Koling, S., Chan, L. S., Fisher, T., Meiselman, H. J., & Garratty, G. (2007). Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. ACS Nano. Retrieved from [Link]
-
Shiraishi, K., & Yokoyama, M. (2019). Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. PubMed Central. Retrieved from [Link]
-
Schellekens, H., Hennink, W. E., & Brinks, V. (2013). The impact of PEGylation on protein immunogenicity. PubMed. Retrieved from [Link]
-
Fülöp, T., et al. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. DEA. Retrieved from [Link]
-
AxisPharm. (n.d.). Bis-PEG4-NHS ester, CAS 1314378-11-4. Retrieved from [Link]
-
AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. Retrieved from [Link]
-
Li, Y., et al. (2017). Cytotoxicity study of polyethylene glycol derivatives. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhanced Cytotoxic Activity of PEGylated Curcumin Derivatives: Synthesis, Structure–Activity Evaluation, and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved from [Link]
-
ResearchGate. (n.d.). The in vivo characteristics of PEG polymer: absorption, metabolism, distribution and excretion. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic activity of pegylated antibody fragment–drug conjugates in.... Retrieved from [Link]
-
NAMSA. (2022). The Complex Regulatory Pathway for Medical Devices and Drug Delivery Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Acute toxicity data for PEG and PEG compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PEG and PEG conjugates toxicity: towards an understanding of the toxicity of PEG and its relevance to PEGylated biologicals. Retrieved from [Link]
-
MD+DI. (n.d.). Regulatory Guidelines For Biocompatibility Safety Testing. Retrieved from [Link]
-
PubMed. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Retrieved from [Link]
-
StarFish Medical. (n.d.). FDA Guidance on Biocompatibility Evaluation ISO. Retrieved from [Link]
-
ACS Publications. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved from [Link]
-
ACS Publications. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved from [Link]
-
Emergo. (2020). US FDA Updates Final Guidance on ISO 10993 for Medical Device Biocompatibility. Retrieved from [Link]
-
FDA. (2023). Final Biocompatibility Guidance: Update on Devices in Contact with Intact Skin. Retrieved from [Link]
-
MDPI. (n.d.). PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetaxel Delivery. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting. Retrieved from [Link]
Sources
- 2. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]
- 3. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mpo-mag.com [mpo-mag.com]
- 19. mddionline.com [mddionline.com]
- 20. starfishmedical.com [starfishmedical.com]
- 21. US FDA revises guidance on ISO 10993 and biocompatibility requirements for medical device premarket submissions [emergobyul.com]
- 22. Final Biocompatibility Guidance: Update on Devices in Contact with Intact Skin - BMTAdvisors [bmtadvisors.com]
The Core Chemistry: Understanding the PEG-NHS Ester Reaction
An In-Depth Guide to Selecting the Optimal PEG-NHS Ester Length for Protein Modification
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification can dramatically improve a drug's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1][2][3] Among the various chemistries available, N-hydroxysuccinimide (NHS) esters of PEG are widely used due to their efficient and specific reaction with primary amines on proteins under mild conditions.[1][4][5]
However, the success of PEGylation is not a one-size-fits-all proposition. A critical design parameter that dictates the ultimate therapeutic profile of the conjugate is the length, or molecular weight, of the PEG chain. The choice between a short (e.g., 5 kDa) or a long (e.g., 40 kDa) PEG-NHS ester involves a series of crucial trade-offs between biological activity, in vivo stability, and potential immunogenicity. This guide provides a head-to-head comparison of different length PEG-NHS esters, supported by experimental insights and detailed protocols, to empower you to make informed decisions for your specific application.
The fundamental reaction enabling PEGylation with PEG-NHS esters is a nucleophilic acyl substitution. The NHS ester group is highly reactive towards the primary amine groups found on a protein, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1][6]
The reaction proceeds as the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond, covalently linking the PEG polymer to the protein and releasing N-hydroxysuccinimide as a byproduct.[6][7]
Caption: Mechanism of protein PEGylation using a PEG-NHS ester.
Reaction efficiency is critically dependent on pH. The optimal range is typically between pH 7.2 and 8.5.[5] Below pH 7, the primary amine is largely protonated (-NH₃⁺) and non-nucleophilic, slowing the reaction.[6] Above pH 8.5-9.0, the competing hydrolysis of the NHS ester accelerates significantly, reducing the yield of the desired conjugate.[8][9]
Head-to-Head Comparison: The Impact of PEG Chain Length
The choice of PEG molecular weight is a multi-parameter optimization problem. A longer PEG chain offers distinct advantages in certain areas but can be detrimental in others. The following table summarizes these key considerations.
| Property | Short PEG Chain (e.g., 2-10 kDa) | Long PEG Chain (e.g., 20-40 kDa) | Scientific Rationale & Causality |
| Hydrodynamic Size | Modest increase in size. | Substantial increase in size. | The hydrodynamic radius of the conjugate increases linearly with the molecular weight of the attached PEG, creating a larger solvated sphere around the protein.[10] |
| Pharmacokinetics (PK) | Shorter circulation half-life. Clearance is primarily renal for smaller conjugates (<20-30 kDa).[][12] | Significantly extended circulation half-life (days). Clearance shifts from renal to slower hepatic pathways for larger conjugates.[][12][13] | A larger hydrodynamic volume prevents glomerular filtration in the kidneys, thus dramatically reducing the clearance rate and extending the time the drug remains in circulation.[12][14] |
| Immunogenicity | Less effective at shielding protein epitopes. Lower risk of inducing anti-PEG antibodies.[15] | Highly effective at shielding protein epitopes. Higher potential for inducing anti-PEG antibodies, especially with very high MW PEGs.[15][16][17] | While longer PEGs create a better shield against anti-protein antibodies, the PEG polymer itself can be immunogenic. High molecular weight PEGs appear to be more reactive with pre-existing anti-PEG antibodies.[15][16] |
| Bioactivity & Potency | Higher retention of biological activity. Less steric hindrance at the protein's active or binding sites. | Higher risk of reduced biological activity. Increased potential for steric hindrance, which can interfere with substrate or receptor binding.[18][19] | The bulky, flexible PEG chain can physically obstruct the active site or other critical interaction domains on the protein surface, reducing its functional potency.[18][20] |
| Reaction Efficiency | Less steric hindrance during conjugation allows for a potentially higher degree of PEGylation. | Increased steric hindrance can limit the number of accessible conjugation sites, potentially resulting in a lower degree of PEGylation.[20][21] | The larger PEG molecule creates a greater "excluded volume" that can block access to nearby primary amines after the first few PEG chains are attached.[20][22] |
| Proteolytic Stability | Provides moderate protection against proteases. | Offers significantly enhanced protection against proteolytic degradation.[23] | The dense, hydrated layer formed by the long PEG chain acts as a physical barrier, preventing proteases from accessing cleavage sites on the protein surface.[23] |
Experimental Design: A Workflow for Selecting and Validating PEG-NHS Esters
A systematic, data-driven approach is essential for identifying the optimal PEG-NHS ester for your therapeutic candidate. The goal is to find the "sweet spot" that maximizes therapeutic benefit while minimizing undesirable effects.
Caption: A systematic workflow for selecting the optimal PEG-NHS ester.
Detailed Experimental Protocol 1: Protein PEGylation with PEG-NHS Esters
This protocol provides a general framework for conjugating a PEG-NHS ester to a protein. It must be optimized for each specific protein and PEG reagent.
Materials:
-
Protein of interest
-
PEG-NHS ester of desired molecular weight (e.g., 5 kDa, 20 kDa)
-
Amine-free reaction buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (PBS)
-
Anhydrous, water-miscible organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[4][24]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0[1]
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes
Procedure:
-
Protein Preparation:
-
PEG-NHS Ester Preparation:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[24][25]
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL or ~10 mM). Do not store this solution, as the NHS ester is susceptible to hydrolysis.[24][25]
-
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS stock solution. A starting point is a 10- to 50-fold molar excess of PEG-NHS ester over the protein.[1][6] The optimal ratio must be determined empirically.
-
While gently stirring the protein solution, slowly add the calculated amount of dissolved PEG-NHS ester. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[4][24]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[24][25] Lower temperatures can help minimize protein degradation and NHS ester hydrolysis.[1]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG, the NHS byproduct, and quenching buffer components using Size-Exclusion Chromatography (SEC). This method is highly effective for separating species based on their hydrodynamic size.[2][26]
-
Alternatively, extensive dialysis against a suitable storage buffer can be used to remove small molecule impurities.[24]
-
Detailed Experimental Protocol 2: Characterization of PEGylated Proteins
After purification, it is essential to thoroughly characterize the conjugate to confirm the reaction's success and understand the product's properties.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Purpose: To visually confirm the increase in molecular weight post-PEGylation.
-
Method: Run samples of the unmodified protein and the purified PEGylated protein on an SDS-PAGE gel.
-
Expected Result: The PEGylated protein bands will migrate slower (appear at a higher apparent molecular weight) than the unmodified protein. The increase in apparent MW is often greater than the actual MW of the added PEG due to the large hydrodynamic size and altered charge-to-mass ratio.[10] Different bands may be visible, corresponding to mono-, di-, and multi-PEGylated species.
-
-
Size-Exclusion Chromatography (SEC):
-
Purpose: To assess purity, aggregation, and the distribution of PEGylated species.[26]
-
Method: Analyze the purified conjugate using an analytical SEC column.
-
Expected Result: The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[10][27] The peak shape and position provide information on the homogeneity of the product. This technique can separate unmodified protein, mono-PEGylated, and multi-PEGylated forms.[2][26]
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the precise molecular weight and confirm the degree of PEGylation (the number of PEG chains attached per protein).[28]
-
Method: Techniques like MALDI-TOF or ESI-MS are used to analyze the intact mass of the conjugate.[28][29]
-
Expected Result: The mass spectrum will show a distribution of peaks, with each major peak corresponding to the protein plus an integer number of PEG chains. This provides definitive confirmation of the PEGylation extent.
-
-
In Vitro Bioactivity Assay:
-
Purpose: To quantify the functional impact of PEGylation.
-
Method: Use an assay relevant to the protein's biological function (e.g., enzyme kinetics assay, cell-based proliferation assay, or receptor binding assay).
-
Expected Result: Compare the activity of the PEGylated conjugate to that of the unmodified protein. A decrease in activity is common, and the extent of this decrease often correlates with the length and number of attached PEG chains.[18] This data is critical for selecting a candidate that retains sufficient potency.
-
Conclusion and Forward Outlook
The selection of a PEG-NHS ester's chain length is a critical decision in the design of a PEGylated therapeutic. It requires a careful balancing act. Longer PEGs offer profound benefits in extending circulation half-life and shielding from proteolysis, which are often primary goals of PEGylation.[12][14][23] However, these advantages may come at the cost of reduced bioactivity due to steric hindrance and a potentially increased risk of an immune response to the PEG moiety itself.[15][18]
There is no universally "best" PEG length; the optimal choice is intrinsically linked to the specific protein, its mechanism of action, and the desired clinical profile. By employing a systematic, data-driven workflow that includes controlled PEGylation reactions and comprehensive characterization, researchers can navigate these trade-offs effectively. The experimental protocols outlined here provide a robust foundation for this empirical optimization process, enabling the development of safer and more effective next-generation protein therapeutics.
References
-
PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models. PubMed. Available at: [Link]
-
Large-Scale Biophysical Evaluation of Protein PEGylation Effects: In Vitro Properties of 61 Protein Entities. ACS Publications. Available at: [Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. Available at: [Link]
-
Method for Characterization of PEGylated Bioproducts in Biological Matrixes. ACS Publications. Available at: [Link]
-
PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd. Available at: [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. Available at: [Link]
-
The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. NIH. Available at: [Link]
-
Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. Available at: [Link]
-
Protocol for PEG NHS Reagents. AxisPharm. Available at: [Link]
-
Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. JenKem Technology. Available at: [Link]
-
Enhanced biophysical properties of PEGylated proteins. ResearchGate. Available at: [Link]
-
Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact. NIH. Available at: [Link]
-
Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale (RSC Publishing). Available at: [Link]
-
Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins. SINOPEG. Available at: [Link]
-
Effect of protein immunogenicity and PEG size and branching on the anti-PEG immune response to PEGylated proteins. ResearchGate. Available at: [Link]
-
PEGylation of Proteins: A Structural Approach. BioPharm International. Available at: [Link]
-
On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol. NIH. Available at: [Link]
-
The Impact of Molecular Weight and PEG Chain Length on the Systemic Pharmacokinetics of PEGylated Poly l-Lysine Dendrimers. ACS Publications. Available at: [Link]
-
Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PMC - NIH. Available at: [Link]
-
Modern Chemistry & Applications. JenKem Technology. Available at: [Link]
-
Effect of Polyethylene Glycol Chain Length on PEGylation of Dendrimers. Creative PEGWorks. Available at: [Link]
-
The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. Available at: [Link]
-
Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. PubMed. Available at: [Link]
-
NHS-PEG-NHS. Biopharma PEG. Available at: [Link]
-
Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. ResearchGate. Available at: [Link]
-
Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin. NIH. Available at: [Link]
-
Full article: Pharmacokinetic Consequences of Pegylation. Taylor & Francis Online. Available at: [Link]
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: Quo vadis? ScienceDirect. Available at: [Link]
-
PEG Linkers & Their Applications. Biopharma PEG. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. confluore.com [confluore.com]
- 5. precisepeg.com [precisepeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. vectorlabs.com [vectorlabs.com]
- 10. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 23. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 26. lcms.cz [lcms.cz]
- 27. PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. walshmedicalmedia.com [walshmedicalmedia.com]
- 29. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Bis-PEG4-NHS Ester in Research
In the landscape of bioconjugation, the selection of a crosslinking agent is a pivotal decision that profoundly influences experimental outcomes. For researchers, scientists, and drug development professionals, this choice is a careful balance of performance, cost, and the specific demands of the application. Among the vast array of available reagents, Bis-PEG4-NHS ester has gained prominence as a homobifunctional crosslinker. This guide provides an in-depth, technical analysis of Bis-PEG4-NHS ester, objectively comparing its performance with alternatives and offering the experimental insights necessary to make an informed decision for your research.
The Molecular Blueprint: Understanding Bis-PEG4-NHS Ester
Bis-PEG4-NHS ester is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—N-hydroxysuccinimide (NHS) esters—at either end of a spacer arm.[1][2] These NHS esters are highly reactive towards primary amines (-NH2), such as the side chains of lysine residues on proteins, forming stable amide bonds.[3][4][5] The defining feature of this crosslinker is its central spacer, which consists of a four-unit polyethylene glycol (PEG) chain.[3][6][7] This PEG4 spacer imparts several desirable characteristics:
-
Enhanced Hydrophilicity: The PEG chain is inherently water-soluble, which can significantly improve the aqueous solubility of the crosslinker and the resulting bioconjugate.[3][8][9] This is a critical advantage when working with proteins prone to aggregation or with hydrophobic payloads.
-
Flexibility: The PEG spacer provides a flexible and extended linkage between conjugated molecules, which can minimize steric hindrance and help preserve the native structure and function of proteins.[9][10]
-
Reduced Immunogenicity: The process of attaching PEG chains, known as PEGylation, has been shown to reduce the immunogenicity of therapeutic proteins and nanoparticles.[11][12] This is a crucial consideration for in vivo applications.
-
Defined Spacer Length: Unlike traditional PEG reagents that are often a heterogeneous mixture of different chain lengths, Bis-PEG4-NHS ester is a discrete molecule with a defined molecular weight and spacer arm length, allowing for more precise control over the crosslinking process.[4]
Mechanism of Action: The Amine-Reactive Chemistry
The conjugation reaction with Bis-PEG4-NHS ester is a straightforward and well-characterized process. The NHS ester is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack by a primary amine. This reaction proceeds efficiently at a physiological to slightly alkaline pH (typically 7.2-8.5).[3][4] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[4][5] Therefore, it is crucial to perform conjugations in amine-free buffers and to prepare the crosslinker solution immediately before use.[3][4]
Caption: Reaction mechanism of Bis-PEG4-NHS ester with a primary amine on a protein.
Performance in the Field: A Comparative Analysis
The decision to use Bis-PEG4-NHS ester often comes down to a comparison with other homobifunctional, amine-reactive crosslinkers. The primary differentiators are the length and nature of the spacer arm.
| Crosslinker | Spacer Arm Length (Å) | Key Characteristics |
| DSG (Disuccinimidyl glutarate) | 7.7 | Short, hydrophobic spacer.[13] |
| DSS (Disuccinimidyl suberate) | 11.4 | Longer hydrophobic spacer than DSG.[14] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | Water-soluble due to sulfonyl groups, but introduces a charge.[14] |
| Bis-PEG4-NHS ester | ~18.4 | Hydrophilic, flexible, neutral PEG spacer.[15] |
Experimental Insights:
Studies comparing PEGylated and non-PEGylated linkers have consistently demonstrated the advantages of PEGylation in improving the pharmacokinetic profiles of bioconjugates.[16][17] For instance, PEGylation has been shown to extend the circulation half-life of nanoparticles and reduce their uptake by the reticuloendothelial system.[17][18] In the context of antibody-drug conjugates (ADCs), the length of the PEG spacer can influence the drug-to-antibody ratio (DAR) and the overall efficacy of the therapeutic.[15][19] While longer PEG chains can enhance solubility and stability, they may also introduce steric hindrance that could affect the binding affinity of the antibody.[15][19]
The hydrophilicity of Bis-PEG4-NHS ester is a significant advantage over non-PEGylated alternatives like DSS and DSG, which are known to cause aggregation of some proteins. The increased water solubility can lead to higher yields of the desired conjugate and reduce the need for harsh solubilizing agents.
The Bottom Line: A Cost-Benefit Analysis
The primary drawback of Bis-PEG4-NHS ester is its higher cost compared to simpler, non-PEGylated crosslinkers. However, this upfront cost must be weighed against the potential for improved experimental outcomes and reduced downstream costs.
When to Choose Bis-PEG4-NHS Ester:
-
Working with sensitive proteins: If your protein is prone to aggregation or loss of activity upon modification, the mild and hydrophilic nature of Bis-PEG4-NHS ester can be a significant advantage.
-
In vivo applications: For therapeutic or diagnostic applications in living systems, the reduced immunogenicity and improved pharmacokinetics offered by the PEG spacer are often essential.
-
Complex bioconjugations: In multi-step conjugation strategies, the reliability and high yield achievable with a PEGylated crosslinker can improve the overall efficiency of the workflow.
-
When solubility is a concern: If you are conjugating hydrophobic molecules, the PEG spacer can enhance the solubility of the final product, preventing precipitation and facilitating purification.
When to Consider Alternatives:
-
Cost-sensitive applications: For routine, less-demanding applications where the unique properties of a PEG spacer are not critical, a more economical crosslinker like DSS or BS3 may be sufficient.
-
Intramolecular crosslinking: For applications such as protein structure elucidation, where the goal is to introduce intramolecular crosslinks, a shorter, more rigid crosslinker might be more appropriate.
Caption: A decision-making workflow for selecting a crosslinker.
Experimental Protocol: A General Guide to Protein-Protein Conjugation
This protocol provides a general framework for crosslinking two proteins using Bis-PEG4-NHS ester. It is essential to empirically determine the optimal molar ratio of crosslinker to protein for each specific application.
Materials:
-
Proteins of interest in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0).[3]
-
Bis-PEG4-NHS ester.[6]
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5).[4]
-
Desalting column or dialysis equipment for purification.[4]
Procedure:
-
Reagent Preparation:
-
Allow the vial of Bis-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Prepare a stock solution of the crosslinker (e.g., 10-25 mM) in anhydrous DMSO immediately before use.[4]
-
Ensure your protein solution (e.g., 1-10 mg/mL) is in an amine-free buffer.[3]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification and Analysis:
-
Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis.[4]
-
Analyze the conjugate by SDS-PAGE to confirm crosslinking and assess purity. Further characterization can be performed by mass spectrometry.
-
Self-Validating System:
-
Negative Control: Run a parallel reaction without the crosslinker to ensure that no non-specific aggregation or degradation of the proteins occurs under the reaction conditions.
-
Positive Control: If available, use a well-characterized pair of interacting proteins to validate the crosslinking protocol.
-
Titration: Perform a series of reactions with varying molar ratios of crosslinker to protein to determine the optimal concentration that maximizes conjugate formation while minimizing unwanted side products.
Conclusion
Bis-PEG4-NHS ester represents a valuable tool in the bioconjugation toolbox, offering a unique combination of hydrophilicity, flexibility, and biocompatibility. While its higher cost may be a consideration, the potential for improved solubility, preserved protein function, and reduced immunogenicity often justifies the investment, particularly in the context of therapeutic and diagnostic development. By carefully considering the specific requirements of your research and employing a systematic approach to optimization, you can leverage the advantages of Bis-PEG4-NHS ester to achieve robust and reproducible results.
References
- BenchChem. (2025).
- Creative Biolabs. (n.d.). Homobifunctional Crosslinkers.
- Lumiprobe. (n.d.). Homobifunctional reagents. Lumiprobe.
- Cyanagen. (n.d.). HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. Cyanagen.
- BenchChem. (2025). A Guide to Heterobifunctional Crosslinking: Alternatives to N-Mal-N-bis(PEG4-NHS ester). BenchChem.
- BenchChem. (2025). Head-to-Head Comparison: Homobifunctional vs.
- BenchChem. (2025). Application Note: Protocol for Protein Conjugation with N-Mal-N-bis(PEG4-NHS ester). BenchChem.
- Santa Cruz Biotechnology. (n.d.). Homobifunctional Crosslinkers. Santa Cruz Biotechnology.
- BenchChem. (2025). A Comparative Guide to PEGylated vs. Non-PEGylated Linkers in Drug Development. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of N-Desthiobiotin-N-bis(PEG4-NHS ester). BenchChem.
- BenchChem. (2025). Navigating the Spacer: A Comparative Guide to Bis-PEG-NHS Esters (PEG9 vs. PEG12)
- BenchChem. (2025).
- BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers. BroadPharm.
- Biopharma PEG. (n.d.). NHS-PEG4-NHS | CAS:1314378-11-4. Biopharma PEG.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- BenchChem. (2025). A Comparative Guide to Fluorescent Linkers for PROTAC Synthesis: Alternatives to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. BenchChem.
- Zhang, H., et al. (2020). Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers. PubMed Central.
- BenchChem. (2025).
- MedchemExpress. (n.d.). Bis-PEG4-NHS ester | PROTAC Linker. MedchemExpress.
- BenchChem. (2025). A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals. BenchChem.
- E-JPS. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. PubMed.
- Wilson, B., et al. (n.d.).
- BenchChem. (2025).
- Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Research.
- BenchChem. (2025). Bis-aminooxy-PEG4 Outshines NHS-ester PEG Linkers in Stability and Specificity. BenchChem.
- BenchChem. (2025).
- AxisPharm. (n.d.). Bis-PEG-NHS - ADC Linkers. AxisPharm.
- AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm.
- BroadPharm. (n.d.). Bis-PEG4-NHS ester, 1314378-11-4. BroadPharm.
- BOC Sciences. (n.d.). Bis-PEG4-NHS ester - (CAS 1314378-11-4) | ADC Linker. BOC Sciences.
- AxisPharm. (n.d.). Bis-PEG4-NHS ester, CAS 1314378-11-4. AxisPharm.
- BroadPharm. (n.d.). N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8. BroadPharm.
- ResearchGate. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study | Request PDF.
- Precise PEG. (n.d.). N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester). Precise PEG.
- BenchChem. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. BenchChem.
- PMC. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central.
- ResearchGate. (2014). Protein PEGylation: An overview of chemistry and process considerations.
Sources
- 1. Homobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 7. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]
- 10. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 11. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 12. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Гомобифункциональные реагенты [ru.lumiprobe.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis-PEG4-NHS Ester
As researchers and drug development professionals, our work with advanced reagents like Bis-PEG4-NHS ester is pivotal for innovation in bioconjugation and therapeutic design. This bifunctional crosslinker, with its hydrophilic polyethylene glycol (PEG) spacer and two amine-reactive N-hydroxysuccinimide (NHS) ester groups, is invaluable for linking molecules.[1] However, its utility is matched by the critical need for responsible handling and disposal. The reactive nature of the NHS ester groups necessitates a disposal protocol that prioritizes safety through chemical deactivation.
This guide provides a comprehensive, step-by-step framework for the safe disposal of Bis-PEG4-NHS ester. By understanding the chemical principles behind these procedures, you can ensure the protection of yourself, your colleagues, and the environment, fostering a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of Bis-PEG4-NHS ester, a thorough understanding of its potential hazards is essential. According to its Safety Data Sheet (SDS), this compound is classified with several hazards that demand stringent safety measures.[2] It is crucial to treat this reagent with care at all times, regardless of the quantity.
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[2]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure that a safety shower and eyewash station are readily accessible.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields. | Protects against splashes of solutions and contact with the solid powder, which can cause serious eye irritation.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[2][4][6] |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination.[4][6] |
| Respiratory Protection | A NIOSH-approved dust mask (e.g., N95). | Recommended when handling the solid, powdered form to prevent inhalation and potential respiratory irritation.[2][4][7] |
The Core Principle of Disposal: Deactivation via Hydrolysis
The foundation of safe Bis-PEG4-NHS ester disposal is the chemical deactivation of its reactive NHS ester groups. NHS esters are highly susceptible to hydrolysis, a reaction where water breaks the ester linkage.[3][8] This process converts the reactive ester into an inert carboxylic acid and releases N-hydroxysuccinimide as a byproduct. By intentionally hydrolyzing the compound before disposal, we neutralize its primary chemical reactivity, a critical step in rendering the waste safer for collection and final disposal.[6][7] This deactivation step is often referred to as "quenching."
Below is a workflow diagram illustrating the decision-making process for the proper disposal of various forms of Bis-PEG4-NHS ester waste.
Caption: Decision workflow for the safe disposal of Bis-PEG4-NHS ester.
Step-by-Step Disposal Protocols
The proper disposal route depends on the form of the Bis-PEG4-NHS ester waste. Follow the specific protocol for each waste stream you generate.
Protocol A/B: Quenching Unused Solid Reagent and Aqueous Solutions
This protocol is for deactivating unused or expired solid Bis-PEG4-NHS ester and residual aqueous solutions from bioconjugation reactions. The goal is to ensure complete hydrolysis of any active NHS ester.[7]
Experimental Protocol: Deactivation via Hydrolysis
-
Work Area Setup: Perform all steps within a certified chemical fume hood while wearing the appropriate PPE as detailed in Table 1.
-
Preparation:
-
For solid waste , carefully weigh the material and dissolve it in a minimal amount of a compatible buffer, such as Phosphate-Buffered Saline (PBS) or a sodium bicarbonate buffer.
-
For aqueous solutions , proceed to the next step.
-
-
pH Adjustment: Check the pH of the aqueous solution. Adjust the pH to be between 7.0 and 8.5 using a suitable buffer (e.g., sodium bicarbonate) if necessary.[7] This slightly basic condition facilitates hydrolysis.
-
Incubation: Cover the container and allow the solution to stand at room temperature for a minimum of 4 hours. To ensure complete hydrolysis, leaving it overnight is recommended.[7]
-
Collection: After the incubation period, transfer the quenched (hydrolyzed) solution into a designated and clearly labeled aqueous hazardous waste container.[7] The label should include "Hydrolyzed Bis-PEG4-NHS ester waste" and list any other components of the solution.
Protocol C: Quenching Concentrated Solutions in Organic Solvents
This protocol is for deactivating stock solutions of Bis-PEG4-NHS ester typically prepared in anhydrous organic solvents like DMSO or DMF.
Experimental Protocol: Deactivation of Organic Stock Solutions
-
Work Area Setup: Perform all steps within a certified chemical fume hood while wearing appropriate PPE.
-
Prepare Quenching Solution: Prepare a quenching solution, such as 1 M Tris buffer or a 1 M sodium bicarbonate solution in water.
-
Quenching Procedure: In a suitable container, slowly add the aqueous quenching solution to the organic stock solution waste while stirring. The volume of the aqueous quenching solution should be at least 10 times greater than the volume of the organic solvent.[6] This large excess of water drives the hydrolysis reaction to completion.
-
Reaction Time: Stir the mixture at room temperature for a minimum of 4 hours, or let it stand overnight, to ensure the complete reaction of the NHS ester.[6]
-
Collection: Collect the resulting mixture in a sealed, properly labeled hazardous waste container.[6] The label must clearly identify the contents, including the organic solvent. Never dispose of solutions containing organic solvents down the drain. [9]
Protocol D: Disposal of Contaminated Solid Waste
All solid materials that have come into contact with Bis-PEG4-NHS ester must be treated as chemical waste.
-
Segregation: Do not mix contaminated labware, such as pipette tips, microcentrifuge tubes, and gloves, with non-hazardous laboratory trash.[4][6]
-
Collection: Place all contaminated solid materials into a designated solid chemical waste container. This container should be clearly labeled (e.g., "Solid Waste Contaminated with Bis-PEG4-NHS ester") and sealable.[6]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to maintaining a safe laboratory environment.
Spill Management:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For liquid spills, contain and collect the spillage with a non-combustible, absorbent material like sand, earth, or vermiculite.[10] For solid spills, carefully sweep up the material to avoid creating dust.[11]
-
Collection: Place the absorbed material or swept-up solid into a sealed, labeled container for disposal according to local regulations.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water or another appropriate solvent.[8][12] Dispose of all cleaning materials as contaminated solid waste.
First-Aid and Exposure Measures:
-
If Inhaled: Move the person to fresh air. If symptoms occur, seek medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[2]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Final Disposal
The final and most crucial step is to arrange for the proper disposal of your collected waste containers. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][6][13] Always follow their specific procedures for waste pickup and disposal, as regulations can vary by location.
By adhering to this comprehensive guide, you contribute to a safer and more sustainable research environment. Your diligence in the proper disposal of chemical reagents is a testament to your commitment to scientific excellence and responsibility.
References
-
AWS. (2024, January 8). Safety Data Sheet: Bis-dPEG®₁₇-NHS ester. Retrieved from [Link]
-
Hertfordshire Partnership University NHS Foundation Trust. (2020, September 7). Decontamination Policy. Retrieved from [Link]
-
Cytiva. (n.d.). CyDye® NHS Esters (Succinimidyl Esters). Retrieved from [Link]
Sources
- 1. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. hpft.nhs.uk [hpft.nhs.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comprehensive Guide to the Safe Handling and Disposal of Bis-PEG4-NHS Ester
As a cornerstone in bioconjugation, Bis-PEG4-NHS ester is an invaluable tool for researchers in drug development and various scientific fields.[1] This bifunctional crosslinker, featuring a hydrophilic 4-unit polyethylene glycol (PEG) spacer and two N-hydroxysuccinimide (NHS) ester reactive groups, facilitates the covalent linkage of molecules containing primary amines, such as proteins and peptides.[1][2][3][4] However, its reactivity necessitates a thorough understanding of its properties to ensure safe handling and disposal, thereby protecting both the researcher and the integrity of the experiment.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in authoritative sources to foster a secure and efficient laboratory environment.
Understanding the Reactivity and Hazards of Bis-PEG4-NHS Ester
Bis-PEG4-NHS ester's utility is derived from the reactivity of its NHS ester groups toward primary amines, forming stable amide bonds.[1][5] However, this reactivity also presents potential hazards. According to its Safety Data Sheet (SDS), Bis-PEG4-NHS ester is classified with the following hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[6]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[6]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory tract irritation.[6]
A critical chemical property of NHS esters is their susceptibility to hydrolysis, a reaction with water that competes with the desired aminolysis (reaction with amines).[5][7] This hydrolysis is significantly influenced by pH, with the rate increasing in alkaline conditions.[5][8] This property is not only a crucial consideration for experimental design but also forms the basis for its deactivation during disposal.[9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust safety protocol begins with the correct selection and use of Personal Protective Equipment (PPE).[11][12] Given the hazards associated with Bis-PEG4-NHS ester, the following PPE is mandatory when handling this reagent in both solid and solution form.[6][10][13]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side-shields. | Protects eyes from splashes and aerosols.[10][11][13] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact.[9][14][15] Double gloving is recommended for enhanced protection.[14][16] |
| Protective Clothing | A laboratory coat. | Protects skin and personal clothing from contamination.[9][12][14] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. | Prevents inhalation of dust or aerosols.[9][13][17] |
Safe Handling and Storage: Preserving Integrity and Ensuring Safety
Proper handling and storage are critical to maintain the reactivity of Bis-PEG4-NHS ester and to prevent accidental exposure.
Storage
To prevent premature hydrolysis and degradation, Bis-PEG4-NHS ester should be stored at -20°C in a desiccated environment.[2][3][18] Before use, the container should be allowed to warm to room temperature before opening to avoid condensation of moisture onto the product.[18][19] For sensitive PEG products like NHS esters, it is advisable to repackage them into smaller, single-use aliquots to maintain their activity.[18]
Handling
All manipulations of Bis-PEG4-NHS ester, both in its solid form and in solution, should be performed in a chemical fume hood to minimize the risk of inhalation.[9][17] Avoid creating dust when handling the solid powder. When preparing solutions, the reagent is often first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture.[3][5]
Experimental Workflow: A Step-by-Step Guide to Using Bis-PEG4-NHS Ester
The following is a generalized protocol for a typical bioconjugation reaction using Bis-PEG4-NHS ester.
-
Reagent Preparation : Allow the container of Bis-PEG4-NHS ester to equilibrate to room temperature before opening. Prepare a stock solution of the ester in anhydrous DMSO or DMF.
-
Reaction Setup : The reaction with primary amines is most efficient at a pH range of 7.2 to 8.5.[8][10] Prepare your protein or other amine-containing molecule in a suitable buffer within this pH range.
-
Conjugation : Add the desired molar excess of the Bis-PEG4-NHS ester solution to the protein solution. The reaction progress is time and temperature-dependent, so these parameters should be standardized for reproducibility.[8]
-
Quenching : To terminate the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[8][10] This will react with any excess NHS ester.
-
Purification : Remove unreacted crosslinker and byproducts from the final conjugate using methods like size-exclusion chromatography or dialysis.[16]
Caption: A typical experimental workflow for bioconjugation using Bis-PEG4-NHS ester.
Disposal Plan: Deactivation and Waste Management
Proper disposal of Bis-PEG4-NHS ester and associated waste is crucial for laboratory safety and environmental responsibility. The primary strategy for disposal is the deactivation of the reactive NHS ester groups.[9][17]
Deactivation of Reactive Waste
For solutions containing residual Bis-PEG4-NHS ester, deactivation can be achieved through hydrolysis, which is accelerated at a higher pH.[9][10]
-
Quenching : Add a quenching buffer, such as 1 M Tris-HCl or glycine, to the aqueous waste to a final concentration of 50-100 mM.[10]
-
Incubation : Gently mix the solution and allow it to stand at room temperature for at least one hour to ensure complete hydrolysis of the NHS ester.[9][10]
Waste Segregation and Disposal
-
Deactivated Solutions : After deactivation, consult your institution's Environmental Health and Safety (EHS) office. They will provide guidance on whether the neutralized solution can be disposed of down the drain with copious amounts of water or if it must be collected as chemical waste.[9]
-
Solid Waste : Unused or expired solid Bis-PEG4-NHS ester should be treated as chemical waste and should not be disposed of in regular trash.[10] It should be collected in a designated, clearly labeled, and sealed waste container.[10]
-
Contaminated Labware : Glassware and other materials that have come into contact with the reagent should be decontaminated. The initial rinse should be collected as hazardous waste.[10] Subsequently, the labware can be soaked in a 10% bleach solution for at least an hour, followed by thorough rinsing with water.[10]
Caption: A decision-making workflow for the safe disposal of Bis-PEG4-NHS ester waste.
By adhering to these safety protocols and operational procedures, researchers can confidently and safely utilize Bis-PEG4-NHS ester in their work, ensuring both personal safety and the generation of reliable, reproducible scientific data.
References
-
Bis-PEG4-NHS ester, CAS 1314378-11-4. AxisPharm. Available at: [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. Available at: [Link]
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Available at: [Link]
-
N-Hydroxysuccinimide active ester. Available at: [Link]
-
Chapter 10: Personal Protective Equipment for Biohazards. Environmental Health & Safety, University of Nevada, Reno. Available at: [Link]
-
PEG Storage and Handling Conditions. JenKem Technology. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. Available at: [Link]
-
Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. Available at: [Link]
Sources
- 1. Bis-PEG4-NHS ester, CAS 1314378-11-4 | AxisPharm [axispharm.com]
- 2. Bis-PEG4-NHS ester, 1314378-11-4 | BroadPharm [broadpharm.com]
- 3. Methyltetrazine-amido-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]
- 4. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8 | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 15. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
